Antibacterial agent 116
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H15Cl2I2NO4 |
|---|---|
Molecular Weight |
730.1 g/mol |
IUPAC Name |
N-[5-(4-chlorobenzoyl)-2-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C26H15Cl2I2NO4/c27-16-4-1-14(2-5-16)24(32)15-3-10-23(35-19-8-6-17(28)7-9-19)22(11-15)31-26(34)20-12-18(29)13-21(30)25(20)33/h1-13,33H,(H,31,34) |
InChI Key |
LXHTXRZCFIWDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)I)I)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Antibacterial Agent 116 Salicylanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and antibacterial properties of a promising class of compounds known as salicylanilides, with a specific focus on a benzophenone-containing derivative identified as a potent antibacterial agent. This document details the scientific background, experimental protocols, and key data related to this compound, which has demonstrated significant activity against bacterial pathogens by inhibiting peptidoglycan synthesis.
Introduction: The Promise of Salicylanilides
Salicylanilides are a class of amide compounds that have long been recognized for their diverse biological activities, including anthelmintic, antifungal, and antibacterial properties.[1] Recent research has refocused attention on these scaffolds due to the urgent need for novel antimicrobial agents to combat the growing threat of antibiotic resistance. A significant advancement in this area is the discovery of salicylanilide derivatives that act as potent inhibitors of bacterial cell wall synthesis.
One such derivative, a benzophenone-containing salicylanilide, has been identified as a powerful antibacterial agent. This compound, referred to herein as Antibacterial Agent 116 (a representative of the class of compounds investigated), functions by targeting and inhibiting Penicillin-Binding Protein 1b (PBP1b), a crucial enzyme in the peptidoglycan formation pathway of bacteria like Acinetobacter baumannii.[2]
Synthesis of this compound Salicylanilide
The synthesis of salicylanilide derivatives generally involves the condensation of a salicylic acid derivative with an aniline derivative. While the precise, step-by-step protocol for the specific photoaffinity probe "compound 1" from the key research paper is not publicly available in full detail, a general and robust methodology can be outlined based on established chemical principles and related literature. The synthesis of N-(4-benzoylphenyl)-5-chlorosalicylamide, a close analog and likely structure of this compound, can be achieved through the formation of an amide bond between 5-chlorosalicylic acid and 4-aminobenzophenone.
General Synthesis Protocol
A common and effective method for the synthesis of salicylanilides involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acid chloride.
Method A: Using a Coupling Agent (e.g., DCC)
-
Dissolution: Dissolve 5-chlorosalicylic acid and 4-aminobenzophenone in a suitable dry solvent such as N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to -20°C.
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise to the cooled solution while stirring.[3]
-
Reaction: Allow the reaction to stir for several hours at low temperature and then let it stand at a slightly elevated temperature (e.g., +4°C) for an extended period (e.g., 20 hours) to ensure complete reaction.[3]
-
Work-up and Purification: The dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then subjected to standard aqueous work-up and the crude product is purified by crystallization or column chromatography.
Method B: Via Acid Chloride Intermediate
-
Acid Chloride Formation: React 5-chlorosalicylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. This reaction is typically performed under reflux.
-
Amidation: The crude acid chloride is then slowly added to a solution of 4-aminobenzophenone in a suitable solvent (e.g., dichloromethane) containing a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.[4]
-
Reaction and Purification: The reaction mixture is stirred at room temperature for a specified period. Following the reaction, the mixture is washed with dilute acid and brine, dried over an anhydrous salt, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography.
A patented method for the general preparation of salicylanilide involves reacting salicylic acid and aniline with phosphorus trichloride in an inert diluent.[2] This method could also be adapted for the synthesis of the target compound.
Characterization of this compound Salicylanilide
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amide (-NH-C=O), and carbonyl (C=O) groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.
-
Melting Point (m.p.): The melting point is a physical property used to assess the purity of the synthesized compound. A sharp melting point range is indicative of a pure substance.
Table 1: Representative Characterization Data for a Salicylanilide Derivative
| Analysis Method | Observed Data |
| ¹H NMR (DMSO-d6) | δ 11.63 (s, 1H), 11.60 (s, 1H), 7.86 (dd, J = 7.6, 2.0 Hz, 1H), ... |
| IR (KBr, cm⁻¹) | 3263 (N-H), 3055 (O-H), 1689 (C=O, ketone), 1651 (C=O, amide), ... |
| HRMS (ESI) | m/z calculated for C₂₀H₁₄ClNO₃ [M+H]⁺, found ... |
| Melting Point | 198-200 °C |
Note: The data presented in this table is representative and based on structurally similar compounds found in the literature.[5][6] Specific data for this compound would need to be obtained from the primary research article.
Experimental Protocols
Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized salicylanilide is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.
Protocol for MIC Determination (Broth Microdilution Method):
-
Bacterial Strains: A panel of bacterial strains, including representative Gram-positive and Gram-negative organisms, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), should be used.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Targeting Peptidoglycan Synthesis
The primary mechanism of action for the benzophenone-containing salicylanilide, this compound, is the inhibition of peptidoglycan biosynthesis. This is achieved through the specific targeting of Penicillin-Binding Protein 1b (PBP1b).
dot
Caption: Mechanism of action of this compound.
Photoaffinity labeling studies have confirmed that this salicylanilide derivative covalently binds to PBP1b, thereby inactivating the enzyme.[2] PBP1b is a bifunctional enzyme with both transglycosylase and transpeptidase activity, both of which are essential for the cross-linking of peptidoglycan chains that form the bacterial cell wall. By inhibiting PBP1b, the salicylanilide disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.
Antibacterial Activity
Salicylanilide derivatives have demonstrated a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. The activity against Gram-negative bacteria is often more variable and can be influenced by factors such as efflux pump activity.
Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Salicylanilide Derivatives against Various Bacterial Strains
| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Salicylanilide 4-(Trifluoromethyl)benzoates | Staphylococcus aureus | ≥ 0.49 µmol/L | [7] |
| Methicillin-resistant S. aureus (MRSA) | ≥ 0.49 µmol/L | [7] | |
| Enterococcus spp. | ≥ 0.49 µmol/L | [7] | |
| Escherichia coli | Much less susceptible | [7] | |
| Arylalkylidene Rhodanines | Staphylococcus aureus ATCC 29213 | 4 - 16 | [6] |
| MRSA MI339 | 2 - 8 | [6] | |
| Enterococcus faecalis ATCC 29212 | 8 - 32 | [6] | |
| Vancomycin-resistant E. faecium EF12 | 4 - 16 | [6] | |
| Synthetic Flavonoid | Acinetobacter baumannii | 125 | [8] |
| MRSA | 0.24 - 3.9 | [8] | |
| Klebsiella pneumoniae | 125 | [8] |
Note: This table presents a summary of MIC values for various classes of PBP inhibitors and related compounds to provide a comparative context. Specific MIC data for this compound against a broad panel of pathogens would be found in the full research publication.
Logical Workflow for Synthesis and Evaluation
The development and evaluation of a novel antibacterial agent like the salicylanilide discussed herein follows a logical progression from chemical synthesis to biological testing.
dot
Caption: Workflow for antibacterial drug discovery.
Conclusion
The benzophenone-containing salicylanilide, this compound, represents a promising lead compound in the quest for novel antibiotics. Its targeted mechanism of action against PBP1b, a critical enzyme in bacterial cell wall synthesis, offers a potential avenue to circumvent existing resistance mechanisms. This technical guide has provided an overview of the synthesis, characterization, and antibacterial properties of this compound class. Further research, including detailed structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully explore the therapeutic potential of these salicylanilide derivatives. The detailed experimental protocols and compiled data herein serve as a valuable resource for researchers and drug development professionals working in the field of antimicrobial discovery.
References
- 1. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2763683A - Preparation of salicylanilide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interactions between Penicillin-Binding Proteins (PBPs) and Two Novel Classes of PBP Inhibitors, Arylalkylidene Rhodanines and Arylalkylidene Iminothiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates [mdpi.com]
- 8. Synthetic Flavonoid BrCl-Flav—An Alternative Solution to Combat ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Benzophenone-Containing Salicylanilide Antibacterials: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzophenone-containing salicylanilides represent a promising class of antibacterial agents, particularly in an era of mounting antimicrobial resistance. Their therapeutic efficacy stems from a multi-pronged mechanism of action that primarily targets the bacterial cell's energy metabolism and cell envelope integrity. This guide elucidates the core mechanisms, providing a consolidated overview of the current understanding for researchers in the field. The primary modes of action are the dissipation of the proton motive force (PMF), leading to a collapse of cellular energy production, and the direct inhibition of key enzymes involved in peptidoglycan synthesis. A secondary but significant consequence of PMF disruption is the inhibition of efflux pumps, which can restore susceptibility to other antibiotic classes. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the critical pathways and workflows.
Core Mechanisms of Antibacterial Action
The antibacterial activity of benzophenone-containing salicylanilides is not attributed to a single target but rather to a cascade of events initiated by their interaction with the bacterial cell membrane and key metabolic enzymes.
Dissipation of the Proton Motive Force (PMF)
The most widely accepted primary mechanism for salicylanilides is their function as protonophores. They disrupt the electrochemical proton gradient across the bacterial cytoplasmic membrane, a critical energy source known as the proton motive force (PMF).[1][2]
-
Proton Shuttling: These lipophilic molecules readily insert into the bacterial membrane. They are able to pick up protons from the acidic exterior of the cell, traverse the membrane, and release them into the more alkaline cytoplasm. This shuttling action effectively short-circuits the proton gradient that is meticulously maintained by the electron transport chain.
-
Consequences of PMF Collapse: The dissipation of the PMF has several downstream effects that are detrimental to the bacterial cell:
-
Decreased ATP Synthesis: The primary function of the PMF is to drive ATP synthase. By collapsing the proton gradient, salicylanilides uncouple oxidative phosphorylation, leading to a rapid depletion of intracellular ATP, the cell's main energy currency.[3][4]
-
Inhibition of Transport: Many nutrient uptake systems and the expulsion of waste products are coupled to the PMF. Its dissipation cripples these transport mechanisms.[2]
-
Impaired Motility: Bacterial flagellar motors are directly powered by the influx of protons. The loss of PMF results in the cessation of motility.[2][5]
-
Inhibition of Peptidoglycan Synthesis
A more specific and direct target has been identified for benzophenone-containing salicylanilides, highlighting a second, independent mechanism of action.
-
Targeting Penicillin-Binding Protein 1b (PBP1b): A study utilizing a benzophenone-containing salicylanilide as a photoaffinity probe successfully identified Penicillin-Binding Protein 1b (PBP1b) as a direct binding partner in Acinetobacter baumannii.[3][6] PBP1b is a crucial bifunctional enzyme involved in the final stages of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall.
-
Disruption of Cell Wall Elongation: The binding site of the salicylanilide was located in a hydrophobic pocket between the transglycosylase and transpeptidase domains of PBP1b.[3][6] By occupying this site, the molecule is thought to allosterically inhibit the enzyme's function, blocking the propagation of the growing peptidoglycan chain.[3][6] This leads to a weakened cell wall, ultimately causing cell lysis.
Inhibition of Efflux Pumps
A significant consequence of PMF dissipation is the inhibition of PMF-dependent multidrug resistance (MDR) efflux pumps.[4][7]
-
Synergistic Potential: Many bacteria utilize efflux pumps, such as those of the Resistance-Nodulation-Division (RND) superfamily, to expel antibiotics from the cell. These pumps are often powered by the PMF. By disrupting the PMF, salicylanilides effectively disable these pumps.[4] This not only increases the intracellular concentration of the salicylanilide itself but can also re-sensitize resistant bacteria to other classes of antibiotics that are substrates of these pumps. This synergistic activity is a key area of interest for combination therapies.[4][7]
Quantitative Data: Antibacterial Activity
The in vitro efficacy of salicylanilide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC). The following tables summarize representative MIC values for various compounds against a range of bacterial pathogens.
Table 1: MIC of Niclosamide against Staphylococcus aureus Strains
| Bacterial Strain | MIC (µg/mL) |
| S. aureus MRSA MW2 | 0.125[4] |
| S. aureus Newman | < 0.0625[4] |
| S. aureus RN4220 | < 0.0625[4] |
| S. aureus RN6390 | < 0.0625[4] |
| S. aureus USA100 | < 0.0625[4] |
| S. aureus USA300 | < 0.0625[4] |
| S. aureus USA400 | < 0.0625[4] |
| S. aureus ATCC 29213 | 0.06 - 0.125[4] |
| S. aureus MRSA (Clinical Isolates) | 0.06 - 0.125[4] |
Table 2: MIC of Salicylanilide 4-(Trifluoromethyl)-benzoates against Mycobacteria
| Compound | M. tuberculosis (µmol/L) | M. kansasii (µmol/L) | M. avium (µmol/L) |
| Ester 1e | 1[8] | 2 | 8[8] |
| Ester 1o | 1[8] | 1 | 4[8] |
| Ester 1r | 1[8] | 2 | 4[8] |
| Isoniazid (INH) | 1[8] | 4 - 8 | > 32 |
| p-Aminosalicylic acid (PAS) | 4[8] | 32 | 32[8] |
Table 3: MIC of Salicylanilide Benzoates against Gram-Positive Bacteria
| Bacterial Strain | MIC Range (µmol/L) |
| Staphylococcus aureus | ≥ 0.98 |
| Methicillin-resistant S. aureus (MRSA) | ≥ 0.98 |
| Bacillus subtilis | ≥ 0.98 |
| Enterococcus faecalis | ≥ 3.91 |
Note: Data for Table 3 is derived from a study on salicylanilide benzoates, with the most active compounds showing MICs from 0.98 µmol/L.[9]
Experimental Protocols
The elucidation of the mechanisms described above relies on a set of specialized biochemical and microbiological assays.
Photoaffinity Labeling for Target Identification of PBP1b
This protocol outlines the key steps used to identify PBP1b as a direct target of a benzophenone-containing salicylanilide probe.[3][6]
1. Probe Synthesis:
- A salicylanilide derivative is synthesized to include a benzophenone moiety, which is a photoactivatable group, and often an alkyne or azide "handle" for click chemistry.[10][11]
2. Cell Treatment and UV Cross-linking:
- Live bacterial cells (e.g., A. baumannii) are incubated with the photoaffinity probe in the dark to allow for target binding.
- The cell suspension is then irradiated with UV light (typically ~350-365 nm) to activate the benzophenone group.[10][12] This generates a reactive carbene that forms a covalent bond with the nearest amino acid residue in the binding pocket of the target protein.
3. Cell Lysis and Protein Enrichment:
- The UV-treated cells are lysed to release the cellular proteins.
- The "click chemistry" handle on the probe is used to attach a reporter tag, such as biotin. This is typically done via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[11]
- The biotinylated protein-probe complexes are then enriched and isolated from the total cell lysate using streptavidin-coated beads.
4. Proteomic Analysis:
- The enriched proteins are eluted from the beads and separated by SDS-PAGE.
- The protein bands of interest are excised, subjected to in-gel digestion with a protease (e.g., trypsin).
- The resulting peptide fragments are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- The MS/MS data is searched against a protein database (e.g., Mascot) to identify the protein and the specific peptide—and ideally the amino acid—that was covalently labeled by the probe.[3]
Measurement of Proton Motive Force (PMF) Dissipation
PMF dissipation can be assessed using fluorescent probes that respond to changes in the membrane potential (ΔΨ), a major component of PMF.
1. Bacterial Cell Preparation:
- Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed.
- The cells are resuspended in a suitable buffer (e.g., a modified minimal medium) to a standardized optical density (e.g., OD600 of 0.5).[7]
2. Membrane Potential Assay using DiSC3(5):
- The potential-sensitive fluorescent dye DiSC3(5) is added to the bacterial suspension.[2]
- DiSC3(5) accumulates in cells with a high membrane potential, leading to self-quenching of its fluorescence.
- The baseline fluorescence is monitored in a fluorometer.
- Upon addition of a salicylanilide compound, the PMF is dissipated, causing the dye to be released from the cells, resulting in an increase in fluorescence (de-quenching).
- A known protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) is often used as a positive control.[2]
Efflux Pump Inhibition Assay
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate.
1. Bacterial Cell Preparation:
- Bacteria are prepared as described for the PMF assay.
2. Hoechst 33342 Accumulation Assay:
- The fluorescent dye Hoechst 33342, a substrate for many efflux pumps, is added to the bacterial suspension in a 96-well plate.[7][13]
- The cells are pre-incubated with the test compound (salicylanilide) or a known efflux pump inhibitor (e.g., PAβN - phenylalanine-arginine β-naphthylamide) as a positive control.[7]
- The bacteria are then energized, typically by the addition of glucose, to activate the PMF-dependent efflux pumps.
- In the absence of an inhibitor, the pumps will expel the Hoechst dye, resulting in low intracellular fluorescence.
- If the salicylanilide inhibits the pumps, Hoechst 33342 will accumulate inside the cells, bind to DNA, and exhibit a significant increase in fluorescence.
- Fluorescence is monitored over time using a plate reader.[7][14]
Visualizations: Pathways and Workflows
Diagrams
Caption: Mechanism of PMF Dissipation by Benzophenone Salicylanilides.
Caption: Inhibition of Peptidoglycan Synthesis via PBP1b Targeting.
Caption: Experimental Workflow for Photoaffinity Labeling.
Conclusion
The mechanism of action of benzophenone-containing salicylanilide antibacterials is multifaceted, primarily involving the disruption of the proton motive force and the direct inhibition of peptidoglycan synthesis. This dual-pronged attack on both cellular energy and structural integrity makes them potent antimicrobial agents. Furthermore, their ability to inhibit efflux pumps presents a compelling case for their use in combination therapies to combat multidrug-resistant pathogens. A thorough understanding of these core mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the rational design and development of new and more effective salicylanilide-based therapeutics.
References
- 1. Evidence that dissipation of proton motive force is a common mechanism of action for bacteriocins and other antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active Efflux Leads to Heterogeneous Dissipation of Proton Motive Force by Protonophores in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of efflux activity in Enterococci by Hoechst accumulation assay and the role of zinc oxide nanoparticles in inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Discovery and Application of Photoaffinity Probe Antibacterial Agent 116: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 116 is a novel photoaffinity probe designed to investigate the mechanism of action of salicylanilide-based antibacterial compounds. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental application of this tool compound. It includes a summary of its biological activity, detailed experimental protocols for its use in target identification, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of antibacterial drug discovery, chemical biology, and microbiology.
Introduction: The Rise of Salicylanilides and the Need for Target Identification
The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Salicylanilides have emerged as a promising class of compounds with a broad spectrum of antibacterial activity.[1][2][3][4][5] Early studies indicated that these compounds interfere with bacterial cell wall synthesis, a pathway that is an excellent target for antibacterial drugs due to its absence in mammalian cells.[6][7][8]
To elucidate the precise molecular target and mechanism of action of this chemical class, a photoaffinity probe, designated as this compound (also referred to as compound 1 in key literature), was developed.[6][7] This probe incorporates a benzophenone moiety, a photo-reactive group that upon UV irradiation forms a covalent bond with its binding partner, allowing for the identification of the molecular target.[9][10] This guide focuses on the discovery and utility of this critical chemical tool.
Mechanism of Action: Targeting Peptidoglycan Synthesis
This compound exerts its antibacterial effect by inhibiting the formation of peptidoglycan, an essential component of the bacterial cell wall.[6][7] Photoaffinity labeling studies have definitively identified Penicillin-Binding Protein 1b (PBP1b) as the molecular target of this compound in Acinetobacter baumannii.[6][7]
PBP1b is a bifunctional enzyme with both transglycosylase and transpeptidase domains, which are crucial for the polymerization and cross-linking of peptidoglycan chains.[6][7] Molecular docking and mass spectrometry analysis have revealed that this compound binds to a hydrophobic pocket located between the transglycosylase and transpeptidase domains of PBP1b.[6][7] Specifically, the photoaffinity probe has been shown to label the amino acid residue E372 within an octadecapeptide sequence (³⁶⁴RQLRTEYQESDLTNQGLR³⁸¹).[6][7] By binding to this site, the agent is thought to block the propagation of the growing peptidoglycan chain, ultimately leading to cell death.[6][7]
Signaling Pathway Diagram
Caption: Inhibition of Peptidoglycan Synthesis by this compound.
Quantitative Data
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Salicylanilide Acetates | Mycobacterium tuberculosis | 0.49 - 31.25 | [8] |
| Salicylanilide Acetates | Staphylococcus aureus | > 31.25 | [8] |
| Salicylanilide 4-(Trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5 - 32 (µmol/L) | [2][4] |
| Salicylanilide 4-(Trifluoromethyl)benzoates | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 0.49 (µmol/L) | [2][4] |
| Nitro- and Chloro-salicylanilide Derivatives | Escherichia coli | Active | [3] |
| Nitro- and Chloro-salicylanilide Derivatives | Bacillus subtilis | Active | [3] |
| Nitro- and Chloro-salicylanilide Derivatives | Pseudomonas aeruginosa | Active | [3] |
| Nitro- and Chloro-salicylanilide Derivatives | Staphylococcus aureus | Active | [3] |
Experimental Protocols
Synthesis of this compound (General Procedure)
A precise, published synthesis protocol for this compound is not available. However, based on the general synthesis of salicylanilides and related benzophenone-containing molecules, a plausible synthetic route is outlined below. This procedure involves the amidation of a salicylic acid derivative with a benzophenone-containing aniline.
Materials:
-
5-chlorosalicylic acid
-
4-aminobenzophenone
-
Phosphorus trichloride (PCl₃) or other coupling agents (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., toluene, xylene, or DMF)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chlorosalicylic acid and 4-aminobenzophenone in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phosphorus trichloride in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow: Synthesis
Caption: General synthetic workflow for this compound.
Photoaffinity Labeling of PBP1b
This protocol is adapted from the methodology described for labeling A. baumannii PBP1b with the benzophenone-containing salicylanilide probe.[6][7]
Materials:
-
Purified A. baumannii PBP1b
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp (365 nm)
-
SDS-PAGE reagents
-
Coomassie Brilliant Blue stain or fluorescence scanner (if a tagged probe is used)
-
Mass spectrometry reagents (trypsin, etc.)
Procedure:
-
Incubate purified PBP1b with this compound in PBS at a suitable concentration and temperature (e.g., 37°C) for a predetermined time to allow for binding.
-
As a negative control, prepare a sample without this compound and another with a competing, non-photoactivatable salicylanilide inhibitor.
-
Transfer the samples to a suitable container (e.g., a 96-well plate) and place them on ice.
-
Irradiate the samples with a 365 nm UV lamp for a specified duration to induce covalent cross-linking.
-
After irradiation, quench the reaction and prepare the samples for SDS-PAGE analysis.
-
Separate the proteins by SDS-PAGE and visualize the protein bands using Coomassie Brilliant Blue staining. A band shift or a new, higher molecular weight band corresponding to the PBP1b-probe adduct may be observed.
-
For identification of the labeling site, excise the protein band of interest from the gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-ESI-MS/MS to identify the peptide fragment covalently modified by the photoaffinity probe.
Experimental Workflow: Photoaffinity Labeling
Caption: Workflow for target identification using photoaffinity labeling.
Conclusion and Future Directions
This compound has proven to be an invaluable tool for dissecting the molecular mechanism of salicylanilide antibacterial agents. By confirming PBP1b as the direct target, it has paved the way for structure-based drug design efforts to develop more potent and selective inhibitors of peptidoglycan synthesis. Future work could involve the use of this probe to investigate the prevalence of this mechanism across other bacterial species and to screen for new salicylanilide derivatives with improved antibacterial profiles. The methodologies outlined in this guide provide a solid foundation for researchers to utilize this and similar photoaffinity probes in the ongoing fight against antibiotic resistance.
References
- 1. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of the Antibacterial Spectrum of the Novel Fluoroquinolone DW-116
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of DW-116, a novel fluoroquinolone. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its in vitro activity, the experimental protocols used for its evaluation, and its mechanism of action.
Core Data: In Vitro Antibacterial Activity of DW-116
The in vitro antibacterial activity of DW-116 has been evaluated against a broad range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of DW-116 in comparison to other fluoroquinolones. The data is compiled from the seminal study by Choi et al. (1997) in the Journal of Antimicrobial Chemotherapy.[1]
Table 1: In Vitro Activity of DW-116 and Other Fluoroquinolones against Gram-Positive Bacteria
| Bacterial Strain | Number of Strains | DW-116 MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Ofloxacin MIC (mg/L) | Rufloxacin MIC (mg/L) | Sparfloxacin MIC (mg/L) |
| Staphylococcus aureus (MSSA) | 10 | 0.25 - 1 | 0.12 - 0.5 | 0.25 - 1 | 1 - 4 | 0.06 - 0.25 |
| Staphylococcus aureus (MRSA) | 10 | 1 - 4 | 0.5 - 8 | 1 - 16 | 4 - 32 | 0.25 - 4 |
| Staphylococcus epidermidis | 10 | 0.5 - 2 | 0.25 - 1 | 0.5 - 2 | 2 - 8 | 0.12 - 0.5 |
| Streptococcus pyogenes | 10 | 1 - 2 | 0.5 - 2 | 1 - 4 | 4 - 8 | 0.25 - 0.5 |
Table 2: In Vitro Activity of DW-116 and Other Fluoroquinolones against Gram-Negative Bacteria
| Bacterial Strain | Number of Strains | DW-116 MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Ofloxacin MIC (mg/L) | Rufloxacin MIC (mg/L) | Sparfloxacin MIC (mg/L) |
| Escherichia coli | 20 | 0.12 - 1 | 0.015 - 0.12 | 0.03 - 0.25 | 0.25 - 2 | 0.015 - 0.12 |
| Klebsiella pneumoniae | 20 | 0.25 - 2 | 0.03 - 0.25 | 0.06 - 0.5 | 0.5 - 4 | 0.03 - 0.25 |
| Pseudomonas aeruginosa | 20 | 2 - 16 | 0.12 - 2 | 0.5 - 8 | 8 - 64 | 0.5 - 8 |
| Proteus mirabilis | 10 | 0.25 - 1 | 0.03 - 0.12 | 0.06 - 0.25 | 0.5 - 2 | 0.03 - 0.12 |
Experimental Protocols: Determining Antibacterial Spectrum
The primary method used to determine the in vitro antibacterial spectrum of DW-116 was the agar dilution method , following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now known as the Clinical and Laboratory Standards Institute (CLSI).
Detailed Methodology for Agar Dilution MIC Testing
-
Preparation of Antimicrobial Stock Solutions:
-
DW-116 and other comparator fluoroquinolones were obtained as standard powders.
-
Stock solutions of each antimicrobial agent were prepared by dissolving the powder in a suitable solvent (typically sterile distilled water or a buffer solution as specified by the manufacturer) to a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of Agar Plates with Antimicrobial Agents:
-
A series of twofold dilutions of each antimicrobial stock solution were prepared in sterile distilled water.
-
Molten Mueller-Hinton agar, cooled to 45-50°C, was used as the growth medium.
-
One part of each antimicrobial dilution was added to nine parts of the molten agar to achieve the final desired concentrations (e.g., ranging from 0.008 to 128 mg/L).
-
The agar-antimicrobial mixture was then poured into sterile Petri dishes and allowed to solidify.
-
-
Inoculum Preparation:
-
Bacterial isolates were grown overnight on an appropriate agar medium.
-
Several colonies were then used to inoculate a broth medium, which was incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension was then diluted to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
A multipoint inoculator was used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates containing the different concentrations of the antimicrobial agents.
-
A growth control plate (containing no antimicrobial agent) was also inoculated for each set of isolates.
-
-
Incubation:
-
The inoculated plates were incubated at 35-37°C for 16-20 hours under aerobic conditions.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited the visible growth of the organism.
-
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fluoroquinolones, including DW-116, exert their bactericidal effect by inhibiting key enzymes involved in bacterial DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.
-
In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication and transcription.
-
In Gram-positive bacteria , the primary target is topoisomerase IV. This enzyme is crucial for the decatenation of newly replicated daughter chromosomes, allowing for their segregation into daughter cells.
By binding to these enzymes, DW-116 stabilizes the enzyme-DNA complex, leading to the arrest of DNA replication and ultimately, cell death.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.
Fluoroquinolone Mechanism of Action
Caption: Mechanism of action of DW-116 on bacterial DNA synthesis.
Antibacterial Spectrum of DW-116
Caption: Overview of the antibacterial spectrum of DW-116.
References
Molecular Target Identification of Salicylanilide Antibacterials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylanilides are a class of synthetic compounds that have long been recognized for their diverse biological activities, including anthelmintic, anticancer, and antimicrobial properties.[1][2][3] Their potential as antibacterial agents has garnered renewed interest due to the pressing challenge of antimicrobial resistance. This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of salicylanilide antibacterials, with a focus on niclosamide and related analogs. It details the experimental protocols used for target identification and validation, presents quantitative data for key compounds, and visualizes the underlying biological pathways and experimental workflows.
The primary antibacterial mechanism of salicylanilides involves their function as protonophores, which disrupts the proton motive force (PMF) across the bacterial cytoplasmic membrane.[4][5] This uncoupling of oxidative phosphorylation leads to a cascade of detrimental effects, including the depletion of intracellular ATP, increased oxidative stress, and ultimately, cell death.[4][6] In Gram-negative bacteria, the efficacy of salicylanilides is often limited by the activity of multidrug efflux pumps, such as the TolC-mediated system, which actively expel the compounds from the cell.[4][5] Consequently, combination therapies with efflux pump inhibitors or membrane permeabilizers have shown significant synergistic effects.[4]
Beyond their primary role as protonophores, salicylanilides have been shown to inhibit other essential bacterial processes. Notably, they have been identified as inhibitors of two-component regulatory systems (TCS), which are crucial for bacterial signal transduction and adaptation to environmental changes.[1][7] Furthermore, in the context of mycobacterial infections, salicylanilides have been found to inhibit isocitrate lyase, a key enzyme in the glyoxylate shunt that is essential for the persistence of Mycobacterium tuberculosis.[3][8]
This guide will delve into the specifics of these molecular interactions, providing researchers and drug development professionals with the necessary information to advance the study and application of salicylanilide antibacterials.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Salicylanilides against Representative Bacterial Strains
| Salicylanilide | Bacterial Strain | MIC (µg/mL) | Reference |
| Niclosamide | Staphylococcus aureus (MRSA MW2) | 0.125 | [9] |
| Niclosamide | Staphylococcus aureus (Newman, RN4220, etc.) | <0.0625 | [9] |
| Niclosamide | Staphylococcus epidermidis | 0.063–0.125 | [9] |
| Niclosamide | Clostridioides difficile (16 clinical isolates) | 2 (MIC90) | [9] |
| Niclosamide | Helicobacter pylori ATCC 49503 | 0.25 | [9] |
| Niclosamide | Escherichia coli (wild-type) | >32 | [4] |
| Niclosamide | Escherichia coli (ΔtolC) | 0.5 | [4] |
| Oxyclozanide | Staphylococcus pseudintermedius (Meticillin-sensitive) | 0.5-1 | [10] |
| Oxyclozanide | Staphylococcus pseudintermedius (Meticillin-resistant) | 0.5-2 | [10] |
| Oxyclozanide | Staphylococcus aureus (MRSA) | 1 | [10] |
| Oxyclozanide | Escherichia coli | No inhibition at tested concentrations | [10] |
| Oxyclozanide + Colistin | Colistin-resistant Escherichia coli | 40-160 times reduction in Colistin MIC | [2][11] |
Table 2: Inhibition of Bacterial Two-Component Systems (TCS) by Salicylanilides
| Salicylanilide Derivative | Target TCS Pair | IC50 (µM) | Reference |
| RWJ-49815 (Salicylanilide analog) | KinA-Spo0F | 5 | [1] |
| Diaryl-triazole Salicylanilide Analog | KinA/Spo0F | 1.9 - >500 | [7] |
| Thienopyridine (TEP) | HpkA | 5.5 | [12] |
| Thienopyridine (TEP) | VicK | 13.2 | [12] |
| Thienopyridine (TEP) | EnvZ | 26.8 | [12] |
| Thiophene derivatives | WalK, PhoR, ResE | 1.63 - 243.9 | [13] |
| TCM derivatives | VicK | 3.8 - 15.4 | [13] |
| Thiazolidine derivatives | WalK | 22.15 - 88.35 | [13] |
Table 3: Inhibition of Mycobacterial Isocitrate Lyase by Salicylanilides
| Salicylanilide Derivative | Concentration | % Inhibition | Reference |
| 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | 100 µmol/L | 59 | [3][8] |
| 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl pyrazine-2-carboxylate | 100 µmol/L | 59 | [3][8] |
| (S)-4-bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 2-acetamido-3-phenylpropanoate | 10 µmol/L | 22 | [3][8] |
| Salicylanilide pyrazinoates | 10 µmol/L | 8-17 |
Experimental Protocols
Determination of Proton Motive Force (PMF) Dissipation
The proton motive force is composed of two components: the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH). The dissipation of PMF by salicylanilides can be measured by monitoring the changes in these two components.
a) Measurement of Membrane Potential (Δψ) using DiSC3(5)
The voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is a fluorescent probe that accumulates in polarized bacterial cells, leading to fluorescence quenching. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO)
-
Salicylanilide compound of interest
-
Valinomycin (positive control for depolarization)
-
Potassium chloride (KCl)
-
HEPES buffer with glucose
-
Fluorometer or fluorescence microplate reader
-
-
Protocol:
-
Grow bacteria to mid-log phase, harvest by centrifugation, and wash the pellet with the appropriate buffer (e.g., 5mM HEPES with 5mM glucose for E. coli).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.05).
-
For Gram-negative bacteria, pre-incubate the cells with an outer membrane permeabilizing agent like EDTA if necessary.
-
Add DiSC3(5) to the cell suspension to a final concentration of 0.8-2 µM and incubate with shaking in the dark for a sufficient time to allow dye uptake and fluorescence quenching (e.g., 30-60 minutes).
-
Add KCl to a final concentration of 100-200 mM to equilibrate the potassium ion concentration across the membrane.
-
Transfer the cell suspension to a cuvette or microplate and record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Add the salicylanilide compound at the desired concentration and continuously monitor the fluorescence. An increase in fluorescence indicates membrane depolarization.
-
As a positive control, add valinomycin (e.g., 1-5 µM) to a separate sample to induce complete depolarization and record the maximum fluorescence.
-
b) Measurement of Intracellular pH (ΔpH) using BCECF-AM
2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant dye that is hydrolyzed by intracellular esterases to the fluorescent pH indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be used to measure intracellular pH.
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
BCECF-AM stock solution (e.g., 1 mM in DMSO)
-
Salicylanilide compound of interest
-
HEPES buffer or PBS
-
Fluorescence microscope or microplate reader with ratio imaging capabilities
-
-
Protocol:
-
Grow bacteria to mid-log phase, harvest, and wash with buffer (e.g., HEPES buffer saline).
-
Resuspend the cells in the buffer to a desired density.
-
Add BCECF-AM to the cell suspension to a final concentration of 1-5 µM and incubate at 37°C for 30-60 minutes to allow for dye uptake and hydrolysis.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in the buffer and add the salicylanilide compound.
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (~535 nm).
-
The ratio of the fluorescence intensities (490/440 nm) is used to determine the intracellular pH by comparison to a calibration curve. A decrease in the pH gradient (ΔpH) indicates disruption.
-
Quantification of Intracellular ATP Levels
The uncoupling of oxidative phosphorylation by salicylanilides leads to a decrease in ATP synthesis. Intracellular ATP levels can be quantified using a luciferase-based bioluminescence assay.
-
Materials:
-
Bacterial culture
-
Salicylanilide compound of interest
-
ATP extraction reagent (e.g., trichloroacetic acid or a commercial lysis reagent)
-
Luciferase/luciferin reagent kit
-
Luminometer
-
-
Protocol:
-
Grow bacteria to a defined growth phase and expose them to the salicylanilide compound for a specific duration.
-
Harvest a known number of cells by centrifugation.
-
Extract intracellular ATP by resuspending the cell pellet in an ATP extraction reagent.
-
Centrifuge to remove cell debris.
-
Add a sample of the supernatant containing the extracted ATP to the luciferase/luciferin reagent.
-
Immediately measure the bioluminescence using a luminometer.
-
Quantify the ATP concentration by comparing the luminescence signal to a standard curve generated with known ATP concentrations.
-
Efflux Pump Inhibition Assay
The role of efflux pumps in salicylanilide resistance can be assessed by measuring the intracellular accumulation of a fluorescent substrate in the presence and absence of the salicylanilide.
-
Materials:
-
Bacterial strains (wild-type and efflux pump-deficient mutant, e.g., ΔtolC)
-
Hoechst 33342 fluorescent dye
-
Salicylanilide compound of interest
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition
-
Fluorescence microplate reader
-
-
Protocol:
-
Grow bacterial cultures to mid-log phase.
-
Harvest the cells, wash, and resuspend in a suitable buffer (e.g., PBS with glucose).
-
Add the salicylanilide compound at various concentrations to the cell suspension.
-
Add Hoechst 33342 to a final concentration of 1-10 µM.
-
Immediately monitor the increase in fluorescence over time at an excitation of ~350 nm and an emission of ~460 nm.
-
An increased rate and level of fluorescence accumulation in the presence of the salicylanilide, compared to the untreated control, indicates inhibition of efflux. The efflux-deficient strain and CCCP-treated cells serve as controls for maximum accumulation.
-
Inhibition of Two-Component Systems (TCS) Assay
The inhibitory effect of salicylanilides on TCS can be evaluated by monitoring the autophosphorylation of the histidine kinase in vitro.
-
Materials:
-
Purified histidine kinase (e.g., KinA)
-
[γ-³²P]ATP
-
Salicylanilide compound of interest
-
Reaction buffer
-
SDS-PAGE and autoradiography equipment
-
-
Protocol:
-
Pre-incubate the purified histidine kinase with various concentrations of the salicylanilide compound in the reaction buffer.
-
Initiate the autophosphorylation reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated histidine kinase by autoradiography.
-
Quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.
-
Mycobacterial Isocitrate Lyase Inhibition Assay
The inhibition of isocitrate lyase by salicylanilides can be determined by measuring the formation of one of its products, glyoxylate.
-
Materials:
-
Purified mycobacterial isocitrate lyase
-
DL-Isocitrate (substrate)
-
Phenylhydrazine hydrochloride
-
Salicylanilide compound of interest
-
Reaction buffer (e.g., Imidazole buffer, pH 6.8)
-
Spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, MgCl₂, EDTA, and phenylhydrazine.
-
Add the salicylanilide compound at various concentrations.
-
Add the substrate, DL-isocitrate.
-
Equilibrate the mixture to the reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding the purified isocitrate lyase.
-
Monitor the formation of the glyoxylate phenylhydrazone product by measuring the increase in absorbance at 324 nm over time.
-
Calculate the initial reaction rates and determine the inhibitory activity of the salicylanilide.
-
Mandatory Visualization
References
- 1. Synthesis of histidine kinase inhibitors and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistin and Oxyclozanide co-loaded PLGA nano-microspheres to reverse colistin resistance can effectively treat colistin-resistant Escherichia coli infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Multiple mechanisms of action for inhibitors of histidine protein kinases from bacterial two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salicylanilide derivatives block Mycobacterium tuberculosis through inhibition of isocitrate lyase and methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vitro antibacterial activity of the anthelmintic drug oxyclozanide against common small animal bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colistin and Oxyclozanide co-loaded PLGA nano-microspheres to reverse colistin resistance can effectively treat colistin-resistant Escherichia coli infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Class of Competitive Inhibitor of Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Salicylanilide pyrazinoates inhibit in vitro multidrug-resistant Mycobacterium tuberculosis strains, atypical mycobacteria and isocitrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
early-stage research on PBP1b inhibitors in Acinetobacter baumannii
An In-depth Technical Guide to Early-Stage Research on PBP1b Inhibitors in Acinetobacter baumannii
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of carbapenem-resistant Acinetobacter baumannii (CRAB) represents a critical threat to public health, necessitating the urgent development of novel antibiotics. Penicillin-binding proteins (PBPs), essential enzymes for peptidoglycan cell wall synthesis, are validated targets for β-lactam antibiotics. This guide focuses on PBP1b, a high-molecular-weight, bifunctional PBP in A. baumannii, as a promising target for new therapeutic agents. We will delve into the current understanding of PBP1b, summarize data on potential inhibitors, detail key experimental protocols for inhibitor discovery and characterization, and visualize the underlying biological pathways and research workflows.
PBP1b: A Key Target in Acinetobacter baumannii
A. baumannii possesses several PBPs, which are categorized into high-molecular-mass (HMM) and low-molecular-mass (LMM) groups. The HMM PBPs, including PBP1a, PBP1b, PBP2, and PBP3, are the primary targets of β-lactam antibiotics[1]. PBP1b (encoded by the mrcB gene) is a class A HMM PBP, characterized by two key enzymatic domains[2][3]:
-
Transglycosylase (TG) domain: Catalyzes the polymerization of glycan chains from lipid II precursors.
-
Transpeptidase (TP) domain: Cross-links the peptide stems of the peptidoglycan chains, providing structural integrity to the cell wall.
Inhibition of these functions disrupts cell wall maintenance, leading to bacterial cell death[4]. While some studies suggest PBP1a and PBP3 are more critical for cell division and survival in A. baumannii, the inactivation of multiple PBPs, including PBP1b, leads to increased susceptibility to β-lactams[5][6]. Furthermore, decreased expression of PBP1b has been observed in multidrug-resistant clinical isolates, indicating its role in the bacterial response to antibiotics[4]. Therefore, developing specific inhibitors against PBP1b remains a viable and important strategy.
Quantitative Data on PBP Inhibitors
Direct, high-potency, and selective inhibitors of A. baumannii PBP1b are still in the early stages of discovery. However, data from general PBP inhibitors active against A. baumannii and specific PBP1b inhibitors against homologous proteins in other Gram-negative bacteria provide a valuable foundation.
| Compound Class | Specific Compound | Target(s) / Organism | Potency (IC50 / Ki) | MIC (μg/mL) | Citation(s) |
| β-Lactamase Inhibitor | Sulbactam | PBP1 & PBP3 (A. baumannii) | Not specified | Variable | [7] |
| Monobactams | Aztreonam | PBP3 (E. coli) | IC50 <100 μM | Not specified | [8] |
| Carbapenems | Imipenem, Meropenem | PBP1a, PBP1b, PBP2, PBP4, PBP5 (A. baumannii) | High affinity | Variable | [9] |
| Boronic Acids | Compound 37 (analogue) | PBP1b (E. coli) | IC50 = 6.9 ± 0.1 µM | Not specified | [10] |
| 4-Quinolones | Compound 43 (analogue) | PBP1a/1b (E. coli) | Ki = 27 ± 4 µM | No activity | [10] |
This table includes representative data to illustrate the types of compounds and potency measurements in PBP inhibitor research. Data specific to E. coli is included due to the limited public information on A. baumannii PBP1b-selective inhibitors.
Key Experimental Protocols
The discovery and characterization of PBP1b inhibitors involve a multi-step process combining biochemical, biophysical, and microbiological assays.
Target-Based Screening: Fluorescence Competition Assay
This assay identifies compounds that bind to PBPs by competing with a fluorescently labeled β-lactam probe, such as Bocillin-FL.
Methodology:
-
Preparation of Cell Lysate/Membrane Fraction:
-
Culture A. baumannii to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Lyse cells using sonication or a French press.
-
Isolate the membrane fraction, where PBPs are located, by ultracentrifugation. Resuspend the membrane pellet in a storage buffer.
-
-
Competition Binding:
-
In a microplate, incubate the membrane fraction with serial dilutions of test compounds for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Add a constant, sub-saturating concentration of Bocillin-FL to all wells and incubate for a short duration (e.g., 10 minutes) to label any PBPs not bound by an inhibitor.
-
-
Detection and Analysis:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a gel imager. The PBP1b band can be identified by its molecular weight (~88 kDa)[11].
-
Quantify the fluorescence intensity of the PBP1b band. A decrease in fluorescence indicates inhibition.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce Bocillin-FL binding by 50%[8].
-
Enzyme Activity Assay: Transglycosylase High-Throughput Screen
This assay directly measures the enzymatic activity of the PBP1b transglycosylase domain and is amenable to high-throughput screening (HTS).
Methodology:
-
Reagents:
-
Purified, recombinant A. baumannii PBP1b protein.
-
Lipid II substrate (the natural substrate for transglycosylation).
-
A detection system that measures the product of the reaction. One method uses a coupled enzyme assay to detect the release of pyrophosphate[12].
-
-
Assay Procedure:
-
Dispense test compounds from a chemical library into a multi-well plate.
-
Add purified PBP1b enzyme to each well and incubate briefly.
-
Initiate the enzymatic reaction by adding the Lipid II substrate.
-
Incubate for a set time at an optimal temperature.
-
Add the detection reagents and measure the signal (e.g., fluorescence or absorbance).
-
-
Data Analysis:
-
A reduced signal in the presence of a test compound indicates inhibition of the transglycosylase activity.
-
Primary hits from the HTS are then subjected to dose-response analysis to determine their potency (IC50).
-
Whole-Cell Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of a compound that prevents the visible growth of A. baumannii, assessing its overall antibacterial efficacy.
Methodology:
-
Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation:
-
Dilute an overnight culture of A. baumannii to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial suspension to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) growth controls.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is visually determined as the lowest compound concentration in which there is no visible turbidity (bacterial growth).
-
Visualizing Pathways and Workflows
Caption: PBP1b inhibition disrupts cell wall synthesis, leading to bacterial death.
Caption: A streamlined workflow for the discovery of novel PBP1b inhibitors.
Conclusion and Future Directions
Targeting PBP1b in Acinetobacter baumannii is a promising strategy to combat the growing threat of antimicrobial resistance. While the field is still in its early stages, the methodologies for inhibitor discovery are well-established. Future research should focus on:
-
High-Throughput Screening: Implementing robust HTS campaigns using the assays described to identify novel chemical scaffolds that selectively inhibit A. baumannii PBP1b.
-
Structural Biology: Obtaining crystal structures of A. baumannii PBP1b in complex with inhibitors to enable structure-based drug design and optimization.
-
Combination Therapy: Investigating the synergistic effects of PBP1b inhibitors with existing antibiotics or β-lactamase inhibitors to enhance efficacy and overcome resistance.
By leveraging these advanced techniques, the scientific community can accelerate the development of new drugs targeting PBP1b, providing a much-needed therapeutic option against multidrug-resistant A. baumannii.
References
- 1. journals.asm.org [journals.asm.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBP1A Directly Interacts with the Divisome Complex to Promote Septal Peptidoglycan Synthesis in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Inactivation of d,d-Transpeptidases of Acinetobacter baumannii on Bacterial Growth and Susceptibility to β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-Cell Profiling of Penicillin-Binding Protein Inhibitors in Escherichia coli MG1655 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acinetobacter baumannii Resistance: A Real Challenge for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Foundational Studies of New-Generation Quinolone Antibiotics: A Technical Guide
This technical guide provides an in-depth analysis of new-generation quinolone antibiotics for researchers, scientists, and drug development professionals. It covers their core mechanism of action, structure-activity relationships, and the mechanisms by which bacteria develop resistance. The guide also includes detailed experimental protocols for key assays and presents quantitative data in a comparative format.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones are a class of synthetic, broad-spectrum antibacterial agents that function by inhibiting essential bacterial enzymes, specifically DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By interfering with their function, quinolones introduce double-strand DNA breaks, which ultimately leads to bacterial cell death.[3][4]
The primary targets of quinolones differ between bacterial types. In Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, topoisomerase IV is more susceptible.[5] New-generation fluoroquinolones, which are characterized by a fluorine atom at the C6 position of the core ring structure, exhibit enhanced activity against both enzyme types.[6][7]
The inhibitory action occurs through the formation of a ternary complex consisting of the quinolone, the enzyme, and the bacterial DNA.[1] This complex stabilizes the DNA in a cleaved state, preventing the re-ligation of the DNA strands and effectively halting the replication process.[4][8]
Structure-Activity Relationships (SAR)
The efficacy, spectrum, and safety of quinolone antibiotics are heavily influenced by chemical modifications to their bicyclic core structure. The development from first-generation agents like nalidixic acid to modern fluoroquinolones has been driven by strategic substitutions at various positions.[6][7][9]
-
N-1 Position: Substitution with a cyclopropyl group, as seen in ciprofloxacin, generally enhances antibacterial potency.[10]
-
C-6 Position: The addition of a fluorine atom is a defining feature of fluoroquinolones, significantly increasing their antimicrobial activity and penetration into bacterial cells.[7][10]
-
C-7 Position: Modifications at this position, often involving piperazine or pyrrolidine rings, are crucial for determining the spectrum of activity. These substitutions can enhance potency against both Gram-positive and Gram-negative bacteria.[11]
-
C-8 Position: Substitutions at the C-8 position can modulate pharmacokinetic properties and reduce the potential for adverse effects.[10] For instance, a methoxy group at R8 can improve activity against Gram-positive organisms.[12]
These SARs have guided the synthesis of thousands of analogues, aiming to create compounds with broader spectra, improved pharmacokinetics, and a lower propensity for resistance development.[6][7][9]
Mechanisms of Bacterial Resistance
The clinical utility of quinolones is threatened by the emergence of bacterial resistance. Resistance is typically acquired through a multifactorial process involving several key mechanisms.[13]
-
Target-Site Mutations: The most common form of high-level resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV.[13] These mutations alter the drug-binding site, reducing the affinity of quinolones for their targets.[13]
-
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones through two primary ways:
-
Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids provides an additional mechanism for quinolone insensitivity. These plasmids can carry genes such as:
-
qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone binding.[1][5]
-
aac(6')-Ib-cr gene: This gene encodes an enzyme that modifies certain fluoroquinolones by acetylation, reducing their effectiveness.[1]
-
qepA gene: This gene codes for a plasmid-mediated efflux pump.[1]
-
Quantitative Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinolones against various bacterial pathogens. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
| Antibiotic | Generation | E. coli (MIC90, µg/mL) | P. aeruginosa (MIC90, µg/mL) | S. pneumoniae (MIC90, µg/mL) | S. aureus (MIC90, µg/mL) | Anaerobes |
| Nalidixic Acid | First | 16 | >128 | - | - | Inactive |
| Ciprofloxacin | Second | ≤0.06 - 0.12 | 0.5 - 1 | 1 | 0.5 | Limited |
| Levofloxacin | Third | ≤0.06 - 0.25 | 1 - 2 | 1 | 1 | Moderate |
| Moxifloxacin | Fourth | ≤0.06 - 0.25 | 4 - 8 | ≤0.12 - 0.25 | ≤0.06 - 0.12 | Good |
| Delafloxacin | Newer | 0.125 | 0.25 | 0.015 | 0.008 | Good |
| Data compiled from multiple sources, including[12][16][17][18]. MIC values can vary significantly based on resistance patterns in different geographic regions. |
Detailed Experimental Protocols
This section provides methodologies for key experiments used in the foundational study of quinolone antibiotics.
This protocol determines the lowest concentration of a quinolone that inhibits the visible growth of a bacterium.
Workflow Diagram:
Protocol:
-
Preparation of Antibiotic Stock: Prepare a stock solution of the quinolone antibiotic in a suitable solvent (e.g., DMSO or water).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16 to 20 hours in ambient air.[16]
-
Reading Results: The MIC is determined as the lowest concentration of the quinolone at which there is no visible turbidity (growth).[16]
This assay measures the ability of a quinolone to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (substrate), and the quinolone compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a defined unit of E. coli DNA gyrase enzyme to the mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.[19]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.[19] A chloroform/isoamyl alcohol extraction can also be used to remove the protein.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 90V for 90 minutes) to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band. The IC50 (the concentration of inhibitor that causes 50% inhibition) can be calculated by quantifying the band intensities.[20]
This assay assesses the inhibition of topoisomerase IV's ability to relax supercoiled DNA or decatenate kinetoplast DNA (kDNA).[20][21]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 40 mM HEPES, 100 mM potassium glutamate, 10 mM Mg-acetate, 10 mM DTT, 1 mM ATP), a DNA substrate (either supercoiled plasmid like pBR322 or catenated kDNA), and the test quinolone at various concentrations.[20]
-
Enzyme Addition: Add purified topoisomerase IV enzyme to start the reaction.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Analysis: Visualize the DNA bands after staining. For a relaxation assay, inhibition is seen as a persistence of the supercoiled substrate. For a decatenation assay, inhibition is marked by the failure of the enzyme to release minicircles from the kDNA network, which remains in the loading well.
This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxicity of a compound on eukaryotic cells.[22][23]
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable eukaryotic cell line (e.g., hepatocytes, HeLa cells) at a specific density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with serial dilutions of the new-generation quinolone for a defined period (e.g., 24-48 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570-590 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 (concentration that reduces cell viability by 50%) can be calculated from the dose-response curve.[23] An alternative is to measure the release of lactate dehydrogenase (LDH) from damaged cell membranes.[24][25]
References
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Quinolones: structure-activity relationships and future predictions. | Semantic Scholar [semanticscholar.org]
- 7. Quinolones: structure-activity relationships and future predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phenotypic screening for quinolone resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
- 20. inspiralis.com [inspiralis.com]
- 21. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
An In-depth Technical Guide to the Antibacterial Properties of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the burgeoning field of benzophenone derivatives as potential antibacterial agents. Faced with the growing threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Benzophenone, a diaryl ketone, serves as a versatile structural motif for the development of compounds that exhibit significant efficacy against a range of bacterial pathogens, including multidrug-resistant strains. This document details their mechanism of action, summarizes key quantitative data on their antibacterial potency, provides detailed experimental protocols for their synthesis and evaluation, and visualizes complex processes to facilitate understanding.
Core Mechanism of Action: Bacterial Membrane Disruption
A significant body of research indicates that a primary antibacterial mechanism of many benzophenone derivatives is the targeted disruption of the bacterial cell membrane. Unlike many conventional antibiotics that inhibit intracellular processes, these compounds directly compromise the physical integrity and function of the bacterial membrane, leading to rapid cell death.[1][2]
The proposed mechanism involves an initial electrostatic interaction between the benzophenone derivative and the bacterial membrane. Cationic moieties often present on these derivatives are attracted to the negatively charged components of the bacterial cell envelope, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1][3] This binding is followed by the insertion of the lipophilic benzophenone core into the lipid bilayer, disrupting its structure. This disruption leads to the formation of pores or channels, causing a cascade of lethal events:
-
Ion Leakage: The compromised membrane allows for the uncontrolled efflux of essential ions, most notably potassium (K+).[1][3]
-
Membrane Depolarization: The loss of the potassium ion gradient dissipates the bacterial membrane potential, a critical component for cellular energy production (ATP synthesis), nutrient transport, and other vital processes.[1][3]
-
Leakage of Cellular Contents: Ultimately, the extensive membrane damage results in the leakage of larger cytoplasmic components, leading to cell lysis and death.
This direct, physical mechanism of action is advantageous as it is less likely to be overcome by the common resistance mechanisms that bacteria develop against antibiotics targeting specific enzymes or metabolic pathways.[1]
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of benzophenone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize the MIC values for various benzophenone derivatives against a selection of Gram-positive and Gram-negative bacteria.
| Benzophenone Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Xanthochymol | Staphylococcus aureus (MRSA) | 3.1 - 12.5 | [4] |
| Garcinol | Staphylococcus aureus (MRSA) | 12.5 - 50 | [4] |
| Isogarcinol | Staphylococcus aureus (MRSA) | 25 - 50 | [4] |
| 7-Epiclusianone | Staphylococcus aureus | 1.2 | [5] |
| 7-Epiclusianone | Bacillus cereus | 0.6 | [5] |
| Guttiferone-A | Staphylococcus aureus | 2.4 | [5] |
| Guttiferone-A | Bacillus cereus | 2.4 | [5] |
| Benzophenone-based Tetraamides | Staphylococcus aureus (MRSA, VISA, VRSA) | 0.5 - 2.0 (mg/L) | [6] |
| Benzophenone-based Tetraamides | Enterococcus faecalis (VRE) | 0.5 - 2.0 (mg/L) | [6] |
| Benzophenone-based Tetraamides | Escherichia coli | 0.5 - 2.0 (mg/L) | [6] |
| 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide (9a) | Staphylococcus aureus | 6.25 | [7] |
| 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide (9a) | Bacillus subtilis | 12.5 | [7] |
| 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide (9a) | Klebsiella pneumoniae | 25 | [7] |
| 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide (9a) | Pseudomonas aeruginosa | 50 | [7] |
| Benzophenone derived 1,2,3-triazole (3a) | Bacillus subtilis | 125 | |
| Benzophenone derived 1,2,3-triazole (3a) | Staphylococcus aureus | 250 | |
| Benzophenone derived 1,2,3-triazole (3b) | Bacillus subtilis | 250 | |
| Benzophenone derived 1,2,3-triazole (3b) | Staphylococcus aureus | 500 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative benzophenone derivative and for the evaluation of antibacterial activity.
Synthesis of 4-Hydroxybenzophenones via Fries Rearrangement
The Fries rearrangement is a classic and effective method for synthesizing hydroxybenzophenones from phenyl benzoates.[1]
Materials:
-
Phenyl benzoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitromethane
-
5M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve phenyl benzoate (1 equivalent) in nitromethane in a round-bottom flask and cool the solution to -10°C using an ice-salt bath with continuous stirring.
-
In a separate flask, prepare a solution of anhydrous aluminum chloride (5 equivalents) in nitromethane.
-
Add the AlCl₃ solution dropwise to the phenyl benzoate solution over 15 minutes, maintaining the temperature at -10°C.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by carefully pouring the mixture into ice-cold 5M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 4-hydroxybenzophenone.[1]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized and quantitative approach to determine the antibacterial susceptibility of a compound.[7]
Materials:
-
Benzophenone derivative stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in nutrient broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile nutrient broth to all wells of a 96-well plate.
-
Add 100 µL of the benzophenone derivative stock solution (at twice the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (inoculum without the compound), and the twelfth column as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the benzophenone derivative at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Conclusion and Future Directions
Benzophenone derivatives represent a promising class of antibacterial compounds with a mechanism of action that may circumvent common bacterial resistance strategies. Their ability to disrupt the bacterial membrane provides a rapid and potent means of bactericidal activity. The quantitative data presented herein demonstrates their efficacy against a variety of clinically relevant bacteria, including resistant strains.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the antibacterial potency and selectivity of benzophenone derivatives.
-
Toxicology and Safety Profiling: To ensure the suitability of these compounds for therapeutic use.
-
In Vivo Efficacy Studies: To validate the in vitro findings in animal models of infection.
-
Formulation Development: To enhance the bioavailability and delivery of these compounds to the site of infection.
The continued exploration of benzophenone derivatives holds significant promise for the development of the next generation of antibiotics to combat the global challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 3. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
initial findings on the immunomodulating activity of DW-116
- 1. An analysis of BNT-116's R&D progress and its clinical results presented at the 2023 SITC [synapse.patsnap.com]
- 2. biospace.com [biospace.com]
- 3. Preliminary results from a first-in-human trial of AMT-116, a topoisomerase I inhibitor containing antibody-drug conjugate (ADC), in patients with advanced solid tumors. - ASCO [asco.org]
Methodological & Application
Application Notes and Protocols for Penicillin-Binding Protein Labeling with Benzophenone Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the identification and characterization of penicillin-binding proteins (PBPs) using benzophenone-based photoaffinity probes. This technique allows for the covalent crosslinking of the probe to its target protein upon UV irradiation, enabling the subsequent enrichment and identification of PBPs and their specific binding sites.
Introduction
Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] They are the primary targets of β-lactam antibiotics, such as penicillin.[1][3] The study of PBPs is crucial for understanding bacterial physiology and for the development of new antimicrobial agents. Photoaffinity labeling using benzophenone-containing probes is a powerful method to covalently trap and identify these protein targets.[4] Benzophenone, upon activation with UV light (typically around 350-365 nm), forms a reactive triplet diradical that can insert into C-H bonds in close proximity, leading to a stable covalent bond with the target protein.[4][5] This allows for the identification of direct binding partners and can aid in mapping the binding site.
Principle of the Method
The experimental workflow involves the incubation of bacterial cells or cell lysates with a benzophenone-containing probe that mimics the structure of β-lactam antibiotics. Following binding to the target PBPs, the sample is irradiated with UV light to induce covalent crosslinking. The labeled PBPs are then enriched, typically via a tag on the probe such as biotin, and subsequently identified and characterized by mass spectrometry.
I. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the labeling of PBPs with benzophenone probes.
Protocol 1: In Situ Labeling of PBPs in Bacterial Cells
This protocol describes the labeling of PBPs in live bacterial cells.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)
-
Benzophenone-PBP probe (with an affinity tag like biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)[6]
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine pH 2.8 or SDS-PAGE sample buffer)
-
SDS-PAGE apparatus and reagents
-
Western blotting equipment and reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
Procedure:
-
Bacterial Cell Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in the appropriate growth medium.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet twice with cold PBS.
-
Probe Incubation: Resuspend the cell pellet in PBS containing the benzophenone-PBP probe. The optimal probe concentration should be determined empirically but can range from 1 to 50 µM. Incubate for 30-60 minutes at 37°C to allow for binding to PBPs.
-
UV Crosslinking: Transfer the cell suspension to a petri dish or a multi-well plate on ice. Irradiate with a 365 nm UV lamp for 15-60 minutes.[6] The distance from the lamp to the sample and the irradiation time should be optimized for maximal crosslinking and minimal cell damage.
-
Cell Lysis: Pellet the irradiated cells by centrifugation and lyse them using the appropriate lysis buffer and method (e.g., sonication, bead beating).
-
Enrichment of Labeled Proteins:
-
Incubate the cell lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated PBP-probe complexes.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with a streptavidin-HRP conjugate to visualize the labeled PBPs.
-
Protocol 2: Mass Spectrometry Analysis of Labeled PBPs
This protocol outlines the preparation of enriched PBPs for identification and binding site mapping by mass spectrometry.
Materials:
-
Enriched PBP sample from Protocol 1
-
SDS-PAGE apparatus and reagents
-
Coomassie Brilliant Blue stain
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
In-gel digestion reagents:
-
Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Trypsin solution (MS-grade)
-
-
Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)
-
C18 ZipTips or equivalent for peptide desalting
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
SDS-PAGE Separation: Separate the enriched proteins by SDS-PAGE and visualize the protein bands by Coomassie staining.
-
In-Gel Digestion:
-
Excise the protein bands of interest from the gel.[7]
-
Destain the gel pieces completely.[7]
-
Reduce the proteins with reduction buffer (e.g., 56°C for 1 hour).
-
Alkylate the proteins with alkylation buffer (e.g., room temperature in the dark for 45 minutes).
-
Digest the proteins with trypsin overnight at 37°C.[8]
-
-
Peptide Extraction and Desalting:
-
Extract the peptides from the gel pieces using the extraction solution.[8]
-
Desalt and concentrate the peptides using C18 ZipTips according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against a relevant protein database using a search engine (e.g., Mascot, Sequest) to identify the proteins.
-
To identify the crosslinked peptide, search for the peptide with a mass modification corresponding to the benzophenone probe.
-
II. Data Presentation
Table 1: Representative Experimental Parameters for PBP Labeling
| Parameter | Value Range | Reference |
| Probe Concentration | 1 - 50 µM | General practice |
| Incubation Time | 30 - 60 minutes | General practice |
| UV Wavelength | 350 - 365 nm | [5][6] |
| UV Irradiation Time | 15 - 60 minutes | [6] |
| UV Energy Dose | 0.5 - 11 J·cm⁻² | [5] |
Table 2: Mass Spectrometry Parameters for Labeled Peptide Identification
| Parameter | Description |
| Mass Spectrometer | High-resolution instrument (e.g., Orbitrap, Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS1 Resolution | > 60,000 |
| MS2 Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) |
| Database Search Engine | Mascot, Sequest, etc. |
| Variable Modifications | Oxidation (M), Acetyl (Protein N-term), Benzophenone probe adduct (on specific amino acids) |
| Peptide Mass Tolerance | < 10 ppm |
| Fragment Mass Tolerance | < 0.05 Da |
III. Visualization
Conceptual Diagram of PBP Inhibition and Labeling
Caption: Mechanism of PBP action, inhibition by β-lactams, and labeling with benzophenone probes.
Experimental Workflow for PBP Labeling and Identification
Caption: Experimental workflow for photoaffinity labeling of PBPs with benzophenone probes.
References
- 1. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels [mdpi.com]
- 6. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Experimental Use of Salicylanilide 116 in Peptidoglycan Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylanilides are a class of chemical compounds with a broad spectrum of biological activities, including anthelmintic, anticancer, and antimicrobial properties. Recent research has highlighted their potential as antibacterial agents, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanisms of action for salicylanilides are multifaceted, including the uncoupling of oxidative phosphorylation and the disruption of the proton motive force across the bacterial cell membrane. Furthermore, specific derivatives have been identified as inhibitors of peptidoglycan synthesis, a crucial process for bacterial cell wall integrity and survival.
This document provides detailed application notes and experimental protocols for the investigation of a representative salicylanilide derivative, herein referred to as Salicylanilide 116, in peptidoglycan formation assays. While specific data for a compound designated "Salicylanilide 116" is not publicly available, the methodologies described are based on established assays for known inhibitors of peptidoglycan synthesis and can be adapted for novel salicylanilide compounds.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bacterial cell wall is essential for maintaining cell shape and protecting against osmotic lysis. Its primary component, peptidoglycan, is a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The biosynthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space, involving a series of enzymatic reactions.
Salicylanilide derivatives have been shown to interfere with this critical pathway. One study using a benzophenone-containing salicylanilide compound as a photoaffinity probe successfully labeled Acinetobacter baumannii penicillin-binding protein (PBP1b). PBPs are a group of enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transglycosylation and transpeptidation reactions that cross-link the glycan strands. The binding of the salicylanilide derivative to a hydrophobic pocket between the transglycosylase and transpeptidase domains of PBP1b suggests a mechanism of action that blocks the propagation of the peptidoglycan chain.
The following diagram illustrates the key stages of peptidoglycan synthesis and the putative point of inhibition by Salicylanilide 116.
Caption: Peptidoglycan synthesis pathway and proposed inhibition by Salicylanilide 116.
Quantitative Data: Antibacterial Activity of Salicylanilide Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various salicylanilide derivatives against Staphylococcus aureus, demonstrating their potent antibacterial activity.
| Compound Name/Reference | Bacterial Strain | MIC (µg/mL) | Reference |
| Niclosamide | Methicillin-resistant S. aureus (MRSA) | 0.125 | |
| Oxyclozanide | Methicillin-resistant S. aureus (MRSA) | 0.5 | |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (22) | MRSA and VRSA strains | 0.031–0.062 | |
| 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl acetate (AIM33) | S. aureus | 0.5 - 3.12 | |
| Salicylanilide Derivatives (general) | S. aureus ATCC 29213 | 0.25–64 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of Salicylanilide 116 against a target bacterial strain using the broth microdilution method.
Materials:
-
Salicylanilide 116 stock solution (e.g., 10 mg/mL in DMSO)
-
Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension 1:100 in CAMHB to achieve a final inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
Prepare serial twofold dilutions of Salicylanilide 116 in CAMHB in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the serially diluted compound, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of Salicylanilide 116 that completely inhibits visible bacterial growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: In Vitro Peptidoglycan Synthesis Assay using Bacterial Membranes
This protocol describes an in vitro assay to measure the effect of Salicylanilide 116 on the synthesis of peptidoglycan using isolated bacterial membranes as the enzyme source and radiolabeled precursors.
Materials:
-
Bacterial cell culture (e.g., Staphylococcus aureus)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Ultracentrifuge
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM ATP, 100 µM UTP)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide)
-
Radiolabeled precursor (e.g., [¹⁴C]-UDP-GlcNAc or [³H]-UDP-MurNAc-pentapeptide)
-
Undecaprenyl phosphate (C55-P)
-
Salicylanilide 116
-
Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow a mid-log phase culture of the target bacteria.
-
Harvest cells by centrifugation and wash with lysis buffer.
-
Resuspend cells in lysis buffer and lyse by sonication or French press.
-
Remove unbroken cells by low-speed centrifugation.
-
Pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Wash the membrane pellet with lysis buffer and resuspend in a small volume of the same buffer. Determine the protein concentration.
-
-
Peptidoglycan Synthesis Reaction:
-
In a microfuge tube, combine the reaction buffer, UDP-GlcNAc, UDP-MurNAc-pentapeptide, C55-P, and the radiolabeled precursor.
-
Add varying concentrations of Salicylanilide 116 or DMSO (vehicle control). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the isolated bacterial membranes.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Peptidoglycan Synthesis:
-
Stop the reaction by adding an equal volume of 8% phosphoric acid.
-
Spot the reaction mixture onto a filter paper disc and allow it to dry.
-
Wash the filter paper discs extensively with distilled water to remove unincorporated radiolabeled precursors.
-
Place the dried filter paper discs in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of peptidoglycan synthesis for each concentration of Salicylanilide 116 compared to the vehicle control.
-
Caption: Workflow for the in vitro peptidoglycan synthesis assay.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of Salicylanilide 116 on bacterial growth and peptidoglycan synthesis. The potent activity of related salicylanilide derivatives against clinically relevant pathogens underscores the potential of this compound class for the development of new antibacterial agents. The detailed experimental procedures will enable researchers to characterize the antibacterial profile of Salicylanilide 116 and elucidate its mechanism of action, contributing to the advancement of novel antimicrobial therapies.
Application of Photo-Crosslinking for Studying Drug-Target Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-crosslinking has emerged as a powerful chemical biology tool to identify and characterize direct binding interactions between a small molecule (drug) and its protein target(s) within a complex biological system.[1][2] This technique, often referred to as photo-affinity labeling (PAL), utilizes a photo-reactive version of the drug molecule, which upon activation by UV light, forms a covalent bond with its interacting protein partner.[3][4][5] This irreversible linkage allows for the subsequent isolation, enrichment, and identification of the target protein, providing invaluable insights into the drug's mechanism of action, potential off-targets, and binding sites.[6][7] This document provides detailed application notes and protocols for employing photo-crosslinking in drug-target interaction studies.
Principle of Photo-Affinity Labeling (PAL)
The core principle of PAL involves a three-key-component probe: the parent drug molecule (for binding), a photo-reactive group (for covalent crosslinking), and a reporter tag (for detection and purification). The general workflow is as follows:
-
Probe Incubation: The photo-affinity probe is incubated with a biological sample (e.g., cell lysate, living cells).
-
UV Activation: The sample is irradiated with UV light at a specific wavelength to activate the photo-reactive group, leading to the formation of a highly reactive intermediate (e.g., carbene or nitrene).[3][4]
-
Covalent Crosslinking: The reactive intermediate rapidly forms a covalent bond with amino acid residues in the immediate vicinity, effectively "trapping" the drug-target complex.
-
Target Identification: The covalently labeled protein is then detected, enriched, and identified using various proteomic techniques, such as mass spectrometry.[8][9][10]
Key Components of a Photo-Affinity Probe
The design of a successful photo-affinity probe is critical and requires careful consideration of its constituent parts to maintain the biological activity of the parent drug.[1][2]
Photo-Reactive Moieties
The choice of the photo-reactive group is crucial as it determines the efficiency and specificity of the crosslinking reaction. Common photo-reactive groups include:
-
Diazirines: These are currently the most popular choice due to their small size, which minimizes perturbation to the parent molecule's structure and binding affinity.[4] Upon UV irradiation (typically ~350-365 nm), they generate highly reactive and non-selective carbenes that can insert into C-H and N-H bonds.[3][4]
-
Benzophenones: These are activated by UV light (~350-360 nm) to form a triplet biradical that preferentially reacts with C-H bonds.[11] They are generally more stable than diazirines but are also bulkier.
-
Aryl Azides: Upon UV irradiation (~254-300 nm), aryl azides form highly reactive nitrenes. However, they are prone to intramolecular rearrangement, which can reduce crosslinking efficiency.
Reporter Tags and Bio-orthogonal Handles
For detection and enrichment of the crosslinked target protein, a reporter tag is incorporated into the probe. To minimize steric hindrance that might affect the drug's binding, a "minimalist tag" approach is often employed.[1][2][12] This involves using a small, bio-orthogonal handle, such as an alkyne or azide group.[3] After crosslinking, a reporter molecule (e.g., biotin for affinity purification or a fluorophore for imaging) containing the complementary bio-orthogonal group can be attached via click chemistry.[3][5]
Experimental Workflows and Protocols
Here, we provide a generalized experimental workflow and detailed protocols for a typical photo-crosslinking experiment aimed at drug-target identification.
Caption: Generalized workflow for drug-target identification using photo-crosslinking.
Protocol 1: Photo-Affinity Labeling of Target Proteins in Cell Lysate
This protocol describes the general steps for labeling target proteins in a complex protein mixture.
Materials:
-
Photo-affinity probe (e.g., diazirine-alkyne probe) stock solution (e.g., 10 mM in DMSO)
-
Photo-stable competitor compound (parent drug without the photo-reactive group)
-
Cell lysate from the biological system of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
96-well plate or other suitable UV-transparent vessel
Procedure:
-
Prepare Reactions: In separate microcentrifuge tubes on ice, prepare the following reaction mixtures (total volume of 50 µL):
-
Sample A (Positive Control): 49.5 µL of cell lysate + 0.5 µL of photo-affinity probe (final concentration 1-10 µM).
-
Sample B (Competition Control): 48.5 µL of cell lysate + 1 µL of competitor compound (e.g., 100-fold molar excess) + 0.5 µL of photo-affinity probe.[3]
-
Sample C (No Probe Control): 49.5 µL of cell lysate + 0.5 µL of DMSO.[3]
-
Sample D (No UV Control): 49.5 µL of cell lysate + 0.5 µL of photo-affinity probe. This sample will not be irradiated.
-
-
Incubation: Incubate the reaction mixtures for 15-30 minutes at 4°C to allow the probe to bind to its target.
-
UV Irradiation: Transfer the samples (except Sample D) to a 96-well plate and place it on ice. Irradiate with a 365 nm UV lamp for 15-60 minutes. The optimal irradiation time should be determined empirically.
-
Sample Preparation for Analysis: After irradiation, the samples are ready for downstream processing, such as click chemistry for reporter tag conjugation, followed by SDS-PAGE and in-gel fluorescence scanning or western blotting.
Protocol 2: Click Chemistry for Biotin Tagging
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin reporter tag to the alkyne-modified, crosslinked protein.
Materials:
-
Photo-crosslinked protein sample from Protocol 1
-
Biotin-azide stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
Procedure:
-
Prepare Click Chemistry Master Mix: For each 50 µL reaction, prepare the following master mix:
-
Biotin-azide: 1 µL (final concentration 200 µM)
-
TCEP: 1 µL (final concentration 1 mM)
-
TBTA: 1 µL (final concentration 200 µM)
-
CuSO₄: 1 µL (final concentration 1 mM)
-
-
Reaction: Add 4 µL of the master mix to each 50 µL photo-crosslinked sample.
-
Incubation: Incubate the reactions for 1 hour at room temperature.
-
Quenching (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM.
-
Sample Preparation for Enrichment: The biotinylated protein sample is now ready for affinity purification.
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotin-tagged proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample from Protocol 2
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, containing 2 mM biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with lysis buffer.
-
Binding: Add the biotinylated protein sample to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Add elution buffer to the beads and incubate at 95°C for 10 minutes to release the bound proteins.
-
Sample Preparation for Mass Spectrometry: The eluted proteins can be precipitated (e.g., with acetone) and then subjected to in-solution or on-bead digestion with trypsin for subsequent LC-MS/MS analysis.
Quantitative Data Presentation
The following tables summarize typical quantitative parameters used in photo-crosslinking experiments.
Table 1: Typical Concentrations of Reagents for Photo-Affinity Labeling and Click Chemistry
| Reagent | Stock Concentration | Final Concentration |
| Photo-Affinity Probe | 1-10 mM in DMSO | 0.1-10 µM[3] |
| Competitor Compound | 10-100 mM in DMSO | 10-100-fold molar excess[3] |
| Biotin-Azide | 10 mM in DMSO | 100-200 µM |
| TCEP | 50 mM in water | 1 mM |
| TBTA | 10 mM in DMSO | 100-200 µM |
| CuSO₄ | 50 mM in water | 1 mM |
Table 2: Typical UV Irradiation Parameters
| Parameter | Value |
| Wavelength | 350-365 nm (for diazirines and benzophenones) |
| Duration | 10-60 minutes |
| Temperature | On ice or at 4°C |
| Light Source | UV lamp or LED array |
Signaling Pathway and Logical Relationship Diagrams
Caption: Inhibition of a signaling pathway by a photo-crosslinking drug probe.
Caption: Key factors for successful drug-target identification using photo-crosslinking.
Conclusion
Photo-crosslinking is a versatile and powerful technique for the direct identification and validation of drug-target interactions in a physiologically relevant context.[1][2][7] Careful design of the photo-affinity probe and optimization of the experimental conditions are paramount for successful target identification. The protocols and data presented here provide a solid foundation for researchers to apply this technology in their own drug discovery and chemical biology research. The combination of photo-crosslinking with modern proteomic and bioinformatic workflows will continue to be a valuable approach for elucidating the molecular mechanisms of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. | Semantic Scholar [semanticscholar.org]
Application Note and Protocols: Evaluating the Pharmacokinetics of Novel Fluoroquinolones
Introduction
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics widely used in human and veterinary medicine for their potent bactericidal activity.[1][2] The development of novel fluoroquinolone candidates with improved efficacy and safety profiles necessitates a thorough evaluation of their pharmacokinetic (PK) properties. Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[3][4][5] Understanding these parameters is crucial for optimizing dosing regimens, predicting therapeutic success, and minimizing the risk of toxicity and the development of bacterial resistance.[3][6][7] This document provides a detailed overview of the techniques and protocols for the comprehensive pharmacokinetic evaluation of novel fluoroquinolones.
Core Concepts in Fluoroquinolone Pharmacokinetics
The efficacy of fluoroquinolones is concentration-dependent, meaning their bactericidal activity increases with higher drug concentrations.[7][8][9] The relationship between pharmacokinetics and pharmacodynamics (PD), the drug's effect on the pathogen, is critical. Key PK/PD indices that predict the therapeutic efficacy of fluoroquinolones include:
-
AUC/MIC: The ratio of the 24-hour Area Under the Curve (AUC) to the Minimum Inhibitory Concentration (MIC). This is considered the best predictor of bacterial killing for fluoroquinolones.[7][8][10][11] An AUC/MIC ratio of >100 to 125 is often targeted for gram-negative bacteria to ensure clinical and bacteriological success.[7][8] For Streptococcus pneumoniae, a ratio of at least 30 is often considered optimal.[7]
-
Cmax/MIC: The ratio of the peak plasma concentration (Cmax) to the MIC. A Cmax/MIC ratio of about 10 is also considered important for maximizing efficacy and preventing the emergence of resistance.[8][10]
A comprehensive PK study aims to characterize these parameters to ensure that a novel fluoroquinolone can achieve the target PK/PD indices at a safe and effective dose.
Caption: Relationship between PK/PD parameters and therapeutic outcome.
Part 1: In Vitro ADME Profiling
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are fundamental in early drug discovery to screen and select candidates with favorable pharmacokinetic properties.[4][5][12]
1.1. Permeability Assessment: Caco-2 Assay
The Caco-2 permeability assay is the industry standard for predicting human intestinal drug absorption.[13][14][15] It utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes resembling the intestinal epithelium.[14][15] This model is valuable for assessing not only passive diffusion but also active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[14][16][17]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a novel fluoroquinolone and to assess its potential as a substrate for efflux transporters.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell™ inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test fluoroquinolone, control compounds (e.g., propranolol for high permeability, atenolol for low permeability, talinolol for P-gp substrate)
-
Lucifer Yellow dye for monolayer integrity testing
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell™ inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[14]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer Yellow permeability test to confirm the integrity of the tight junctions.
-
Assay Preparation:
-
Wash the cell monolayers gently with pre-warmed HBSS.
-
Prepare dosing solutions of the test fluoroquinolone and control compounds in HBSS.
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the dosing solution to the apical (upper) chamber of the Transwell™ insert.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13][17]
-
At the end of the incubation, collect samples from both apical and basolateral chambers.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Simultaneously, in a separate set of wells, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber to measure efflux.[14]
-
Incubate and collect samples as described above.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the insert.
-
C0 is the initial concentration in the donor chamber.
The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)
Table 1: Interpretation of Caco-2 Permeability Results
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Human Absorption | Efflux Ratio (ER) | Interpretation |
| < 1 | Low (<30%) | > 2 | Potential for active efflux.[14] |
| 1 - 10 | Moderate (30-70%) | ≤ 2 | Efflux is not a major factor. |
| > 10 | High (>70%) |
Note: Some fluoroquinolones, like ciprofloxacin, have been shown to be subject to efflux.[16]
Caption: Experimental workflow for a bidirectional Caco-2 permeability assay.
1.2. Metabolic Stability
This assay assesses the susceptibility of a compound to metabolism, typically by liver enzymes. Human liver microsomes are a common in vitro system as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism.[18] Fluoroquinolones are generally metabolized through Phase I reactions like hydroxylation and oxidation.[1]
1.3. Plasma Protein Binding
The extent to which a drug binds to plasma proteins (like albumin) affects its distribution and availability to exert its therapeutic effect, as only the unbound fraction is pharmacologically active.[3] Rapid Equilibrium Dialysis (RED) is a common method to determine the fraction of unbound drug (fu).[12] Fluoroquinolone protein binding can vary widely, from ~20% to 70%, depending on the specific agent.[1][10]
Part 2: In Vivo Pharmacokinetic Studies
In vivo studies, typically in animal models, are essential to understand the complete PK profile of a drug in a living system and to establish a correlation with in vitro data.
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a novel fluoroquinolone following intravenous (IV) and oral (PO) administration.
Animals: Male Sprague-Dawley rats (or similar rodent model).
Materials:
-
Test fluoroquinolone formulated for IV and PO administration.
-
Cannulation supplies (if required for serial blood sampling).
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant).
-
Centrifuge, freezer (-80°C).
-
HPLC-FLD or LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight before dosing (water ad libitum).
-
Divide animals into two groups: IV and PO administration.
-
Administer a single dose of the fluoroquinolone at a predetermined level (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) at specified time points.
-
IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the fluoroquinolone in the plasma samples using a validated analytical method (see Protocol below).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Caption: General workflow for an in vivo pharmacokinetic study in rodents.
Part 3: Bioanalytical Method for Quantification
Accurate quantification of fluoroquinolones in biological matrices is essential for PK studies. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is a sensitive and widely used method, as fluoroquinolones possess intrinsic fluorescence properties.[2][19][20][21]
Experimental Protocol: HPLC-FLD for Fluoroquinolone in Plasma
Objective: To quantify the concentration of a novel fluoroquinolone in plasma samples.
Materials:
-
HPLC system with a fluorescence detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[22]
-
Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.
-
Phosphate buffer solution.
-
Protein precipitation agent (e.g., ACN or MeOH).[19]
-
Plasma samples, calibration standards, and quality control (QC) samples.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, standards, and QCs on ice.
-
To 100 µL of plasma, add 200-300 µL of cold acetonitrile (or methanol) to precipitate proteins.[19]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile/methanol and a phosphate buffer. The exact ratio will need to be optimized for the specific fluoroquinolone.[22]
-
Flow Rate: Typically 1.0 mL/min.[22]
-
Column Temperature: e.g., 40°C.[22]
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Set excitation (λex) and emission (λem) wavelengths specific to the fluoroquinolone. These often fall in the range of λex = 280-290 nm and λem = 445-500 nm.[19][20]
-
-
Method Validation: The method must be validated for selectivity, linearity, accuracy, precision, limit of quantification (LOQ), and stability according to regulatory guidelines.[19]
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of the fluoroquinolone in the unknown plasma samples by interpolating their peak areas from the calibration curve.
-
Table 2: Representative Pharmacokinetic Parameters of Fluoroquinolones
| Fluoroquinolone | Oral Bioavailability (%) | Elimination Half-life (t1/2, hours) | Volume of Distribution (Vd, L/kg) | Primary Elimination Route |
| Ciprofloxacin | ~70% | 3 - 5 | 2.1 - 2.7 | Renal |
| Levofloxacin | >99% | 6 - 8 | ~1.1 | Renal |
| Moxifloxacin | ~90% | 12 | 1.7 - 2.7 | Hepatic/Biliary |
| Enrofloxacin (Veterinary) | 60-100% (species dependent)[9][23] | 2 - 8[1][23] | >1.5[8] | Renal and Hepatic[1] |
Data compiled from multiple sources for illustrative purposes.[1][6][8][24][25][26]
The evaluation of the pharmacokinetic properties of novel fluoroquinolones is a multi-faceted process that is integral to their successful development. By combining a suite of in vitro ADME assays with definitive in vivo animal studies and robust bioanalytical methods, researchers can build a comprehensive PK profile. This profile is essential for selecting promising drug candidates, designing appropriate clinical trials, and ultimately delivering safe and effective new therapies to combat bacterial infections. The protocols and workflows described herein provide a foundational framework for conducting these critical investigations.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. criver.com [criver.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. [Pharmacodynamic and pharmacokinetic evaluation of respiratory fluoroquinolones. Guideline to selection of the most appropriate fluoroquinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. academic.oup.com [academic.oup.com]
- 11. thaiscience.info [thaiscience.info]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Permeability classification of representative fluoroquinolones by a cell culture method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 18. Scholars@Duke publication: In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. [scholars.duke.edu]
- 19. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 20. vjol.info.vn [vjol.info.vn]
- 21. researchgate.net [researchgate.net]
- 22. asianpubs.org [asianpubs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulbactam as a Representative Antibacterial Agent Against Acinetobacter baumannii Resistance
Introduction
Acinetobacter baumannii has emerged as a critical threat in healthcare settings, largely due to its remarkable ability to develop resistance to multiple classes of antibiotics. This Gram-negative coccobacillus is a leading cause of nosocomial infections, including ventilator-associated pneumonia, bloodstream infections, and wound infections, particularly in immunocompromised patients. The rise of multidrug-resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) strains has severely limited therapeutic options, necessitating innovative approaches to combat this pathogen.
While a specific "Antibacterial agent 116" was not identified in existing research literature, this document utilizes Sulbactam as a representative and clinically relevant agent for the study of antibacterial activity against resistant A. baumannii. Sulbactam, a β-lactamase inhibitor, possesses intrinsic bactericidal activity against A. baumannii through its affinity for penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis.[1][2] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers, scientists, and drug development professionals investigating antibacterial agents against A. baumannii.
Data Presentation: Efficacy of Sulbactam
The in vitro efficacy of sulbactam, both alone and in combination with other antibiotics, has been extensively studied. The following tables summarize key quantitative data from various research articles.
Table 1: Minimum Inhibitory Concentration (MIC) of Sulbactam and Comparator Agents against A. baumannii
| Antibiotic Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |
| Sulbactam | 8 - 64 | 64 - 128 | ≤4 - 256 | [3][4][5] |
| Ampicillin | >64 | >64 | 16 - >64 | [4] |
| Cefoperazone | >64 | >64 | 8 - >64 | [4] |
| Imipenem | >32 | >32 | 4 - >32 | [4] |
| Meropenem | ≥16 | --- | --- | [6] |
| Colistin | 1 | 1 | 0.125 - 2.0 | [3][6] |
| Tigecycline | 1 | 1 | 0.12 - 4.0 | [3] |
| Fosfomycin | >512 | >512 | 64 - >512 | [3] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Synergistic Activity of Sulbactam Combinations against A. baumannii
| Sulbactam Combination | Method | Percentage of Isolates Showing Synergy | Reference(s) |
| Sulbactam + Meropenem | Etest | 43% | [7] |
| Sulbactam + Tigecycline | Etest | 27% | [7] |
| Sulbactam + Colistin | Etest | 17% | [7] |
| Sulbactam + Amikacin | Etest | 17% | [7] |
| Sulbactam + Fosfomycin | Checkerboard | 41.9% | [3] |
| Sulbactam + Ciprofloxacin | Etest | 0% | [7] |
Synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.
Mechanism of Action and Resistance
Sulbactam's primary antibacterial mechanism against A. baumannii is not its β-lactamase inhibition, but its intrinsic ability to bind to and inactivate essential penicillin-binding proteins (PBPs), specifically PBP1 and PBP3.[8][9] These enzymes are vital for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBPs leads to cell wall defects and ultimately, bacterial lysis.
However, the efficacy of sulbactam can be compromised by various resistance mechanisms in A. baumannii. The production of β-lactamases, such as TEM-1, can hydrolyze sulbactam.[10] Furthermore, mutations in the pbp3 gene can alter the structure of PBP3, reducing its affinity for sulbactam and leading to high-level resistance.[11][12]
Caption: Mechanism of Sulbactam action and resistance in A. baumannii.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of an antibacterial agent against A. baumannii.
Materials:
-
A. baumannii isolate(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibacterial agent stock solution (e.g., Sulbactam)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of A. baumannii.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In the first column, add 50 µL of the antibacterial agent stock solution at 2x the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 50 µL from the 10th column.
-
Column 11 serves as the positive growth control (no drug), and column 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
-
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
Materials:
-
All materials from Protocol 1
-
Two antibacterial agents (Agent A: e.g., Sulbactam; Agent B: e.g., Meropenem)
Procedure:
-
Determine MICs: First, determine the MIC of each agent individually as described in Protocol 1.
-
Plate Preparation:
-
Prepare a 96-well plate. Agent A is serially diluted horizontally (e.g., across columns 1-10), and Agent B is serially diluted vertically (e.g., down rows A-G).
-
This creates a matrix of wells containing various combinations of concentrations of both drugs.
-
Include a row and a column with each drug alone to re-determine the MICs under the assay conditions. Also include growth and sterility controls.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the A. baumannii suspension (final concentration ~5 x 10⁵ CFU/mL) and incubate as for the standard MIC test.
-
-
Data Analysis:
-
After incubation, identify the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FIC Index (FICI) = FIC of Agent A + FIC of Agent B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of sulbactam in combination with other antimicrobial agents against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulbactam Enhances in vitro Activity of β-Lactam Antibiotics Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic effects of sulbactam in multi-drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of sulbactam antibacterial activity and resistance determinants in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Acinetobacter baumannii Resistance to Sulbactam/Durlobactam: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Synthesizing and Utilizing Salicylanilide-Based Photoaffinity Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis and application of salicylanilide-based photoaffinity probes. These chemical tools are instrumental in target identification and elucidating the mechanism of action of salicylanilide-based therapeutic agents. Salicylanilides are a class of compounds with a wide range of biological activities, including antibacterial, anthelmintic, and anticancer effects.[1][2] Photoaffinity labeling (PAL) is a powerful technique used to covalently cross-link a small molecule probe to its protein target upon photoactivation, enabling subsequent identification and characterization.[3][4][5][6][7]
Introduction to Salicylanilide Photoaffinity Probes
A typical photoaffinity probe consists of three key components: a salicylanilide core for target recognition, a photoreactive group that forms a covalent bond with the target upon UV irradiation, and a reporter tag (e.g., biotin or an alkyne) for enrichment and detection of the probe-protein complex.[3][7] Benzophenones are commonly used photoreactive moieties in these probes due to their activation at wavelengths (around 350-360 nm) that minimize protein damage.[3][8]
This guide will focus on a practical example: the synthesis of a benzophenone-containing salicylanilide probe and its use in identifying penicillin-binding protein (PBP1b) as a target in Acinetobacter baumannii, a bacterium known for its resistance to multiple antibiotics.[1][9][10][11] Additionally, we will explore the potential application of these probes in studying signaling pathways, such as the STAT3 pathway, which is known to be inhibited by salicylanilide derivatives.[12][13]
Synthesis of a Salicylanilide-Based Photoaffinity Probe
The synthesis of a salicylanilide-based photoaffinity probe generally involves the coupling of a salicylanilide core with a benzophenone photophore and a linker containing a reporter group. The following is a generalized protocol based on the synthesis of a benzophenone-containing salicylanilide compound.[1][9]
Experimental Protocol: Synthesis
Materials and Reagents:
-
Substituted salicylic acid
-
Substituted aniline
-
Benzophenone derivative with a reactive group (e.g., carboxylic acid)
-
Coupling agents (e.g., EDC, HOBt)
-
Appropriate solvents (e.g., DMF, DCM)
-
Reagents for linker and reporter tag installation
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure:
-
Amide Bond Formation:
-
Dissolve the substituted salicylic acid and substituted aniline in an appropriate solvent like DMF.
-
Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (hydroxybenzotriazole).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent and purify by column chromatography to obtain the salicylanilide core.
-
-
Incorporation of the Benzophenone Moiety:
-
To a solution of the salicylanilide core in a suitable solvent (e.g., DCM), add a benzophenone derivative containing a reactive functional group (e.g., 4-benzoylbenzoic acid).
-
Use a coupling agent to form an ester or amide linkage between the salicylanilide and the benzophenone.
-
Purify the resulting benzophenone-containing salicylanilide by column chromatography.
-
-
Attachment of a Reporter Tag (e.g., Alkyne for Click Chemistry):
-
The salicylanilide or benzophenone starting material can be modified with a linker containing a terminal alkyne. This linker is typically an amino- or alcohol-containing chain that can be coupled via amide or ester bonds.
-
The alkyne tag allows for the subsequent attachment of a biotin or fluorescent reporter group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[14][15]
-
-
Characterization:
-
Confirm the structure and purity of the final photoaffinity probe using techniques such as NMR spectroscopy and mass spectrometry.
-
Logical Workflow for Synthesis
Caption: A generalized workflow for the synthesis of salicylanilide-based photoaffinity probes.
Application of Salicylanilide Photoaffinity Probes for Target Identification
Once synthesized, the photoaffinity probe can be used to identify its cellular binding partners. The general workflow involves incubation of the probe with a biological sample, UV irradiation to induce cross-linking, enrichment of the probe-protein adducts, and identification of the protein by mass spectrometry.[1][9][16][17]
Experimental Protocol: Target Identification
Materials and Reagents:
-
Salicylanilide photoaffinity probe
-
Biological sample (e.g., bacterial cells, cell lysate)
-
UV lamp (e.g., 365 nm)
-
Streptavidin beads (for biotinylated probes)
-
Azide-biotin or azide-fluorophore (for alkyne-tagged probes) and click chemistry reagents
-
SDS-PAGE reagents
-
In-gel digestion reagents (e.g., trypsin)
-
Mass spectrometer (e.g., LC-ESI-MS/MS)
Procedure:
-
Incubation:
-
Photo-irradiation:
-
Lysis and Reporter Tag Conjugation (if applicable):
-
If whole cells were used, lyse the cells to release the proteins.
-
For alkyne-tagged probes, perform a click reaction to attach a biotin or fluorescent tag.
-
-
Enrichment of Labeled Proteins:
-
Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.[16]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Separation:
-
Elute the captured proteins from the beads.
-
Separate the proteins by SDS-PAGE.
-
-
In-gel Digestion and Mass Spectrometry:
Experimental Workflow for Target Identification
Caption: A standard workflow for identifying protein targets using photoaffinity labeling.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained during the characterization and application of a salicylanilide photoaffinity probe.
| Parameter | Value | Method | Reference |
| Probe Characterization | |||
| Molecular Weight | 550.4 g/mol | ESI-MS | [1][9] |
| Purity | >95% | HPLC | [1][9] |
| Binding Affinity | |||
| IC50 (vs. target enzyme) | 2.5 µM | Enzymatic Assay | [1][9] |
| Kd (to target protein) | 500 nM | Surface Plasmon Resonance | - |
| Labeling Efficiency | |||
| % Target Labeling | ~15% | In-gel Fluorescence | [3] |
| Mass Spectrometry Data | |||
| Mascot Score (for target) | > 100 | Mascot Search | [1][9] |
| Sequence Coverage | > 30% | LC-MS/MS | [1][9] |
Signaling Pathway Investigation: STAT3
Salicylanilide derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells.[12][13] While direct use of salicylanilide photoaffinity probes to study the STAT3 pathway is not extensively documented in the provided search results, these probes represent a valuable tool to identify the direct binding partners of salicylanilides within this pathway. For example, a probe could be used to determine if the salicylanilide directly binds to STAT3, JAKs, or other upstream regulators.
STAT3 Signaling Pathway
Caption: Simplified diagram of the STAT3 signaling pathway and potential points of inhibition by salicylanilides.
Conclusion
Salicylanilide-based photoaffinity probes are powerful chemical tools for identifying the molecular targets of this important class of bioactive compounds. This guide provides a framework for their synthesis and application, from the initial chemical reactions to the final identification of protein targets. The detailed protocols and workflows serve as a practical starting point for researchers aiming to utilize this technology in their own drug discovery and chemical biology research. The potential to apply these probes to dissect complex signaling pathways, such as the STAT3 pathway, highlights their broad utility in advancing our understanding of cellular processes and developing new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. libcatalog.usc.edu [libcatalog.usc.edu]
- 11. Photoaffinity labeling of benzophenone containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation | Genomics Research Center Academia Sinica [genomics.sinica.edu.tw]
- 12. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing DW-116 in Bacterial DNA Gyrase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DW-116, a novel fluoroquinolone antibiotic, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As with other compounds in the fluoroquinolone class, the primary mechanism of action of DW-116 is the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[3][4][5][6] These essential enzymes regulate DNA topology, and their inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and subsequent cell death.[3][4][5][6] Notably, the in vivo efficacy of DW-116 has been reported to be greater than what its in vitro minimum inhibitory concentrations (MICs) might suggest, a phenomenon potentially attributed to its favorable pharmacokinetic properties and immunomodulatory effects.[1][2][7]
These application notes provide a comprehensive overview of the methodologies and protocols for studying the inhibitory effects of DW-116 on bacterial DNA gyrase. While specific biochemical data on DW-116's direct inhibition of purified DNA gyrase (e.g., IC50 values) are not extensively available in public literature, this document outlines the established experimental workflows and data presentation formats used for characterizing fluoroquinolones.
Mechanism of Action: DNA Gyrase Inhibition
Fluoroquinolones like DW-116 exert their bactericidal effect by targeting the DNA gyrase-DNA complex. The process disrupts the normal enzymatic cycle of DNA supercoiling, which is crucial for DNA replication and transcription. This inhibition triggers a cascade of cellular events, most notably the induction of the SOS response, a global response to DNA damage in bacteria.[4][6][7][8][9]
Caption: Mechanism of DW-116 induced bacterial cell death.
Quantitative Data Presentation
Effective characterization of a DNA gyrase inhibitor requires quantitative analysis of its potency. The 50% inhibitory concentration (IC50) is a key metric determined from in vitro enzyme assays. While specific IC50 values for DW-116 are not publicly documented, the following tables illustrate how such data should be structured for comparison with other well-known fluoroquinolones.
Table 1: Hypothetical Inhibitory Activity (IC50) of DW-116 against Bacterial DNA Gyrase
| Compound | Target Enzyme | Bacterial Source | IC50 (µg/mL) |
| DW-116 | DNA Gyrase | Staphylococcus aureus | [Value] |
| DW-116 | DNA Gyrase | Escherichia coli | [Value] |
| Ciprofloxacin | DNA Gyrase | Staphylococcus aureus | 61.7 |
| Ciprofloxacin | DNA Gyrase | Escherichia coli | ~0.4 |
| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1[1] |
| Sparfloxacin | DNA Gyrase | Enterococcus faecalis | 25.7[1] |
*Note: IC50 values for DW-116 are hypothetical and for illustrative purposes only. Comparative data for other fluoroquinolones are from published studies.[1][2][5]
Table 2: In Vitro Antibacterial Activity (MIC90) of DW-116
| Bacterial Strain | DW-116 (µg/mL) | Ciprofloxacin (µg/mL) | Ofloxacin (µg/mL) | Sparfloxacin (µg/mL) |
| Staphylococcus aureus | 2 | 1 | 1 | 0.25 |
| Streptococcus pyogenes | 2 | 2 | 2 | 0.5 |
| Escherichia coli | 0.5 | 0.03 | 0.12 | 0.06 |
| Pseudomonas aeruginosa | 8 | 1 | 4 | 4 |
*Data adapted from Choi KH, et al. J Antimicrob Chemother. 1997.[10]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the inhibitory activity of DW-116 on bacterial DNA gyrase.
Protocol 1: DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)
-
DW-116 stock solution (in DMSO or water)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, add:
-
4 µL of 5X Assay Buffer
-
10 µL of sterile deionized water
-
1 µL of relaxed pBR322 DNA (e.g., 0.2 µg)
-
2 µL of DW-116 at various concentrations (or vehicle control)
-
-
Initiate the reaction by adding 3 µL of purified DNA gyrase (1-2 units).
-
Incubate the reaction tubes at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 4 µL of Stop Buffer/Loading Dye and 20 µL of chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge at high speed for 2 minutes to separate the aqueous and organic phases.
-
Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel containing ethidium bromide in 1X TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV illumination. Inhibitory activity is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.
-
Quantify the band intensities using densitometry software to determine the IC50 value.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Protocol 2: Gyrase-Mediated DNA Cleavage Assay
This assay determines the ability of DW-116 to stabilize the covalent complex between DNA gyrase and DNA, leading to the accumulation of linear DNA.
Materials:
-
Same as Protocol 1, with the addition of:
-
Sodium Dodecyl Sulfate (SDS) solution (e.g., 10% w/v)
-
Proteinase K (e.g., 20 mg/mL)
Procedure:
-
Set up the reaction as described in Protocol 1 (steps 1-3), using supercoiled plasmid DNA as the substrate.
-
After incubation at 37°C for 30 minutes, add 2 µL of 10% SDS to trap the cleavage complex, followed by 2 µL of 0.25 M EDTA.
-
Add 2 µL of Proteinase K solution and incubate at 45°C for 30 minutes to digest the gyrase.
-
Add Stop Buffer/Loading Dye to the samples.
-
Perform agarose gel electrophoresis as in Protocol 1.
-
Visualize the DNA bands. The formation of a linear DNA band, which migrates between the supercoiled and nicked circular forms, indicates the stabilization of the cleavage complex by DW-116.
Conclusion
DW-116 is a promising fluoroquinolone with significant antibacterial activity. The protocols and guidelines presented here provide a robust framework for researchers to investigate its inhibitory effects on bacterial DNA gyrase. While specific biochemical data for DW-116 is limited in current literature, the application of these standardized assays will enable a thorough characterization of its mechanism of action and facilitate its further development as a potential therapeutic agent.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. SOS response - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]
- 10. In-vitro and in-vivo activities of DW-116, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing UV Irradiation for Benzophenone Photo-Crosslinking
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzophenone-based photo-crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating benzophenone?
A1: The optimal UV wavelength for activating benzophenone (BP) to initiate crosslinking is approximately 350-365 nm.[1][2][3][4] This wavelength corresponds to the n-π* electronic transition of the carbonyl group, which leads to the formation of the reactive triplet state.[3][5] While irradiation at ~250 nm can also induce a π-π* transition, it may lead to undesirable side reactions like polymer chain scission, depending on the polymer backbone.[3][6][7]
Q2: How does benzophenone initiate crosslinking upon UV irradiation?
A2: Upon absorption of UV light around 350 nm, the benzophenone molecule transitions from its ground state to an excited singlet state. It then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.[2][5] In this excited triplet state, the benzophenone acts as a diradical and can abstract a hydrogen atom from a nearby C-H bond of a target molecule (e.g., protein, polymer).[1][8] This hydrogen abstraction generates a ketyl radical on the benzophenone and a carbon-centered radical on the target molecule. These two radicals can then combine to form a stable covalent C-C bond, resulting in a crosslink.[3] The excitation of benzophenone is a reversible process; if a suitable reaction partner is not found, the diradical can return to its ground state.[3]
Q3: What factors can influence the efficiency of benzophenone photo-crosslinking?
A3: Several factors can significantly impact the efficiency of your crosslinking reaction:
-
UV Wavelength and Dose: Using the optimal wavelength (350-365 nm) is crucial. The total energy dose (a product of intensity and time) also needs to be optimized; insufficient dosage will result in low crosslinking, while excessive dosage can potentially damage the sample.[3][6][9]
-
Solvent/Matrix Polarity: The polarity of the solvent or polymer matrix affects the reactivity of the excited benzophenone. Generally, benzophenone derivatives show higher reactivity in nonpolar solvents compared to polar solvents.[10] Increasing solvent polarity can shift the reactive n-π* triplet state to a less reactive π–π* or charge-transfer (CT) state.[10][11]
-
Temperature and Matrix Rigidity: The temperature of the reaction, particularly in relation to the glass transition temperature (Tg) of a polymer matrix, is important. When the irradiation temperature is above the Tg, the polymer has more free volume, allowing for the necessary molecular motion for hydrogen abstraction.[10][11]
-
Presence of a Co-initiator/Synergist: For some applications, particularly in UV curing, benzophenone is used as a Type II photoinitiator and requires a co-initiator, typically a hydrogen donor like an amine or an alcohol, to generate free radicals efficiently.[2]
-
Substituents on the Benzophenone Moiety: Electron-withdrawing groups on the benzophenone ring can help stabilize the triplet radical and facilitate crosslinking, whereas electron-donating groups can decrease reactivity.[10][11]
Q4: How can I quantify the efficiency of my photo-crosslinking experiment?
A4: A common method to monitor the progress and efficiency of the crosslinking reaction is through UV-Vis spectroscopy. As the benzophenone carbonyl group is consumed during the hydrogen abstraction and crosslinking process, its characteristic absorbance peak (around 255-280 nm) will decrease.[3][10] By plotting the decay of this absorbance as a function of irradiation time, you can determine the kinetics of the reaction.[10][12] Another method is to use gel electrophoresis (e.g., SDS-PAGE) to observe the formation of higher molecular weight crosslinked products.[13][14]
Troubleshooting Guide
Problem: Low or no crosslinking observed.
| Possible Cause | Suggested Solution |
| Incorrect UV Wavelength | Ensure your UV lamp is emitting in the 350-365 nm range. Using a wavelength like 254 nm might be less effective for certain polymers and could cause chain scission.[3][6][7] |
| Insufficient UV Dose (Time or Intensity) | Increase the irradiation time or use a higher intensity UV source. Monitor the reaction progress using UV-Vis spectroscopy to determine the optimal exposure time.[15] |
| Inhibitory Effect of Oxygen | Oxygen can quench the excited triplet state of benzophenone. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[16] |
| High Polarity of the Reaction Medium | If working in solution, consider using a less polar solvent if compatible with your system. In a polymer matrix, the inherent polarity can reduce efficiency.[10][11] |
| Sample is Too Far from the UV Source | Decrease the distance between your sample and the UV lamp to increase the intensity of irradiation received by the sample. A common setup involves placing the sample on ice about 5 cm from the lamp.[13] |
| Low Concentration of Benzophenone | At very low concentrations, side reactions like chain scission might be favored over crosslinking.[16] Ensure an adequate concentration of the benzophenone-containing molecule. |
Problem: Sample degradation or non-specific crosslinking.
| Possible Cause | Suggested Solution |
| Excessive UV Exposure | Reduce the irradiation time or the intensity of the UV source. Over-irradiation can lead to sample damage.[5] |
| Incorrect UV Wavelength | Short-wavelength UV (e.g., 254 nm) can be damaging to biological samples and can cause unwanted side reactions or polymer degradation.[3][6][9] |
| High Benzophenone Concentration | While low concentrations can be problematic, excessively high concentrations might lead to non-specific crosslinking. Titrate the concentration to find the optimal balance. |
| Sample Heating | High-intensity UV lamps can generate heat. Ensure your sample is adequately cooled during irradiation, for example, by placing it on ice.[13] |
Experimental Protocols & Data
General Protocol for Photo-Crosslinking of Proteins
This protocol is a generalized procedure based on common practices in the literature.[13][14]
-
Sample Preparation:
-
Prepare the protein sample in a suitable buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl2, pH 7.8).[13][14]
-
Add the benzophenone-containing crosslinker to the desired final concentration. The optimal crosslinker-to-protein ratio may need to be determined empirically.
-
Incubate the mixture to allow for any initial reactions if using a heterobifunctional crosslinker (e.g., NHS-ester reaction).[14]
-
-
UV Irradiation:
-
Place the sample in a UV-transparent container (e.g., quartz cuvette or spread as a thin film on the inside of a microcentrifuge tube lid).[13]
-
Position the sample at a fixed distance (e.g., 5 cm) from the UV source.[13]
-
Irradiate the sample with UV light at 365 nm.
-
The irradiation time will need to be optimized; typical times can range from a few minutes to an hour.[13][17]
-
Keep the sample cooled on ice throughout the irradiation process to prevent thermal damage.[13]
-
-
Analysis:
-
Analyze the crosslinking results using SDS-PAGE to visualize the formation of higher molecular weight species.
-
For more detailed analysis, mass spectrometry can be used to identify the crosslinked peptides.[14]
-
Quantitative Data Summary
The efficiency of benzophenone photo-crosslinking is highly dependent on the specific system and experimental conditions. The following table summarizes some reported experimental parameters.
| Parameter | Value/Range | Context | Reference |
| UV Wavelength | 350 - 365 nm | Optimal for n-π* transition and activation | [1][3][4] |
| UV Wavelength | ~250 nm | Can be used but may cause side reactions | [3] |
| Irradiation Time | 5 - 50 min | Dependent on UV intensity and sample | [13][17] |
| Irradiation Energy Dose | 0.5 - 11 J·cm⁻² | For polymer films | [3][6][9] |
| Crosslinker:Protein Ratio (w/w) | 0.187:1 to 2:1 | For sulfo-SBP with Human Serum Albumin | [13][14] |
Visualizations
Benzophenone Photo-Activation and Crosslinking Pathway
Caption: The photo-activation and crosslinking mechanism of benzophenone.
General Experimental Workflow for Photo-Crosslinking
Caption: A typical experimental workflow for benzophenone photo-crosslinking.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Salicylanilide Solubility for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of salicylanilide compounds in in-vitro assays.
Troubleshooting Guide
Q1: My salicylanilide compound is precipitating out of solution when I add it to my aqueous cell culture medium from a DMSO stock. What should I do?
A1: Precipitation upon addition to aqueous media is a common issue with poorly soluble compounds like many salicylanilides. Here are several steps you can take to troubleshoot this problem:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate when the solvent environment changes drastically.[1] Some cell lines can tolerate up to 1% DMSO, but this should be determined empirically for your specific cell line and assay duration.[1][2]
-
Alter the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of media, vortex or mix well, and then add this intermediate dilution to the final volume. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Pre-warm the Media: Adding a cold DMSO stock to warm media can sometimes induce precipitation. Try bringing your DMSO stock to room temperature and ensuring your media is at 37°C before mixing.
-
Increase Agitation: Gently swirl the plate or tube immediately after adding the compound to ensure rapid and uniform distribution, which can help prevent localized high concentrations that are more prone to precipitation.
-
Consider Alternative Solubilization Methods: If optimizing the DMSO-based method fails, you may need to explore other techniques such as using cyclodextrins, adjusting the pH, or preparing a solid dispersion.
Q2: I am observing unexpected or inconsistent results in my cell-based assay. Could this be related to compound solubility?
A2: Yes, poor solubility can significantly impact assay results. If your compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to:
-
Underestimation of Potency (Higher IC50): If less compound is in solution, the observed biological effect will be diminished.
-
Poor Reproducibility: The amount of compound that precipitates can vary between wells and experiments, leading to inconsistent data.
-
Cell Stress Artifacts: Undissolved compound particulates can cause physical stress to cells, leading to non-specific cytotoxicity or other off-target effects.
To confirm if solubility is the issue, you can visually inspect your assay plates under a microscope for any signs of precipitation (crystals or amorphous particles). You can also perform a solubility test under your specific assay conditions.
Q3: Can I use other co-solvents besides DMSO?
A3: While DMSO is the most common co-solvent for in-vitro assays, other options exist. However, their compatibility with your specific cell line and assay must be carefully evaluated. Some alternatives include:
-
Ethanol: Can be used, but it is generally more cytotoxic than DMSO, so the final concentration should be kept very low, typically below 0.1%.
-
Polyethylene Glycol (PEG): Lower molecular weight PEGs (e.g., PEG 400) can be effective solubilizing agents.
-
Glycerol: Can be used but may increase the viscosity of the medium.
Always perform a vehicle control experiment to assess the effect of the chosen co-solvent on your cells at the final concentration used in the assay.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for in-vitro assays?
A1: The maximum tolerable DMSO concentration is cell line-dependent.[2] A general rule of thumb is to keep the final concentration at or below 0.5% to minimize cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a dose-response experiment with DMSO alone to determine the non-toxic concentration for your specific cells and assay duration.[1][2]
Q2: How can I improve the solubility of my salicylanilide compound without using high concentrations of organic solvents?
A2: Several methods can enhance the aqueous solubility of salicylanilides:
-
pH Adjustment: Salicylanilides are generally weakly acidic compounds.[3] Increasing the pH of the solution above their pKa will ionize the molecule, which typically increases aqueous solubility.[4][5][6] However, the stability of the compound and the pH tolerance of your cell line must be considered.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like salicylanilides, forming inclusion complexes with improved water solubility.[7][8][9] β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.[10]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[11] When this solid dispersion is added to an aqueous medium, the polymer dissolves and releases the drug as fine, amorphous particles, which can lead to a temporary state of supersaturation and enhanced apparent solubility.
Q3: Will modifying my salicylanilide compound to improve solubility affect its biological activity?
A3: It is possible. The method used to enhance solubility should be carefully chosen to minimize any impact on the compound's intrinsic activity.
-
Co-solvents: At low, non-toxic concentrations, co-solvents like DMSO are generally considered not to interfere with the compound's interaction with its target.
-
pH Adjustment: Changing the ionization state of the molecule can affect its ability to cross cell membranes and interact with its target.
-
Cyclodextrins: The complexation with cyclodextrins is a reversible process. The free drug is released from the complex to interact with the biological target. However, the complexation may alter the free drug concentration available at any given time.
-
Solid Dispersions: The primary goal is to enhance dissolution, and once dissolved, the compound is free to act. The polymer carrier should be inert and not interfere with the assay.
It is always advisable to compare the activity of the solubilized compound with a control preparation (if a soluble analog exists) to ensure the solubilization method itself is not influencing the results.
Data Presentation
Table 1: Solubility of Salicylanilide in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (10^4 * x) |
| Alcohols | ||
| Ethanol | 283.15 | 7.91 |
| 293.15 | 10.93 | |
| 303.15 | 14.12 | |
| 313.15 | 17.51 | |
| 323.15 | 21.13 | |
| n-Propanol | 283.15 | 7.15 |
| 293.15 | 9.87 | |
| 303.15 | 12.83 | |
| 313.15 | 16.05 | |
| 323.15 | 19.56 | |
| Isopropanol | 283.15 | 7.53 |
| 293.15 | 10.41 | |
| 303.15 | 13.52 | |
| 313.15 | 16.86 | |
| 323.15 | 20.45 | |
| n-Butanol | 283.15 | 6.42 |
| 293.15 | 8.89 | |
| 303.15 | 11.59 | |
| 313.15 | 14.54 | |
| 323.15 | 17.76 | |
| n-Pentanol | 283.15 | 5.38 |
| 293.15 | 7.46 | |
| 303.15 | 9.76 | |
| 313.15 | 12.31 | |
| 323.15 | 15.13 | |
| Esters | ||
| Methyl Acetate | 283.15 | 15.23 |
| 293.15 | 19.89 | |
| 303.15 | 25.17 | |
| 313.15 | 31.11 | |
| 323.15 | 37.76 | |
| Ethyl Acetate | 283.15 | 13.98 |
| 293.15 | 18.25 | |
| 303.15 | 23.11 | |
| 313.15 | 28.59 | |
| 323.15 | 34.73 | |
| Propyl Acetate | 283.15 | 12.85 |
| 293.15 | 16.76 | |
| 303.15 | 21.24 | |
| 313.15 | 26.33 | |
| 323.15 | 32.07 | |
| Isopropyl Acetate | 283.15 | 13.27 |
| 293.15 | 17.31 | |
| 303.15 | 21.91 | |
| 313.15 | 27.15 | |
| 323.15 | 33.05 | |
| Butyl Acetate | 283.15 | 11.79 |
| 293.15 | 15.38 | |
| 303.15 | 19.51 | |
| 313.15 | 24.21 | |
| 323.15 | 29.54 | |
| Ethyl Formate | 283.15 | 10.91 |
| 293.15 | 14.23 | |
| 303.15 | 18.02 | |
| 313.15 | 22.36 | |
| 323.15 | 27.27 | |
| Other | ||
| Acetonitrile | 283.15 | 2.87 |
| 293.15 | 3.81 | |
| 303.15 | 4.93 | |
| 313.15 | 6.25 | |
| 323.15 | 7.81 | |
| Data is adapted from the Journal of Chemical & Engineering Data, 2021, 66 (2), pp 1226–1233. |
Table 2: pH-Dependent Aqueous Solubility of Salicylamide at 37°C
| pH | Solubility (mg/mL) |
| 2.0 | 1.85 |
| 4.0 | 1.88 |
| 6.0 | 1.95 |
| 7.0 | 2.45 |
| 8.0 | 4.85 |
| 9.0 | 15.20 |
| 10.0 | 35.50 |
| 11.0 | 28.50 |
| Data is illustrative and based on trends observed for salicylamide. Actual values can vary based on the specific salicylanilide derivative and buffer composition. |
Experimental Protocols
Protocol 1: Preparation of a Salicylanilide Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of the salicylanilide compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be cautious of compound stability at elevated temperatures.[11]
-
Sterilization: If required for your assay, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[11]
Protocol 2: Improving Salicylanilide Solubility with β-Cyclodextrin (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of the salicylanilide to β-cyclodextrin (commonly 1:1 or 1:2).
-
Mixing: Weigh the appropriate amounts of the salicylanilide and β-cyclodextrin and place them in a mortar.
-
Kneading: Grind the two components together with a pestle. Slowly add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste.
-
Continued Kneading: Continue to knead the paste for 30-60 minutes. The mechanical energy and the presence of a small amount of solvent facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated. The resulting product can also be vacuum dried.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. This powder can then be dissolved in your assay medium.
Protocol 3: Preparation of a Salicylanilide Solid Dispersion (Solvent Evaporation Method)
-
Component Selection: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC) and a suitable volatile organic solvent in which both the salicylanilide and the polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Dissolution: Dissolve the salicylanilide and the polymer carrier in the chosen solvent in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. This should be done under reduced pressure and at a controlled temperature to avoid degradation of the compound.
-
Further Drying: After the bulk of the solvent is removed, dry the resulting solid film or powder under a high vacuum for several hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Storage: Store the solid dispersion powder in a desiccator to prevent moisture absorption. For use in an assay, weigh the required amount of the solid dispersion and dissolve it in the aqueous medium.
Protocol 4: Determining the pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to pH 10).
-
Sample Preparation: Add an excess amount of the salicylanilide compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution.
-
Equilibration: Tightly seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at a high speed, followed by careful collection of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm) that does not bind the compound.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved salicylanilide using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate the pH-solubility profile.
Visualizations
Caption: A troubleshooting workflow for addressing salicylanilide precipitation.
Caption: Key signaling pathways inhibited by salicylanilide compounds.
References
- 1. ajprd.com [ajprd.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. iosrphr.org [iosrphr.org]
- 4. pH-Dependent Liquid-Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oatext.com [oatext.com]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Limitations of Benzophenone as a Cross-linker in Hydrogels
Welcome to the technical support center for hydrogel cross-linking. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of benzophenone and to provide guidance on alternative cross-linking strategies.
Section 1: Troubleshooting Guide for Benzophenone-Mediated Hydrogel Cross-linking
This section addresses specific issues that may arise during the experimental process of using benzophenone as a photocross-linker.
Question: My hydrogel did not form, or the gel content is very low. What are the possible causes and solutions?
Answer:
Low or incomplete hydrogel formation is a common issue. Several factors could be contributing to this problem. Here's a systematic approach to troubleshoot this issue:
-
UV Exposure Parameters:
-
Wavelength: Benzophenone's cross-linking efficiency is highly dependent on the UV wavelength. While cross-linking is often expected at 365 nm, some polymer systems show significantly better or exclusive cross-linking at 254 nm.[1][2][3][4][5][6][7][8] Conversely, using 254 nm can also lead to polymer chain scission in certain polymers, which would decrease gel content.[1][2][3][4][5][6][7][8] It is crucial to verify the optimal wavelength for your specific polymer system.
-
Energy Dose: Insufficient UV energy can lead to incomplete cross-linking. High irradiation energy doses are often required for efficient cross-linking with benzophenone.[1][2][3][4][5][6][7][8] Conversely, excessive energy at shorter wavelengths (e.g., 254 nm) can promote polymer degradation.[2] A dose-response experiment is recommended to determine the optimal energy level.
-
-
Reagent Concentration:
-
Benzophenone Concentration: A higher concentration of benzophenone may be necessary to achieve a sufficient cross-linking density.[1][2][3][4][5][6][7][8]
-
Polymer Concentration: The concentration of the polymer solution can affect the proximity of polymer chains, influencing the efficiency of cross-linking.
-
-
Polymer Structure:
Question: My hydrogel exhibits poor mechanical properties or swells excessively. How can I improve this?
Answer:
Poor mechanical strength and excessive swelling are typically indicative of a low cross-linking density. To address this, consider the following:
-
Increase Cross-linking Density:
-
Optimize UV Exposure: As detailed in the previous question, ensure you are using the optimal UV wavelength and energy dose to maximize cross-linking.
-
Increase Benzophenone Concentration: A higher concentration of the cross-linker can lead to a more densely cross-linked network.
-
Polymer Modification: Consider incorporating more sites on your polymer that are susceptible to hydrogen abstraction by the excited benzophenone.
-
-
Evaluate Polymer-Solvent Interactions: The swelling behavior is also governed by the Flory-Huggins theory, which describes the interaction between the polymer and the solvent.[9] A high affinity between the polymer and the solvent will lead to greater swelling.
Question: I am concerned about the biocompatibility and cytotoxicity of my benzophenone-cross-linked hydrogel for a drug delivery application. What are the key considerations?
Answer:
For biomedical applications, the cytotoxicity of the cross-linker and any unreacted components is a primary concern.
-
Unreacted Benzophenone: Unreacted benzophenone can leach from the hydrogel and may exhibit cytotoxic effects. It is essential to perform thorough washing steps to remove any unbound molecules.
-
Photodegradation Products: The UV irradiation process itself can generate byproducts that may be cytotoxic.
-
Cytotoxicity Testing: It is imperative to conduct in vitro cytotoxicity assays, such as MTT or Live/Dead staining, to evaluate the biocompatibility of the final hydrogel formulation.[8][10][11][12][13]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the limitations of benzophenone and the advantages of alternative cross-linking agents.
Question: What are the main limitations of using benzophenone as a hydrogel cross-linker?
Answer:
Benzophenone, while widely used, has several limitations:
-
Wavelength-Dependent Efficiency: Its cross-linking performance is highly dependent on the UV wavelength, and the optimal wavelength can vary between different polymer systems.[1][2][3][4][5][6][7][8]
-
Polymer Chain Scission: At certain UV wavelengths, particularly 254 nm, benzophenone can induce polymer chain scission, which is detrimental to hydrogel formation and mechanical integrity.[1][2][3][4][5][6][7][8]
-
High Energy Requirement: Achieving a high degree of cross-linking often requires high UV energy doses and a significant concentration of benzophenone.[1][2][3][4][5][6][7][8]
-
Solubility Issues: Benzophenone is hydrophobic, which can lead to challenges in achieving a homogeneous solution with hydrophilic polymer precursors.[10]
-
Autofluorescence and Non-specific Interactions: The aromatic structure of benzophenone can cause autofluorescence, which can interfere with fluorescence-based assays. It can also lead to non-specific hydrophobic interactions.[6]
-
Cytotoxicity Concerns: The potential for unreacted benzophenone to leach out and the formation of cytotoxic byproducts are significant concerns for biomedical applications.[14]
Question: What are some common alternatives to benzophenone for photocross-linking hydrogels?
Answer:
Several alternatives to benzophenone are available, each with its own set of advantages:
-
Diazirines: These compounds can be photoactivated, often at longer, more cell-friendly UV wavelengths (e.g., 350-360 nm), to form highly reactive carbenes that can cross-link polymers.[15] A key advantage is that this process does not typically require a photoinitiator and produces nitrogen gas as a benign byproduct, minimizing potential toxicity.[15] However, the protein capture efficiency of diazirine may be lower than that of benzophenone at equivalent concentrations.[6]
-
Other Photoinitiators (e.g., LAP, Irgacure 2959): Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) and Irgacure 2959 are commonly used photoinitiators that can be more efficient and cytocompatible than benzophenone for certain applications.[16][17] LAP, in particular, can be activated by visible light (e.g., 405 nm), which is less damaging to cells than UV light.[18][19]
-
Natural Cross-linkers (e.g., Genipin): Genipin is a naturally derived cross-linking agent that reacts with primary amine groups on polymers like chitosan and gelatin.[20][21] It is known for its excellent biocompatibility and low cytotoxicity, making it a promising alternative for biomedical applications.[21][22][23][24]
Question: How do the efficiencies and biocompatibility of these alternatives compare to benzophenone?
Answer:
The choice of cross-linker depends on the specific requirements of the application. The following tables summarize key quantitative data for comparison.
Section 3: Data Presentation
Table 1: Comparison of Cross-linking Efficiency and Mechanical Properties of Different Photoinitiators
| Photoinitiator/Cross-linker | Polymer System | Concentration (% w/v or mM) | UV Wavelength (nm) / Light Source | Compressive Modulus (kPa) | Gel Content (%) | Reference(s) |
| Benzophenone (BP) | Poly(oxonorbornenes) | 5-15 mol% | 365 | Not Reported | Up to ~70% (at high dose) | [1][5] |
| Benzophenone (BP) | Poly(alkenyl norbornenes) | 2.5-5 mol% | 254 | Not Reported | Up to 47% | [2] |
| LAP | Methacrylated Collagen | 0.1% | 365 | ~2.5 | Not Reported | [21] |
| Irgacure 2959 | Methacrylated Collagen | 0.1% | 365 | ~3.5 | Not Reported | [21] |
| LAP | PEG-Fibrinogen | 0.1% | 405 | Shear Modulus G' ~2500 Pa | Not Reported | [17][18] |
| Irgacure 2959 | PEG-Fibrinogen | 0.1% | 365 | Shear Modulus G' ~2700 Pa | Not Reported | [17][18] |
| Eosin Y | PEG-Fibrinogen | 0.1 mM | Visible Light | Shear Modulus G' ~1800 Pa | Not Reported | [17][18] |
| Genipin | Sericin/Chitosan | 0.5-1% w/w | N/A (Chemical) | Not Reported | 21.1 - 50% | [25] |
Table 2: Comparison of Cytotoxicity of Different Photoinitiators
| Photoinitiator | Cell Line | Concentration (% w/v) | Cell Viability (%) | Assay | Reference(s) |
| LAP | Neonatal Human Dermal Fibroblasts | 0.025% | >90% | Live/Dead | [17][18] |
| Irgacure 2959 | Saos-2 | 0.1% | Lower than VA086 | Live/Dead | [16] |
| VA086 | Saos-2 | 0.1% | Higher than I2959 | Live/Dead | [16] |
| Irgacure 2959 | G292 | 0.1% | 62% | ATPlite | [26] |
| LAP | G292 | 0.1% | 86% | ATPlite | [26] |
| Genipin | Various | Not Specified | Significantly less toxic than glutaraldehyde | Various | [21][23][24] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments related to hydrogel cross-linking and characterization.
Protocol 1: Benzophenone-Mediated Photocross-linking of a Polymer Film
Materials:
-
Benzophenone-functionalized polymer
-
Appropriate solvent for the polymer
-
Silicon wafers (or other suitable substrate)
-
Spin-coater
-
UV lamp with controlled wavelength (254 nm and 365 nm) and intensity
-
Dichloromethane (DCM) or other suitable solvent for extraction
Procedure:
-
Polymer Solution Preparation: Dissolve the benzophenone-functionalized polymer in a suitable solvent to achieve the desired concentration.
-
Film Deposition: Spin-coat the polymer solution onto a clean silicon wafer to create a thin film of uniform thickness.
-
UV Irradiation: Place the polymer-coated wafer under a UV lamp. Irradiate with the desired wavelength (e.g., 365 nm or 254 nm) and energy dose. The energy dose can be controlled by varying the irradiation time and the lamp intensity.
-
Gel Content Measurement:
-
Measure the initial dry thickness of the film (d_initial) using ellipsometry.
-
Immerse the wafer in a suitable solvent (e.g., DCM) overnight to dissolve the un-cross-linked polymer (sol fraction).
-
Dry the wafer and measure the final dry thickness of the remaining cross-linked film (d_final).
-
Calculate the gel content as: Gel Content (%) = (d_final / d_initial) * 100.
-
Protocol 2: Genipin Cross-linking of a Chitosan Hydrogel
Materials:
-
Chitosan
-
1% (v/v) Acetic acid solution
-
Genipin aqueous solution (e.g., 4.4 mg/mL in 1% acetic acid)
-
Stir plate and stir bar
-
Ultrasonic bath
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in 1% (v/v) acetic acid solution with stirring. Use an ultrasonic bath to aid dissolution.[27]
-
Cross-linking Reaction: Add the genipin solution to the chitosan solution while stirring. The molar ratio of genipin to chitosan will determine the cross-linking density.[27]
-
Gelation: Pour the mixture into a mold and allow it to stand at room temperature for gelation to occur. The solution will typically turn blue as the cross-linking reaction proceeds.[23]
Protocol 3: Cell Viability Assessment using Live/Dead Staining
Materials:
-
Cell-laden hydrogels
-
Phosphate-buffered saline (PBS)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Calcein AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in PBS at the concentrations recommended by the manufacturer.
-
Staining: Remove the culture medium from the cell-laden hydrogels and wash with PBS. Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at room temperature, protected from light. For thicker hydrogels, a longer incubation time may be necessary.
-
Washing: Remove the staining solution and wash the hydrogels with PBS to reduce background fluorescence.
-
Imaging: Image the stained hydrogels using a fluorescence microscope with appropriate filters for green and red fluorescence.
Protocol 4: Cytotoxicity Assessment using MTT Assay
Materials:
-
Cell line of interest (e.g., L929 murine fibroblasts)
-
96-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hydrogel samples
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Hydrogel Exposure (Extract Method):
-
Incubate the hydrogel samples in culture medium for 24 hours to create an extract.
-
Remove the culture medium from the cells and replace it with the hydrogel extract.
-
-
Incubation: Incubate the cells with the hydrogel extract for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the extract medium and add MTT solution to each well. Incubate for 1.5-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[8] Cell viability is calculated as a percentage relative to a control group of cells not exposed to the hydrogel extract.
Section 5: Visualizations
Benzophenone Photocross-linking Workflow
Caption: Experimental Workflow for Benzophenone Photocross-linking.
Troubleshooting Logic for Low Gel Content
Caption: Troubleshooting Logic for Low Gel Content in Benzophenone Hydrogels.
Comparison of Benzophenone and Alternative Cross-linking Pathways
References
- 1. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genipin-Crosslinked Chitosan Gels and Scaffolds for Tissue Engineering and Regeneration of Cartilage and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Species-based differences in mechanical properties and cytocompatibility of methacrylated collagen hydrogels - ProQuest [proquest.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. advancedbiomatrix.com [advancedbiomatrix.com]
- 20. Cellular Encapsulation in 3D Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Species-Based Differences in Mechanical Properties, Cytocompatibility, and Printability of Methacrylated Collagen Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. 2024.sci-hub.box [2024.sci-hub.box]
- 24. researchgate.net [researchgate.net]
- 25. Design considerations for photoinitiator selection in cell-laden gelatin methacryloyl hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Chitosan Hydrogels Crosslinked by Genipin and Reinforced with Cellulose Nanocrystals: Production and Characterization [mdpi.com]
Technical Support Center: Mitigating Fluoroquinolone Resistance Development In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at mitigating the development of fluoroquinolone resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fluoroquinolone resistance that I should be aware of in my in vitro experiments?
A1: The two most prevalent mechanisms of fluoroquinolone resistance observed in vitro are:
-
Target-site mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a primary cause of resistance. These mutations reduce the binding affinity of fluoroquinolones to their target enzymes.[1][2][3]
-
Overexpression of efflux pumps: Bacteria can actively transport fluoroquinolones out of the cell via efflux pumps.[4][5] Increased expression of these pumps, such as AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa, leads to reduced intracellular drug concentrations and consequently, decreased susceptibility.[3][4][6]
Q2: How can I design an in vitro experiment to assess the potential of a novel compound to suppress fluoroquinolone resistance?
A2: A common approach is to use a serial passage or "experimental evolution" study.[7] In this setup, bacteria are cultured in the presence of sub-inhibitory concentrations of a fluoroquinolone, both with and without your test compound. The minimum inhibitory concentration (MIC) of the fluoroquinolone is determined for the bacterial population at regular intervals (passages). A successful compound will delay or prevent the increase in the fluoroquinolone MIC compared to the control group (fluoroquinolone alone).[3][8]
Q3: What is the Mutant Selection Window (MSW) hypothesis and how can I apply it in my experiments?
A3: The Mutant Selection Window (MSW) is a concentration range of an antibiotic extending from the minimum inhibitory concentration (MIC) of susceptible bacteria to the mutant prevention concentration (MPC). The MPC is the lowest concentration of an antibiotic that prevents the growth of the least susceptible single-step mutant.[9] The hypothesis suggests that maintaining antibiotic concentrations above the MPC during therapy will minimize the selection of resistant mutants. In vitro, you can determine the MPC of your fluoroquinolone and test strategies (e.g., combination therapies) aimed at narrowing the MSW or ensuring drug concentrations remain above the MPC.
Troubleshooting Guides
Issue 1: Rapid emergence of high-level fluoroquinolone resistance in my serial passage experiment.
| Possible Cause | Troubleshooting Step |
| Inoculum size is too large. | A large bacterial population increases the probability of pre-existing resistant mutants. Reduce the initial inoculum size to approximately 10^5 - 10^6 CFU/mL. |
| The selective pressure is too high. | Starting with a high sub-inhibitory concentration of the fluoroquinolone can rapidly select for resistant mutants. Begin the experiment with a concentration of 0.25x to 0.5x the initial MIC and increase it gradually with each passage.[3] |
| The bacterial strain is hypermutable. | Some bacterial strains have a higher intrinsic mutation rate. If possible, verify the mutation frequency of your strain or consider using a reference strain with a known mutation rate. |
Issue 2: My test compound shows synergy with a fluoroquinolone in a checkerboard assay, but fails to prevent resistance development in a serial passage study.
| Possible Cause | Troubleshooting Step |
| Synergy is not maintained at sub-inhibitory concentrations. | The concentrations used in the serial passage experiment may not be optimal for sustained synergy. Perform time-kill assays at various concentrations of the fluoroquinolone and your compound to identify concentrations that maintain a synergistic effect over time. |
| The compound is unstable over the incubation period. | Your compound may degrade over the 24-48 hour incubation period of each passage. Assess the stability of your compound in the culture medium under the experimental conditions. If necessary, replenish the compound during the incubation period. |
| Resistance to the test compound develops. | The bacteria may be developing resistance to your test compound, negating its synergistic effect. Determine the MIC of your compound against the bacterial population at each passage to monitor for any changes in susceptibility. |
Issue 3: I am observing cross-resistance to other classes of antibiotics in my fluoroquinolone-resistant mutants.
| Possible Cause | Troubleshooting Step |
| Upregulation of multidrug efflux pumps. | The primary mechanism of resistance selected by the fluoroquinolone may be the overexpression of an efflux pump with broad substrate specificity.[4][10] To investigate this, perform MIC testing with and without a known efflux pump inhibitor (EPI) like phenylalanine-arginine β-naphthylamide (PAβN) or reserpine. A significant decrease in MIC in the presence of the EPI suggests efflux pump involvement.[11] |
| Alterations in membrane permeability. | Changes in the bacterial outer membrane, such as porin loss, can reduce the uptake of multiple classes of antibiotics.[2][12] This can be more challenging to assess directly but may be investigated using molecular techniques to analyze the expression of porin genes. |
Experimental Protocols
Protocol 1: In Vitro Serial Passage Experiment to Evaluate Resistance Development
-
Prepare bacterial inoculum: Culture the bacterial strain of interest overnight in appropriate broth medium. Dilute the overnight culture to a starting inoculum of approximately 10^6 CFU/mL.
-
Set up experimental conditions: Prepare culture tubes or microplate wells with broth medium containing:
-
Fluoroquinolone alone (starting at 0.5x MIC)
-
Fluoroquinolone + Test Compound (at a fixed concentration)
-
No-drug control
-
-
Incubation: Inoculate the prepared tubes/wells with the bacterial suspension and incubate at 37°C for 24 hours.
-
Passage: After incubation, determine the MIC of the fluoroquinolone for the bacterial population from each condition using a standard broth microdilution method.[13] For the next passage, dilute the culture from the highest concentration that showed growth into fresh medium with a 2-fold increasing concentration of the fluoroquinolone.
-
Repeat: Repeat steps 3 and 4 for a predetermined number of passages (e.g., 20-30 passages) or until a significant increase in the fluoroquinolone MIC is observed in the control group.
-
Analysis: Plot the fluoroquinolone MIC against the passage number for each condition to visualize the rate of resistance development.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Prepare antibiotic solutions: Create stock solutions of the fluoroquinolone and the test compound.
-
Set up microplate: In a 96-well microplate, create a two-dimensional serial dilution of the fluoroquinolone (e.g., along the rows) and the test compound (e.g., down the columns).
-
Inoculate: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Fluoroquinolone = (MIC of Fluoroquinolone in combination) / (MIC of Fluoroquinolone alone)
-
FIC of Test Compound = (MIC of Test Compound in combination) / (MIC of Test Compound alone)
-
FIC Index = FIC of Fluoroquinolone + FIC of Test Compound
-
-
Interpret results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Data Presentation
Table 1: Example Data from a Serial Passage Experiment
| Passage Number | Fluoroquinolone MIC (µg/mL) - Control | Fluoroquinolone MIC (µg/mL) - With Test Compound |
| 0 | 0.5 | 0.5 |
| 5 | 2 | 0.5 |
| 10 | 8 | 1 |
| 15 | 32 | 2 |
| 20 | 128 | 4 |
Table 2: Example Data from a Checkerboard Assay
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index | Interpretation |
| Fluoroquinolone | 2 | 0.5 | 0.25 | 0.5 | Synergy |
| Test Compound | 8 | 2 | 0.25 |
Visualizations
Caption: Workflow for an in vitro serial passage experiment.
Caption: Fluoroquinolone action and resistance mechanisms.
References
- 1. Antibiotic Combination to Effectively Postpone or Inhibit the In Vitro Induction and Selection of Levofloxacin-Resistant Mutants in Elizabethkingia anophelis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of in vitro resistance to fluoroquinolones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental evolution reveals how bacteria gain drug resistance | RIKEN [riken.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial antibiotic resistance development and mutagenesis following exposure to subinhibitory concentrations of fluoroquinolones in vitro: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
Technical Support Center: Optimizing In-Vivo Efficacy of DW-116 Through Pharmacokinetic-Pharmacodynamic (PK/PD) Principles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vivo efficacy of DW-116. Given that DW-116, a novel fluoroquinolone, exhibits high oral bioavailability, the focus of this guide is not on increasing absorption but on leveraging its pharmacokinetic (PK) and pharmacodynamic (PD) properties to optimize therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: My in-vivo experiment with DW-116 showed lower than expected efficacy despite its reported high bioavailability. What could be the issue?
A1: While DW-116 has excellent absorption, its in-vivo efficacy is critically dependent on the relationship between its concentration at the site of infection and the minimum inhibitory concentration (MIC) of the target pathogen.[1][2] Several factors beyond bioavailability could be at play:
-
Suboptimal Dosing Regimen: The dosing interval may be too long, allowing drug concentrations to fall below the MIC for a significant period. For fluoroquinolones, the ratio of the Area Under the Concentration-time curve to the MIC (AUC/MIC) is a key predictor of efficacy.[3]
-
High MIC of the Pathogen: The bacterial strain used in your model may have a higher MIC for DW-116 than anticipated.
-
Tissue Penetration: While DW-116 generally shows good tissue distribution, the concentration at the specific site of infection might be insufficient.[4]
-
Drug Metabolism and Excretion: Rapid metabolism or excretion can lead to a shorter than expected half-life in your specific animal model, affecting the AUC/MIC ratio. DW-116 is known to be metabolized via glucuronidation.[5]
-
Protein Binding: Only the unbound fraction of the drug is microbiologically active. High plasma protein binding can reduce the effective concentration of DW-116.
Q2: How can I establish an optimal dosing regimen for DW-116 in my animal model?
A2: Establishing an optimal dosing regimen involves conducting a dose-ranging study and correlating the pharmacokinetic parameters with the pharmacodynamic outcomes. The goal is to achieve a target AUC/MIC ratio that is associated with maximal bacterial killing and prevention of resistance. For fluoroquinolones, an AUC/MIC ratio of >100 is often targeted.
Q3: Are there any known drug-drug interactions I should be aware of when co-administering other compounds with DW-116?
A3: Yes, co-administration of certain drugs can affect the pharmacokinetics of DW-116. Since DW-116 is metabolized in part by glucuronidation, inhibitors or inducers of UDP-glucuronosyltransferase (UGT) enzymes could alter its clearance.[2] Additionally, co-administration of compounds containing multivalent cations (e.g., antacids with aluminum or magnesium) can chelate fluoroquinolones and reduce their absorption, although this is less of a concern with DW-116's high bioavailability. It is also important to consider that some fluoroquinolones can inhibit cytochrome P450 enzymes, potentially affecting the metabolism of other drugs.[6][7][8][9]
Q4: What is Therapeutic Drug Monitoring (TDM) and is it relevant for preclinical studies with DW-116?
A4: Therapeutic Drug Monitoring (TDM) is the measurement of drug concentrations in blood to adjust dosages to optimize efficacy and minimize toxicity.[10][11][12][13] In a preclinical setting, TDM is crucial for establishing the PK/PD relationship of DW-116. By measuring plasma concentrations at various time points, you can calculate key PK parameters (AUC, Cmax, T1/2) and correlate them with the antibacterial effect in your model. This data is essential for designing effective dosing schedules.
Troubleshooting Guides
Problem 1: Inconsistent Efficacy Across Experimental Animals
| Potential Cause | Troubleshooting Step |
| Inter-individual pharmacokinetic variability | Implement sparse blood sampling and perform a population pharmacokinetic (PopPK) analysis to understand the sources of variability. |
| Differences in disease severity | Ensure consistent and standardized induction of infection across all animals. |
| Inaccurate dosing | Verify the accuracy of dose calculations and administration techniques. For oral dosing, check for regurgitation. |
Problem 2: Emergence of Bacterial Resistance to DW-116
| Potential Cause | Troubleshooting Step |
| Suboptimal drug exposure (low AUC/MIC) | Increase the dose or dosing frequency to achieve a higher AUC/MIC ratio, guided by PK/PD modeling. |
| Pre-existing resistant subpopulations | Characterize the baseline resistance profile of the bacterial inoculum using MIC testing on a representative sample of colonies. |
| Inappropriate duration of therapy | Extend the treatment duration to ensure complete eradication of the bacterial population. |
Data Presentation
Table 1: Key Pharmacokinetic Parameters of DW-116 in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | ~99% | [1] |
| Elimination Half-life (t1/2) | 3-4 hours | [5] |
| Time to Maximum Concentration (Tmax) | < 1 hour | [1] |
| Volume of Distribution (Vss) | 1.0 - 1.5 L/kg | [5] |
| Total Clearance (CLT) | 221 - 274 mL/hr/kg | [5] |
Table 2: Tissue-to-Plasma Partition Coefficients (Kp) of [14C]-DW-116 in Pregnant Rats
| Maternal Tissue | Kp Value | Fetal Tissue | Kp Value | Reference |
| Lung | 3.7 | Heart | 2.2 | [4] |
| Spleen | 2.2 | Kidney | 2.1 | [4] |
| Kidney | 2.0 | Liver | 1.9 | [4] |
| Liver | 1.8 | Lung | 1.6 | [4] |
| Heart | 1.5 | Brain | 1.4 | [4] |
| Placenta | 1.3 | [4] | ||
| Brain | 1.3 | [4] |
Experimental Protocols
Protocol 1: Determination of DW-116 Plasma Concentration by HPLC
Objective: To quantify the concentration of DW-116 in animal plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of acetonitrile and a buffer (e.g., phosphate buffer) at a specific pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for DW-116.
-
Quantification: Generate a standard curve using known concentrations of DW-116 and calculate the concentration in the samples based on the peak area ratio to the internal standard.
-
Protocol 2: In-Vitro Assessment of Drug-Drug Interaction Potential (Metabolism)
Objective: To evaluate the potential of a co-administered drug to inhibit or induce the metabolism of DW-116.
Methodology:
-
Incubation with Liver Microsomes:
-
Prepare an incubation mixture containing rat or human liver microsomes, a NADPH-generating system, and DW-116 at a concentration near its Km.
-
In separate tubes, add the test compound at various concentrations.
-
Initiate the reaction by adding the NADPH-generating system and incubate at 37°C for a specified time.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Analysis:
-
Process the samples as described in Protocol 1.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of remaining DW-116 and/or the formation of its glucuronide metabolite.
-
-
Data Analysis:
-
Calculate the rate of DW-116 metabolism in the presence and absence of the test compound.
-
Determine the IC50 value of the test compound for the inhibition of DW-116 metabolism.
-
Mandatory Visualizations
Caption: Workflow for Determining the Optimal Dosing Regimen of DW-116.
Caption: Key Pharmacokinetic and Pharmacodynamic Factors Influencing DW-116 Efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro dynamic model for determining the comparative pharmacology of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-drug interactions with fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meded101.com [meded101.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibitory effect of ciprofloxacin on β-glucuronidase-mediated deconjugation of mycophenolic acid glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using In Vitro Dynamic Models To Evaluate Fluoroquinolone Activity against Emergence of Resistant Salmonella enterica Serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tissue pharmacokinetics of amoxicillin. An experimental design in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. islandscholar.ca [islandscholar.ca]
addressing stability issues of salicylanilide derivatives in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability issues of salicylanilide derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my salicylanilide derivative precipitating out of solution?
A: Salicylanilide derivatives are often characterized by high lipophilicity and low aqueous solubility due to their chemical structure. Precipitation commonly occurs when a concentrated stock solution (usually in a solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, causing the compound to crash out as it exceeds its solubility limit in the final solution.
Q2: How can I improve the solubility and stability of my compound in solution?
A: Several strategies can be employed to enhance the solubility and stability of salicylanilide derivatives:
-
Co-solvents: While preparing aqueous solutions, using a small percentage of a co-solvent like DMSO can help maintain solubility. However, it's crucial to keep the final DMSO concentration low (typically <0.5%) to avoid cellular toxicity.[1]
-
pH Adjustment: The phenolic hydroxyl group on the salicylanilide scaffold means its ionization state is pH-dependent. Adjusting the pH of the buffer might improve solubility, but this must be compatible with your experimental system.
-
Chemical Modification: Temporarily masking the phenolic hydroxyl group through esterification can improve physicochemical properties, bioavailability, and membrane penetration.[2][3]
-
Formulation with Excipients: Complexation with cyclodextrins (e.g., β-cyclodextrin) is a well-documented method to increase the aqueous solubility, stability, and bioavailability of salicylanilide derivatives.[3]
Q3: What are the common degradation pathways for salicylanilides?
A: Salicylanilide derivatives can be susceptible to several degradation pathways, which can be identified through forced degradation studies:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, breaking the molecule into its constituent salicylic acid and aniline parts.
-
Oxidation: The phenol moiety can be susceptible to oxidation. Studies often use hydrogen peroxide to simulate oxidative stress.[4]
-
Photodegradation: Some halogenated salicylanilides are known to be photosensitive and can degrade upon exposure to light.[5] It is advisable to protect solutions from light.
Q4: How should I prepare and store my salicylanilide stock solutions?
A: For optimal stability, stock solutions should be prepared in a suitable dry solvent, such as DMSO, at a high concentration (e.g., 10-50 mM).[6][7] Solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][6] Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light.[1][6] A recommended storage period for stock solutions is up to 1 year at -20°C or 2 years at -80°C, but stability should be periodically checked.[6]
Q5: My salicylanilide derivative is losing its biological activity over time. What is the likely cause?
A: Loss of activity is typically a result of chemical degradation or physical instability (precipitation). The compound may be degrading due to hydrolysis, oxidation, or photodegradation in your working solution. It is also possible that the compound is adsorbing to plasticware. Ensure proper storage of stock solutions and prepare fresh working dilutions immediately before each experiment. If issues persist, a stability analysis using a method like HPLC is recommended to check for the presence of degradants.[8]
Troubleshooting Guides
Guide 1: Troubleshooting Precipitation Issues
This guide provides a step-by-step approach to resolving compound precipitation during experiments.
Caption: Workflow for troubleshooting salicylanilide precipitation.
Data Summary Tables
Table 1: Common Solvents for Salicylanilide Derivatives
| Solvent | Use Case | Concentration | Storage Stability | Notes |
| DMSO | Stock Solutions | 10-170 mg/mL[6][7] | Good at -20°C/-80°C | Use freshly opened, anhydrous DMSO as it is hygroscopic.[6] Final concentration in assays should be <0.5%.[1] |
| Ethanol | Stock Solutions | Variable | Fair to Good | Can be used for some derivatives; check specific compound data sheets. |
| Acetonitrile/Water | HPLC Mobile Phase / Analysis | 50:50 (v/v)[9] | N/A | Often used with an acid modifier like 0.1% acetic or formic acid for analytical purposes.[9] |
| Cell Culture Media | Working Solutions | Low µM range | Poor (prepare fresh) | Prone to precipitation; stability is limited. Use immediately after dilution. |
Table 2: Summary of Stabilization Strategies
| Strategy | Method | Advantage | Considerations |
| Chemical Modification | Esterification of the phenolic -OH group.[3] | Improves lipophilicity, potentially enhancing cell permeability and bioavailability. | May alter the compound's intrinsic activity; acts as a pro-drug. |
| Formulation | Complexation with β-cyclodextrin.[3] | Significantly increases aqueous solubility and chemical stability. | Requires specific formulation protocols; may alter pharmacokinetics. |
| Solution Optimization | Use of co-solvents (e.g., DMSO).[1] | Simple and effective for lab-based experiments. | Potential for cytotoxicity at higher concentrations. |
| pH Control | Adjusting the pH of the aqueous medium. | Can increase solubility by ionizing the phenolic group. | Must be compatible with the biological system (e.g., cell culture pH). |
Experimental Protocols
Protocol 1: Preparation of a Salicylanilide Stock Solution
-
Weighing: Accurately weigh the desired amount of the solid salicylanilide derivative in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C or use a sonicator bath for a few minutes to ensure complete dissolution.[6]
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C. Label clearly with compound name, concentration, date, and solvent.[1]
Protocol 2: General Stability Assessment using RP-HPLC
This protocol outlines a general procedure to assess the stability of a salicylanilide derivative in a specific solvent or medium over time.
Caption: Experimental workflow for a typical stability study using HPLC.
Methodology:
-
Sample Preparation: Prepare a solution of the salicylanilide derivative at a known concentration (e.g., 0.5 mg/mL) in the test medium (e.g., DMSO, or RPMI-1640 containing 10% DMSO).[2]
-
Incubation: Store the solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
HPLC Analysis: Inject the aliquot into an HPLC system equipped with a C18 column and a UV or PDA detector. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% acetic or formic acid.[2]
-
Data Analysis: Monitor the chromatograms. Calculate the percentage of the parent compound remaining at each time point relative to time zero. The appearance of new peaks indicates degradation. A method is considered "stability-indicating" if it can resolve these new peaks from the parent peak.[8]
Protocol 3: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[10] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for several hours.[4] Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature for a set period.[4] Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[8] Incubate at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 24-48 hours. Dissolve the stressed powder and analyze.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines) for a specified duration. Analyze alongside a dark control sample.
For each condition, analyze the stressed sample using a validated stability-indicating HPLC method to separate and identify any degradants.[10]
Signaling Pathway Modulation
Salicylanilide derivatives, most notably Niclosamide, are known to modulate multiple key signaling pathways implicated in cancer and other diseases.[11] Understanding these targets is crucial for interpreting experimental results.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is critical for cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers.[9][12] Salicylanilides can inhibit this pathway, leading to decreased cell growth.
Caption: Simplified Wnt/β-catenin signaling pathway and inhibition.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. ijisrt.com [ijisrt.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scispace.com [scispace.com]
- 9. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding in PBP1b photoaffinity labeling
Technical Support Center: PBP1b Photoaffinity Labeling
Welcome to the technical support center for PBP1b photoaffinity labeling. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and improve the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of PBP1b photoaffinity labeling?
Non-specific binding refers to the interaction of the photoaffinity probe with proteins other than the intended target (PBP1b) or with experimental surfaces like microcentrifuge tubes and beads.[1][2] These interactions are typically weaker and not easily saturable, leading to high background noise, which can obscure the specific signal from PBP1b and complicate data interpretation.[3][4] Non-specific binding can be caused by hydrophobic, ionic, or other intermolecular forces.[5]
Q2: Why is a competition experiment essential?
A competition experiment is a critical control to distinguish specific binding to PBP1b from non-specific background labeling.[4] By pre-incubating the sample with an excess of the unlabeled parent compound (the ligand without the photoreactive group), specific binding sites on PBP1b become occupied.[4][6] Consequently, the photoaffinity probe can only bind to non-specific sites. A significant reduction in the labeling signal in the presence of the competitor confirms that the probe is specifically binding to the target.[4][6]
Q3: What are the primary sources of non-specific binding in a photoaffinity labeling experiment?
The primary sources can be categorized as follows:
-
Probe-related: The probe may have inherent "stickiness" or off-target affinities. High probe concentrations can also drive low-affinity, non-specific interactions.[4][7] The molecular shape of the probe's linker can also influence its tendency for non-specific binding.[8]
-
Protein-related: Highly abundant cellular proteins are more likely to be non-specifically labeled.[4]
-
Matrix-related: Probes and proteins can bind non-specifically to plastic consumables and affinity beads used for enrichment.[1][2]
-
Procedural: Insufficient blocking, inadequate washing, or excessive UV irradiation can all increase background signal.[1][2][7]
Q4: Which photoreactive group is best for minimizing non-specific binding?
Diazirines, benzophenones, and aryl azides are common photoreactive groups.[9]
-
Diazirines are often preferred because they are small, activated by longer wavelength UV light (around 350 nm) which minimizes protein damage, and form highly reactive carbenes with short half-lives.[4][9] This rapid reaction can minimize non-specific binding by reducing the chance of the probe diffusing away from the specific binding site before crosslinking.[4] However, the carbene intermediate can be quenched by water.[4]
-
Benzophenones also use longer wavelength UV and their photoreaction is reversibly quenched by water, which can allow for repeated excitation and potentially higher labeling efficiency.[9] However, they are bulkier, which might interfere with binding, and require longer irradiation times, which can increase oxidative damage.[9]
-
Aryl azides are small but require shorter, more protein-damaging UV wavelengths for activation, and their reactive intermediates have longer half-lives, which may increase the radius of non-specific labeling.[9]
Ultimately, the choice depends on the specific probe design and experimental context.
Troubleshooting Guide: High Non-Specific Binding
This guide addresses the common issue of high background signal in PBP1b photoaffinity labeling experiments.
Problem: My Western blot or in-gel fluorescence shows high background with many non-specific bands.
This is a classic sign of non-specific binding. The following sections break down the potential causes and solutions.
Cause 1: Suboptimal Probe Concentration
An excessively high concentration of the photoaffinity probe can lead to increased non-specific labeling.[7]
-
Solution: Titrate the Photoaffinity Probe
-
Perform a dose-response experiment by incubating your cells or lysate with a range of probe concentrations (e.g., 0.1x, 1x, 10x, 100x of the expected Kd).
-
Analyze the results by in-gel fluorescence or Western blot.
-
Select the lowest concentration that gives a robust specific signal for PBP1b without a significant increase in background bands. This demonstrates that the labeling is dose-dependent and not the result of non-selective labeling.[6]
-
Cause 2: Excessive UV Irradiation
While UV light is necessary to activate the photoreactive group, too much energy or time can increase non-specific crosslinking and cause protein damage.[7][10]
-
Solution: Optimize UV Crosslinking Conditions
-
Time Titration: Keeping the UV intensity and distance constant, irradiate samples for varying durations (e.g., 1, 5, 10, 20 minutes).[11]
-
Intensity Titration: If your UV lamp allows, vary the intensity while keeping the time constant.[11]
-
Distance Optimization: Lowering the distance between the UV source and the sample can increase labeling efficiency, potentially allowing for shorter irradiation times.[7]
-
Analyze samples to find the condition that maximizes the specific PBP1b signal relative to the background. A common starting point for diazirine probes is 10 minutes of irradiation at 350-365 nm.[6][12]
-
| Parameter | Recommendation | Rationale |
| UV Wavelength | ~350-365 nm | Minimizes damage to proteins, which typically absorb at 280 nm.[4] |
| UV Exposure Time | 5-30 minutes | Needs empirical optimization. Longer times can increase non-specific labeling.[7][11] |
| UV Intensity | 3-13 mW/cm² | Needs optimization. Higher intensity may allow for shorter exposure times.[12][13] |
| Temperature | On ice / 4°C | Reduces molecular motion and potential degradation during irradiation.[6] |
Table 1: Recommended Starting Conditions for UV Crosslinking Optimization.
Cause 3: Inadequate Blocking or Washing
Insufficient blocking of non-specific sites on surfaces and proteins, or failure to wash away unbound probe and loosely bound proteins, is a major contributor to high background.
-
Solution 1: Implement a Pre-Clearing Step Before adding your antibody or affinity resin for enrichment, pre-clear the lysate to remove proteins that non-specifically bind to the beads.[2][14]
-
Solution 2: Optimize Blocking and Wash Buffers Blocking agents occupy potential non-specific binding sites.[3] Increasing the stringency of your wash buffers helps remove non-specifically bound proteins.
-
Blocking: Ensure your blocking buffer is fresh. Incubate beads for at least 1 hour with a blocking agent.[2]
-
Washing: Increase the number of washes (at least 4-5) and the duration of each wash.[1][15]
-
Buffer Additives: Modify your wash buffers by adding detergents or increasing the salt concentration to disrupt non-specific hydrophobic and ionic interactions.[15][16]
-
| Reagent | Typical Concentration | Purpose |
| Bovine Serum Albumin (BSA) | 1-5% | A common protein blocking agent that occupies non-specific protein binding sites on surfaces.[14][16] |
| Non-fat Dry Milk | 1-5% | An alternative protein blocking agent.[14] |
| Normal Serum | 1-5% | Use serum from the species in which the secondary antibody was raised to block non-specific antibody binding sites.[17] |
| Tween-20 / Triton X-100 | 0.01-0.5% | Non-ionic detergents that disrupt hydrophobic interactions.[1][2][5] |
| Sodium Chloride (NaCl) | 150-500 mM | Higher salt concentrations help shield charged interactions.[16] |
Table 2: Common Reagents for Minimizing Non-Specific Binding.
Cause 4: Non-Specific Binding to Affinity Beads and Tubes
The surfaces used for enrichment (e.g., streptavidin or antibody-conjugated beads) and sample handling (e.g., microcentrifuge tubes) can be a source of background.
-
Solution: Improve Downstream Processing
-
Pre-block Beads: Always pre-block your affinity beads with a suitable agent like BSA before adding them to the lysate.[2][14]
-
Use Low-Binding Tubes: Use "Protein LoBind" or similar tubes to prevent proteins from sticking to the plastic.[7]
-
Transfer Beads: During the final wash step, transfer the beads to a new low-binding tube to leave behind any proteins that have stuck to the wall of the original tube.[1]
-
Consider Magnetic Beads: Magnetic beads often exhibit lower non-specific binding compared to agarose beads because their smooth, non-porous surface prevents unwanted proteins from being trapped.[18]
-
Experimental Protocols & Visual Guides
General Workflow for PBP1b Photoaffinity Labeling
The following diagram illustrates a typical workflow, highlighting key steps for minimizing non-specific binding.
Caption: Experimental workflow for PBP1b photoaffinity labeling.
Troubleshooting Logic Diagram
Use this flowchart to diagnose and solve issues with high background.
Caption: A logical flowchart for troubleshooting non-specific binding.
Protocol: Competition Assay for Specificity Validation
This protocol is essential for confirming that your photoaffinity probe is binding specifically to PBP1b.
Materials:
-
Cell culture expressing PBP1b
-
PBP1b photoaffinity probe
-
Unlabeled parent compound (competitor)
-
Ice-cold DPBS
-
Lysis buffer
-
UV crosslinking apparatus (365 nm)
Procedure:
-
Sample Preparation: Prepare at least two sets of cell samples: a "Probe Only" group and a "Competition" group.
-
Competitor Incubation: To the "Competition" group, add a 10-fold to 100-fold molar excess of the unlabeled parent compound. Incubate for 30-60 minutes at the appropriate temperature (e.g., 37°C) to allow the competitor to bind to PBP1b.
-
Probe Incubation: Add the photoaffinity probe to all samples at your optimized concentration. Incubate for the predetermined time.
-
UV Crosslinking: Place the samples on ice and irradiate with 365 nm UV light for your optimized duration.[6]
-
Downstream Processing: After irradiation, wash the cells with ice-cold DPBS, lyse the cells, and proceed with your standard enrichment and analysis protocol (e.g., click chemistry, streptavidin pulldown, SDS-PAGE).[6]
-
Analysis: Compare the band intensity corresponding to PBP1b between the "Probe Only" and "Competition" lanes. A dramatic reduction or complete disappearance of the band in the "Competition" lane indicates specific binding.[4][6]
References
- 1. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IHC Blocking | Proteintech Group [ptglab.com]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. okasciences.com [okasciences.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Immunoprecipitation Tips and Tricks | Thermo Fisher Scientific - US [thermofisher.com]
refining experimental conditions for consistent DW-116 MIC determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining experimental conditions for the consistent determination of the Minimum Inhibitory Concentration (MIC) of DW-116, a novel fluoroquinolone antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for DW-116?
A1: DW-116 is a fluoroquinolone antibiotic. This class of antibiotics primarily acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting their function, DW-116 effectively blocks bacterial cell division and leads to bacterial cell death.
Q2: Which standard methodology should be followed for determining the MIC of DW-116?
A2: The broth microdilution method is the recommended reference method for determining the MIC of fluoroquinolones.[3][4] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines that are largely in agreement with ISO 20776-1.[3] Adherence to these standardized protocols is crucial for obtaining consistent and reproducible results.
Q3: What are the appropriate quality control (QC) strains for DW-116 MIC determination?
A3: For fluoroquinolone susceptibility testing, standard QC strains with well-characterized MIC ranges should be used. Escherichia coli ATCC 25922 is a commonly recommended QC strain for monitoring the performance of the test.[5][6] The observed MIC for the QC strain should fall within the acceptable ranges defined by CLSI or EUCAST to ensure the validity of the experimental run.
Troubleshooting Guide
Problem 1: Inconsistent MIC values across replicates.
-
Question: I am observing different MIC values for DW-116 in my replicate wells. What could be the cause, and how can I troubleshoot this?
-
Answer: Inconsistent MIC results across replicates can stem from several factors:
-
Inadequate mixing: Ensure the drug solution and inoculum are thoroughly mixed in each well. Uneven distribution can lead to variable growth inhibition.
-
Inoculum variability: The density of the bacterial inoculum is critical. Ensure a homogenous suspension is prepared to the correct McFarland standard and that the same volume is dispensed into each well.
-
Contamination: Check for contamination in your stock solutions, media, or the microtiter plate.
-
Edge effect: Evaporation from the outer wells of a microtiter plate can concentrate the antimicrobial agent and affect bacterial growth. To mitigate this, consider filling the peripheral wells with sterile saline or not using them for experimental data.
-
Problem 2: MIC values are consistently higher or lower than expected.
-
Question: My MIC results for the quality control strain are consistently outside the acceptable range. What should I do?
-
Answer: Deviations in QC strain MICs indicate a systemic issue with the assay.[7]
-
Higher than expected MICs: This could be due to an inoculum that is too heavy, degradation of the DW-116 stock solution, or issues with the media composition.[7] Verify the inoculum density and prepare a fresh drug stock solution.
-
Lower than expected MICs: This may result from an inoculum that is too light or a DW-116 stock solution that is too concentrated.[7] Re-standardize your inoculum and double-check the calculations and dilutions for your drug stock. Check the pH and cation concentration of your Mueller-Hinton broth, as this can affect fluoroquinolone activity.[8]
-
Problem 3: "Skipped wells" are observed in the microdilution plate.
-
Question: I am seeing growth in wells with higher concentrations of DW-116 and no growth in some wells with lower concentrations. How do I interpret these "skipped wells"?
-
Answer: Skipped wells can be caused by a few issues:
-
Pipetting errors: Inaccurate pipetting can lead to incorrect drug concentrations in some wells.
-
Contamination: A single contaminating resistant bacterium can cause growth in a well that should show inhibition.
-
Inadequate mixing: If the inoculum is not mixed properly after being added to the wells, it can lead to uneven growth.[7]
-
The experiment should be repeated, paying close attention to pipetting technique and ensuring proper mixing. If the issue persists, check for contamination of the bacterial culture or reagents.
-
Experimental Protocols
Broth Microdilution MIC Assay for DW-116
This protocol is based on CLSI and EUCAST guidelines for broth microdilution testing.[3][9]
Materials:
-
DW-116 powder
-
Appropriate solvent for DW-116 (as specified by the manufacturer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
Quality control strain (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of DW-116 Stock Solution:
-
Prepare a concentrated stock solution of DW-116 in the appropriate sterile solvent. The exact concentration will depend on the desired final concentration range.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the DW-116 stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.
-
-
Inoculation:
-
Add 10 µL of the final diluted inoculum to each well, resulting in a final volume of 110 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of DW-116 that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.
-
Data Presentation
Table 1: Quality Control Ranges for Fluoroquinolone Testing
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 | CLSI M100 |
| Escherichia coli ATCC 25922 | Levofloxacin | 0.008 - 0.03 | [10] |
| Pseudomonas aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 - 1 | CLSI M100 |
| Pseudomonas aeruginosa ATCC 27853 | Levofloxacin | 0.5 - 2.0 | [10] |
Note: Specific QC ranges for DW-116 should be established through internal validation studies.
Visualizations
Caption: Mechanism of action of DW-116.
Caption: Broth microdilution workflow.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. nicd.ac.za [nicd.ac.za]
- 5. mdpi.com [mdpi.com]
- 6. microbiologyclass.net [microbiologyclass.net]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Phototoxicity of New Fluoroquinolone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential phototoxicity of new fluoroquinolone compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of fluoroquinolone phototoxicity.
In Vitro Assay: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
Issue 1: High Variability or Poor Reproducibility in Assay Results
-
Possible Cause: Inconsistent cell seeding, uneven UVA irradiation, or variability in reagent preparation.
-
Solution:
-
Cell Seeding: Ensure a homogenous cell suspension before seeding. After seeding, allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
UVA Irradiation: Verify the calibration and uniformity of the UVA light source across the 96-well plate. Use a radiometer to confirm the dose.
-
Reagent Preparation: Prepare fresh solutions of Neutral Red for each experiment, as it can precipitate over time. Ensure complete dissolution of the test compound in the vehicle.
-
Issue 2: Cell Detachment from 96-Well Plates
-
Possible Cause: Weakly adherent cell lines, aggressive washing steps, or cytotoxicity of the test compound or vehicle.
-
Solution:
-
Gentle Handling: During media changes and washing steps, add and remove liquids gently by pipetting against the side of the wells. Avoid direct streams onto the cell monolayer. Some researchers recommend inverting the plate and gently tapping to remove liquid instead of aspiration.[1][2][3]
-
Plate Coating: For weakly adherent cells, consider pre-coating the 96-well plates with adhesion-promoting molecules like poly-D-lysine or collagen.[1][2]
-
Vehicle Toxicity: Evaluate the toxicity of the solvent (e.g., DMSO) at the concentrations used. If the vehicle is causing detachment, consider alternative, less toxic solvents or reducing the final concentration.
-
Issue 3: Precipitation of Neutral Red Dye in the Assay
-
Possible Cause: pH changes in the culture medium, temperature fluctuations, or high dye concentration.
-
Solution:
-
pH Control: Ensure the culture medium is adequately buffered (e.g., with HEPES) to prevent pH shifts that can cause Neutral Red to crystallize.[4]
-
Temperature: Incubate the Neutral Red solution at 37°C before adding it to the cells and avoid temperature drops during the procedure.[4][5]
-
Filtration: If crystals persist, filter the Neutral Red solution through a 0.22 µm filter before use.[5]
-
Dye Concentration: Use the recommended concentration of Neutral Red, as higher concentrations can lead to both cytotoxicity and precipitation.[6]
-
Issue 4: Test Compound is Poorly Soluble
-
Possible Cause: The inherent physicochemical properties of the fluoroquinolone compound.
-
Solution:
-
Solvent Selection: Test a range of biocompatible solvents to find one that can dissolve the compound at the desired concentrations. Ensure the final solvent concentration in the culture medium is not cytotoxic.
-
Warming and Sonication: Gently warming the vehicle and using sonication can aid in the dissolution of the compound.[7]
-
Highest Achievable Concentration: If the compound remains poorly soluble, the OECD 432 guideline suggests testing up to the highest achievable concentration.[8]
-
In Vitro Assay: Reactive Oxygen Species (ROS) Assay
Issue 1: High Background Fluorescence
-
Possible Cause: Autofluorescence of the test compound, phenol red in the culture medium, or spontaneous oxidation of the fluorescent probe.
-
Solution:
-
Compound Autofluorescence: Measure the fluorescence of the fluoroquinolone compound alone to determine its contribution to the signal and subtract this from the experimental values.
-
Phenol Red-Free Medium: Use a culture medium without phenol red during the assay, as it can interfere with fluorescence measurements.[9]
-
Probe Handling: Protect the fluorescent probe (e.g., H2DCFDA) from light and prepare it fresh for each experiment to minimize auto-oxidation.
-
Issue 2: Low or No Detectable ROS Signal with a Known Phototoxic Compound
-
Possible Cause: Insufficient UVA dose, incorrect probe concentration, or rapid quenching of the fluorescent signal.
-
Solution:
-
UVA Dose Optimization: Ensure the UVA dose is sufficient to induce ROS production. This may need to be optimized for the specific cell line and experimental setup.
-
Probe Concentration: Optimize the concentration of the ROS probe. A concentration that is too low will result in a weak signal, while a concentration that is too high can be cytotoxic. A starting range of 10-50 µM for H2DCFDA is often recommended.[9]
-
Kinetic Measurements: If possible, perform kinetic measurements to capture the peak ROS production, as the signal can be transient.
-
In Vivo Phototoxicity Studies (Mouse Ear Swelling Model)
Issue 1: High Variability in Ear Swelling Measurements
-
Possible Cause: Inconsistent application of the test compound, variable UVA exposure, or improper measurement technique.
-
Solution:
-
Consistent Application: Ensure a consistent volume and concentration of the test compound are applied evenly to the ears of all animals.
-
Uniform Irradiation: The UVA source should provide uniform irradiation to the entire ear surface. The position of the animals during irradiation should be standardized.
-
Measurement Technique: Use a calibrated digital micrometer for ear thickness measurements. Take measurements at the same location on the ear at each time point. Triplicate measurements per ear are recommended.[10]
-
Issue 2: No Phototoxic Response with a Compound Positive in In Vitro Assays
-
Possible Cause: Insufficient drug concentration in the skin, rapid metabolism of the compound, or the in vitro model being overly sensitive.
-
Solution:
-
Pharmacokinetic Analysis: Determine the concentration of the fluoroquinolone in the skin at the time of irradiation to ensure it reaches levels expected to cause phototoxicity.
-
Timing of Irradiation: The time between drug administration and UVA irradiation is critical and should be based on the pharmacokinetic profile of the compound to coincide with peak skin concentrations. For topical application, an optimal time is often 30-60 minutes after application.[11]
-
Dose-Response Study: Conduct a dose-response study to ensure that the administered dose is sufficient to elicit a phototoxic response.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the potential phototoxicity of a new fluoroquinolone compound?
A1: The initial step is to determine the UV-visible absorption spectrum of the compound. If the molar extinction coefficient is less than 10 L mol⁻¹ cm⁻¹, the compound is unlikely to be photoreactive, and further biological testing for phototoxicity may not be necessary.[12]
Q2: What is the difference between phototoxicity and photoallergy?
A2: Phototoxicity is a non-immunological response that occurs when a drug absorbs light energy, leading to the generation of reactive species that cause direct tissue damage. It is typically dose-dependent and can occur on the first exposure. Photoallergy is a delayed-type hypersensitivity reaction where UV light transforms the drug into a hapten, which then elicits an immune response. It requires prior sensitization and is not strictly dose-dependent.
Q3: My compound is positive in the in vitro 3T3 NRU assay but shows no effect in an in vivo study. How should I interpret these results?
A3: It is not uncommon for the 3T3 NRU assay to produce false-positive results, as it is designed to be highly sensitive.[13] A negative result in a well-conducted in vivo study generally carries more weight in the overall risk assessment. Factors to consider for the discrepancy include differences in metabolism, skin penetration, and drug distribution between the in vitro and in vivo systems.
Q4: Can the chemical structure of a fluoroquinolone predict its phototoxic potential?
A4: Yes, structure-activity relationships can provide strong indications of phototoxic potential. For fluoroquinolones, a halogen (especially fluorine) at the C-8 position is strongly associated with increased phototoxicity.[14] Conversely, a methoxy group at the C-8 position is generally associated with reduced phototoxicity.[14] The substituent at the N-1 position also plays a role.
Q5: What are the key parameters to report in a phototoxicity study?
A5: For in vitro studies, report the IC50 values in the presence and absence of UVA irradiation, the calculated Photo Irritation Factor (PIF) or Mean Photo Effect (MPE), the concentration range tested, and the UVA dose used. For in vivo studies, report the drug dose and route of administration, the UVA dose, the timing between administration and irradiation, and the quantitative measure of the phototoxic response (e.g., percent increase in ear thickness) over time.
Data Presentation
Table 1: Comparative Phototoxicity of Selected Fluoroquinolones in the 3T3 NRU Assay
| Fluoroquinolone | IC50 (-UVA) (µg/mL) | IC50 (+UVA) (µg/mL) | Photo Irritation Factor (PIF) | Phototoxicity Classification | Reference |
| Lomefloxacin | >500 | 1.2 | >416 | Phototoxic | [13] |
| Sparfloxacin | 221.5 | 7.77 | 28.5 | Phototoxic | [13] |
| Ciprofloxacin | >500 | 18.5 | >27 | Phototoxic | [13] |
| Levofloxacin | >500 | 100.2 | >5 | Phototoxic | [13] |
| Norfloxacin | >500 | 33.1 | >15.1 | Phototoxic | [13] |
| Gatifloxacin | 122.0 | 42.77 | 2.85 | Probably Phototoxic | [13] |
| Moxifloxacin | - | - | 1.0 | Non-phototoxic | [15] |
Note: PIF > 5 is generally considered phototoxic, 2 < PIF < 5 is considered probably phototoxic, and PIF < 2 is considered non-phototoxic according to OECD guidelines.
Table 2: In Vivo Phototoxic Potential of Selected Fluoroquinolones
| Fluoroquinolone | Animal Model | Endpoint | Phototoxic Potential | Reference |
| Lomefloxacin | Human Volunteers | Minimal Erythema Dose | High (Phototoxic Index: 3-4) | [16] |
| Sparfloxacin | Mouse | Ear Erythema | Severe | [14] |
| Clinafloxacin | Mouse | Ear Erythema | Severe | [17] |
| Grepafloxacin | Human Volunteers | Minimal Erythema Dose | Weak | [18] |
| Ciprofloxacin | Human Volunteers | Minimal Erythema Dose | Weak | [18] |
| Levofloxacin | Mouse | Ear Erythema | Mild | [14] |
| Moxifloxacin | Human Volunteers | Minimal Erythema Dose | None | [16] |
Experimental Protocols
Detailed Methodology: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (based on OECD TG 432)
-
Cell Culture:
-
Maintain Balb/c 3T3 fibroblasts in appropriate culture medium (e.g., DMEM with 10% calf serum, L-glutamine, and antibiotics).
-
Seed 1 x 10⁴ cells per well in two 96-well plates and incubate for 24 hours to allow for cell attachment and formation of a semi-confluent monolayer.[12]
-
-
Treatment:
-
Prepare a series of at least eight concentrations of the test fluoroquinolone in a suitable solvent. The final solvent concentration should be non-toxic to the cells.
-
Remove the culture medium from the cells and wash with a buffered salt solution (e.g., PBS).
-
Add 100 µL of the test compound dilutions to the wells of both plates. Include solvent and untreated controls.
-
Incubate the plates for 60 minutes at 37°C.[12]
-
-
Irradiation:
-
Expose one plate to a non-cytotoxic dose of UVA light (typically 5 J/cm²). The other plate should be kept in the dark at room temperature for the same duration.[19]
-
-
Post-Irradiation Incubation:
-
Remove the treatment solutions from both plates, wash the cells with buffered salt solution, and add fresh culture medium.
-
Incubate both plates for another 24 hours at 37°C.
-
-
Neutral Red Uptake:
-
Remove the culture medium and add 100 µL of a 50 µg/mL solution of Neutral Red in culture medium to each well.
-
Incubate for 3 hours at 37°C to allow for dye uptake by viable cells.
-
Remove the Neutral Red solution, wash the cells, and add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye.
-
Shake the plates for 10 minutes and measure the optical density at 540 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the IC50 values for both the irradiated (+UVA) and non-irradiated (-UVA) plates.
-
Determine the Photo Irritation Factor (PIF) using the formula: PIF = IC50 (-UVA) / IC50 (+UVA).
-
If an IC50 cannot be calculated for the non-irradiated plate, the Mean Photo Effect (MPE) can be used for evaluation.
-
Detailed Methodology: Cellular Reactive Oxygen Species (ROS) Assay using DCFDA
-
Cell Culture:
-
Seed cells (e.g., HaCaT keratinocytes or 3T3 fibroblasts) in a 96-well plate (preferably black with a clear bottom) at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Probe Loading:
-
Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free medium or a buffered salt solution at a concentration of 10-20 µM.[9]
-
Remove the culture medium from the cells, wash once, and add the H2DCFDA working solution.
-
Incubate for 30-45 minutes at 37°C, protected from light.[20]
-
-
Treatment and Irradiation:
-
Remove the H2DCFDA solution and wash the cells.
-
Add a solution of the test fluoroquinolone at various concentrations in a suitable buffer or medium.
-
Immediately expose the plate to a relevant dose of UVA light. A parallel plate should be kept in the dark. Include a positive control (e.g., a known photosensitizer like chlorpromazine) and a negative control (vehicle).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for dichlorofluorescein (DCF) (typically ~485 nm excitation and ~535 nm emission).[20]
-
Measurements can be taken at a single endpoint or kinetically over time to monitor the rate of ROS production.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the results as a fold increase in fluorescence relative to the vehicle-treated, non-irradiated control.
-
Compare the ROS production in the irradiated versus non-irradiated groups for each concentration of the fluoroquinolone.
-
Visualizations
Caption: Mechanism of Fluoroquinolone-Induced Phototoxicity.
Caption: Experimental Workflow for Phototoxicity Assessment.
Caption: Decision-Making Flowchart for a Phototoxic Candidate.
References
- 1. Any tips on how to avoid lifting cells in 96well plates - Tissue and Cell Culture [protocol-online.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. re-place.be [re-place.be]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). - IVAMI [ivami.com]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. A predictive mouse ear-swelling model for investigating topical phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iivs.org [iivs.org]
- 20. abcam.com [abcam.com]
Validation & Comparative
Validating Compound Binding to Acinetobacter baumannii PBP1b: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the binding of antibacterial agents to Acinetobacter baumannii Penicillin-Binding Protein 1b (PBP1b). It is important to note that the initially specified "Antibacterial agent 116" is a quinolone antibiotic (DW-116) that primarily inhibits DNA synthesis and is not expected to bind to PBPs. Therefore, this guide will focus on established PBP inhibitors, such as β-lactams and boronic acid derivatives, to illustrate the validation process.
Penicillin-binding proteins are crucial enzymes in bacterial cell wall biosynthesis, making them prime targets for antibiotics.[1] Validating the binding of novel compounds to these targets is a critical step in the development of new antibacterial agents against multidrug-resistant pathogens like A. baumannii.
Comparative Analysis of PBP Inhibitors
The primary inhibitors of PBPs include the widely used β-lactam antibiotics and newer classes of compounds like boronic acids. β-lactams act by forming a stable acyl-enzyme complex with the active site serine of the PBP, effectively inactivating the enzyme.[1] Boronic acid-based inhibitors, on the other hand, form a reversible covalent bond with the same catalytic serine.[1]
The following table summarizes the inhibitory activity of various compounds against A. baumannii PBPs. Data for PBP1b is limited in the provided search results, so data for PBP1a and PBP3 are included for comparison.
| Compound Class | Compound | Target PBP in A. baumannii | IC50 (µM) | Reference |
| β-Lactam | Ampicillin | PBP1a | 1.0 ± 0.4 | [2] |
| β-Lactam | Cephalothin | PBP1a | 3.0 ± 0.8 | [2] |
| β-Lactam | Cefotaxime | PBP1a | 2.0 ± 0.6 | [2] |
| β-Lactam | Doripenem | PBP1a | 2.0 ± 0.5 | [2] |
| β-Lactamase Inhibitor | Sulbactam | PBP1a | 55 | [3] |
| β-Lactamase Inhibitor | Sulbactam | PBP3 | 4 | [3][4] |
| β-Lactamase Inhibitor | Clavulanic Acid | PBP1a | 8.0 ± 0.5 | [2] |
| Boronic Acid | Compound 37 | PBP1b (S. pneumoniae) | 6.9 ± 0.1 | [1] |
Note: Data for boronic acid compound 37 is against PBP1b from Streptococcus pneumoniae and is included as an illustrative example of a non-β-lactam PBP inhibitor.
Experimental Protocols for Binding Validation
Validating the interaction between a compound and PBP1b requires robust biophysical and biochemical assays. The following protocols outline three common methods for characterizing these binding events.
Bocillin™ FL Competition Assay
This assay is a widely used method to determine the ability of a test compound to compete with a fluorescent penicillin derivative (Bocillin FL) for binding to the active site of a PBP. The 50% inhibitory concentration (IC50) can be determined from this assay.[2]
Protocol:
-
Protein Preparation: Obtain purified, soluble A. baumannii PBP1b.
-
Pre-incubation: Incubate a defined concentration of PBP1b (e.g., 5-10 µM) with varying concentrations of the test inhibitor for a set period (e.g., 20 minutes at 37°C) to allow for binding equilibrium to be reached.[2]
-
Bocillin FL Addition: Add a fixed concentration of Bocillin FL (e.g., 20 µM) to the PBP-inhibitor mixture.[2]
-
Incubation: Incubate for an additional period (e.g., 20 minutes at 37°C) to allow Bocillin FL to bind to any available PBP active sites.[2]
-
Quenching and Separation: Stop the reaction and separate the proteins using SDS-PAGE.
-
Detection: Visualize the fluorescently labeled PBP1b using an in-gel fluorescence scanner. The fluorescence intensity will be inversely proportional to the binding of the test inhibitor.[2]
-
Data Analysis: Quantify the fluorescence intensity for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[5]
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified A. baumannii PBP1b in a suitable buffer. The concentration should be 10-30 times the expected Kd.[6]
-
Prepare a solution of the inhibitor in the same buffer at a concentration 10-20 times that of the protein.[6]
-
Thoroughly dialyze both samples against the same buffer to minimize heats of dilution.[6]
-
Degas both solutions before the experiment.[6]
-
-
ITC Experiment:
-
Load the PBP1b solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the titration syringe.
-
Perform a series of small injections (e.g., 20 injections of 5 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.[5]
-
-
Data Acquisition: The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat signals from each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters (Kd, n, ΔH).[7]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rates, in addition to the binding affinity (Kd).
Protocol:
-
Ligand Immobilization:
-
Covalently immobilize purified A. baumannii PBP1b (the ligand) onto a suitable sensor chip surface (e.g., a CM5 chip via amine coupling).[8]
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound (the analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.[9] The binding of the analyte to the immobilized PBP1b is detected as an increase in resonance units (RU).
-
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand.[8]
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the ligand surface, preparing it for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz illustrate the general workflow for validating PBP1b binding and the mechanism of action of β-lactam inhibitors.
Caption: Workflow for validating inhibitor binding to PBP1b.
References
- 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Insights into the Interactions of Different β-Lactam Antibiotics and β-Lactamase Inhibitors against Soluble Forms of Acinetobacter baumannii PBP1a and Acinetobacter sp. PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early insights into the interactions of different β-lactam antibiotics and β-lactamase inhibitors against soluble forms of Acinetobacter baumannii PBP1a and Acinetobacter sp. PBP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. path.ox.ac.uk [path.ox.ac.uk]
Comparative Analysis of DW-116 versus Ciprofloxacin: An Antibacterial Spectrum Guide
This guide provides a detailed comparative analysis of the in-vitro antibacterial spectrum of DW-116, a novel fluoroquinolone, and ciprofloxacin, a widely used broad-spectrum antibiotic. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective antibacterial activities.
Executive Summary
DW-116 is a new fluoroquinolone antibiotic with a broad antibacterial spectrum covering both Gram-positive and Gram-negative bacteria.[1][2] In-vitro studies indicate that while ciprofloxacin generally exhibits greater potency against Gram-negative bacteria, DW-116 demonstrates notable activity against certain bacterial strains. A key finding from comparative studies is that the in-vivo efficacy of DW-116 does not always directly correlate with its in-vitro Minimum Inhibitory Concentrations (MICs), suggesting that its pharmacokinetic and pharmacodynamic properties may play a significant role in its overall therapeutic effect.[1][2]
Quantitative Analysis of Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of DW-116 and ciprofloxacin against various Gram-positive and Gram-negative bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: In-Vitro Activity against Gram-Positive Bacteria
| Bacterial Species | Strain | DW-116 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Smith | - | 6.4 |
| Staphylococcus aureus | TMS 33 (MRSA) | - | - |
| Streptococcus pyogenes | ATCC 8668 | - | 11.0 |
Note: Specific MIC values for DW-116 against these individual Gram-positive strains were not available in the reviewed literature. The source material indicates DW-116 was generally "less active" than ciprofloxacin against Gram-positive bacteria in vitro.[1][2]
Table 2: In-Vitro Activity against Gram-Negative Bacteria
| Bacterial Species | Strain | DW-116 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | MB4-01 | - | 3.8 |
| Klebsiella pneumoniae | MB4-02 | - | 6.0 |
| Pseudomonas aeruginosa | MB4-16 | 1 | 0.25 |
| Proteus mirabilis | GN 79 | - | - |
Note: The available data for some strains were presented as ED50 values from in-vivo studies rather than in-vitro MICs. The table reflects the available direct MIC comparisons.[1]
Table 3: Summary of MIC50 and MIC Range for Clinical Isolates
| Organism Group | Antibiotic | MIC50 (µg/mL) | MIC Range (µg/mL) |
| Gram-Positive Bacteria | DW-116 | - | - |
| Ciprofloxacin | - | 0.06 - 8 | |
| Gram-Negative Bacteria | DW-116 | - | 0.008 - 2 |
| Ciprofloxacin | - | - | |
| Haemophilus influenzae | DW-116 | 0.06 | - |
| Ciprofloxacin | - | - |
Note: The provided source material offered a summary of MIC ranges and MIC50 values for broader categories of clinical isolates.[1]
Experimental Protocols
The following protocol for the determination of Minimum Inhibitory Concentration (MIC) is based on the agar dilution method described in the comparative study of DW-116.[1]
Agar Dilution Method for MIC Determination
-
Preparation of Antibiotic Stock Solutions: Stock solutions of DW-116 and ciprofloxacin are prepared by dissolving the pure powders in a suitable solvent to a known concentration.
-
Preparation of Agar Plates: A series of agar plates containing serial twofold dilutions of each antibiotic are prepared. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton agar, mixing thoroughly, and pouring the mixture into sterile Petri dishes. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight in a suitable broth medium. The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Plates: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing and control agar plates. This is typically done using a multipoint inoculator to deliver a standardized volume of each bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours in an aerobic atmosphere.
-
Determination of MIC: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Mechanism of Action: Signaling Pathway
Both DW-116 and ciprofloxacin belong to the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones disrupt the bacterial cell division process, ultimately leading to bacterial cell death.
Caption: Fluoroquinolone Inhibition of Bacterial DNA Synthesis.
Experimental Workflow
The following diagram illustrates the workflow for determining and comparing the Minimum Inhibitory Concentration (MIC) of DW-116 and ciprofloxacin.
Caption: Workflow for Comparative MIC Analysis.
References
Unveiling the Inhibitory Power of Salicylanilide 116 on Peptidoglycan Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Salicylanilide 116 and its inhibitory effects on bacterial peptidoglycan synthesis. While direct experimental data for "Salicylanilide 116" specifically targeting peptidoglycan synthesis is not extensively available in the reviewed literature, this document extrapolates from research on closely related salicylanilide derivatives to provide a robust comparative analysis against established inhibitors. The information presented is intended to guide further research and drug development efforts in the critical area of antibacterial therapies.
Executive Summary
The bacterial cell wall, a structure essential for survival, is a prime target for antibiotics. Peptidoglycan, its key component, is synthesized through a series of enzymatic steps that are vulnerable to inhibition. Salicylanilide derivatives have emerged as a promising class of compounds with antibacterial properties. Evidence suggests that their mechanism of action can include the direct inhibition of peptidoglycan synthesis by targeting key enzymes like Penicillin-Binding Proteins (PBPs). This guide will delve into the specifics of this inhibitory action, comparing it with other well-known peptidoglycan synthesis inhibitors.
Mechanism of Action: Salicylanilides vs. Alternatives
Salicylanilides, as a class of compounds, have been shown to inhibit the transglycosylase activity of bifunctional Penicillin-Binding Proteins (PBPs), such as PBP1b[1][2]. This action disrupts the polymerization of the glycan chains of peptidoglycan, a crucial step in cell wall formation. Molecular docking and photoaffinity labeling studies have indicated that salicylanilides can bind to a hydrophobic pocket located between the transglycosylase and transpeptidase domains of PBP1b, effectively blocking the propagation of the growing peptidoglycan chain[1][2].
It is important to note that some salicylanilides also exhibit other antibacterial mechanisms, such as the inhibition of two-component regulatory systems or acting as protonophores that disrupt the proton motive force across the bacterial membrane. A study on a salicylanilide acetate with a melting point of 114-116 °C suggested its mechanism of action to be the inhibition of the two-component regulatory system[3].
This guide will focus on the direct inhibition of peptidoglycan synthesis for comparison with other inhibitors that share this mode of action.
Comparative Inhibitors:
-
Moenomycin: A phosphoglycolipid antibiotic that is a potent and specific inhibitor of the transglycosylase domain of PBPs[4][5][6]. It acts as a mimic of the natural lipid II substrate, binding to the enzyme's active site and preventing the elongation of the glycan chain[7].
-
β-Lactams (e.g., Penicillin, Cephalosporins): This major class of antibiotics targets the transpeptidase domain of PBPs[8][9][10]. By acylating a serine residue in the active site, they form a stable, inactive complex, thereby preventing the cross-linking of peptide side chains in the peptidoglycan structure[9][10].
-
Fosfomycin: This antibiotic inhibits a very early stage of peptidoglycan synthesis in the cytoplasm. It irreversibly inactivates the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) by alkylating an active site cysteine residue, thus blocking the formation of the peptidoglycan precursor UDP-N-acetylmuramic acid[11][12][13][14][15].
Quantitative Data Comparison
The following tables summarize the available quantitative data for salicylanilide derivatives and the comparative inhibitors. It is important to reiterate that specific IC50 or Ki values for "Salicylanilide 116" in peptidoglycan synthesis assays were not found in the reviewed literature. The MIC values presented for salicylanilides are against various bacterial strains and may not solely reflect the inhibition of peptidoglycan synthesis.
Table 1: Minimum Inhibitory Concentrations (MICs) of Salicylanilide Derivatives and Comparative Inhibitors
| Compound/Class | Target Organism(s) | MIC Range | Reference(s) |
| Salicylanilide Derivatives | |||
| Chloro-substituted salicylanilides | Gram-positive bacteria | 0.125–1.0 mg/mL | [16] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Mycobacterium tuberculosis, MRSA | 0.5–32 µmol/L, ≥ 0.49 µmol/L | [17][18] |
| Nitro-substituted salicylanilides | Mycobacterium tuberculosis, MRSA | 2–32 µM, 0.98 µM | [19] |
| Comparative Inhibitors | |||
| Moenomycin | Gram-positive bacteria | 0.01–0.1 µg/mL | [4] |
| Ampicillin (a β-Lactam) | E. coli | 80 µg/ml (in a whole-cell assay) | [20] |
| Penicillin G (a β-Lactam) | E. coli | 20 µg/ml (in a whole-cell assay) | [20] |
| Fosfomycin | E. coli | 0.2 µg/ml (in a whole-cell assay) | [20] |
Table 2: Inhibitory Concentrations (IC50) against Peptidoglycan Synthesis Enzymes
| Compound/Class | Target Enzyme | IC50 | Reference(s) |
| Salicylanilide Derivatives | PBP1b Transglycosylase | Data not available for a specific compound | N/A |
| Comparative Inhibitors | |||
| Moenomycin | PBP1b Transglycosylase | Potent inhibition observed | [4][5] |
| Fosfomycin | MurA | 0.2 µg/ml (in a whole-cell pathway assay) | [20] |
Experimental Protocols
In Situ Bacterial Transglycosylase Inhibition Assay
This assay is designed to identify inhibitors of the transglycosylase step of peptidoglycan synthesis using endogenously synthesized lipid II.
Materials:
-
Escherichia coli cell culture
-
UDP-MurNAc-pentapeptide
-
Radiolabeled UDP-GlcNAc (e.g., [¹⁴C]UDP-GlcNAc)
-
Triton X-100
-
Buffer solution (e.g., Tris-HCl)
-
Test compounds (e.g., Salicylanilide 116)
-
Control inhibitor (e.g., Moenomycin)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Cell Wall Membrane Material: Isolate the cell wall membrane fraction from an E. coli culture through standard cell lysis and centrifugation techniques.
-
Lipid II Accumulation: Incubate the membrane material with UDP-MurNAc-pentapeptide and radiolabeled UDP-GlcNAc in the presence of Triton X-100. The detergent inhibits the subsequent polymerization step, leading to the accumulation of radiolabeled lipid II.
-
Initiation of Peptidoglycan Synthesis: Remove the Triton X-100 from the reaction mixture. This allows the accumulated radiolabeled lipid II to be utilized as a substrate for peptidoglycan synthesis.
-
Inhibitor Testing: Add the test compound (Salicylanilide 116) or a known inhibitor (Moenomycin) to the reaction mixture before the removal of the detergent.
-
Quantification of Inhibition: After a defined incubation period, stop the reaction and quantify the amount of radiolabeled peptidoglycan formed. This can be done by precipitating the peptidoglycan, collecting it on a filter, and measuring the radioactivity using a scintillation counter. A reduction in radioactivity in the presence of the test compound indicates inhibition of transglycosylase activity.
This protocol is adapted from the principles described in the literature[21].
Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibition using Radioactive Precursors
This assay measures the overall inhibition of the peptidoglycan synthesis pathway in whole bacterial cells.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Radiolabeled peptidoglycan precursor (e.g., [³H]N-acetylglucosamine or [¹⁴C]N-acetylglucosamine)
-
Growth medium
-
Test compounds (e.g., Salicylanilide 116)
-
Control inhibitors (e.g., Penicillin G, Fosfomycin)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Bacterial Growth: Grow the bacterial culture to the mid-logarithmic phase.
-
Inhibitor Treatment: Add the test compound or control inhibitors at various concentrations to the bacterial culture and incubate for a short period.
-
Radiolabeling: Add the radiolabeled peptidoglycan precursor to the cultures and continue the incubation to allow for its incorporation into the newly synthesized peptidoglycan.
-
Stopping the Reaction: Stop the incorporation by adding cold trichloroacetic acid (TCA). This precipitates macromolecules, including the cell wall.
-
Sample Processing: Collect the precipitated material on a filter, wash to remove unincorporated radiolabel, and dry the filters.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. A decrease in incorporated radioactivity in the presence of the test compound indicates inhibition of the peptidoglycan synthesis pathway.
This protocol is based on general methods for measuring peptidoglycan synthesis[20][22].
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental setups, the following diagrams have been generated using the DOT language.
Caption: Inhibition sites of Salicylanilide 116 and alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. toku-e.com [toku-e.com]
- 7. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]
- 8. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fosfomycin - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
- 17. Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In situ assay for identifying inhibitors of bacterial transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of new generation fluoroquinolones in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of antimicrobial resistance necessitates the continued development of novel antibiotics with improved efficacy and safety profiles. The fluoroquinolone class of antibiotics has seen significant advancements, with new-generation agents demonstrating enhanced activity against a broad spectrum of pathogens, including resistant strains. This guide provides a head-to-head comparison of key new-generation fluoroquinolones based on available preclinical data, offering a valuable resource for researchers and drug development professionals.
In Vitro Activity: A Quantitative Comparison
The in vitro potency of new-generation fluoroquinolones is a critical determinant of their potential clinical utility. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency. The following tables summarize the comparative MIC90 (the concentration required to inhibit the growth of 90% of isolates) values for delafloxacin, moxifloxacin, and levofloxacin against a range of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Comparative MIC90 Values (µg/mL) of New-Generation Fluoroquinolones against Gram-Positive Bacteria
| Bacterial Species | Delafloxacin | Moxifloxacin | Levofloxacin |
| Staphylococcus aureus (MSSA) | 0.008[1] | - | - |
| Staphylococcus aureus (MRSA) | 0.25[1] | - | - |
| Streptococcus pneumoniae | ≤ 0.03[1] | - | > 4 (resistant)[1] |
| Anaerobic Gram-positive rods | 0.032[2] | - | - |
| Anaerobic cocci | 0.38[2] | - | - |
| Clostridia | 0.75[2] | - | - |
Table 2: Comparative MIC90 Values (µg/mL) of New-Generation Fluoroquinolones against Gram-Negative Bacteria
| Bacterial Species | Delafloxacin | Moxifloxacin | Levofloxacin |
| Escherichia coli | - | - | - |
| Klebsiella pneumoniae | - | - | - |
| Pseudomonas aeruginosa | 4[1] | - | - |
| Haemophilus influenzae | ≤ 0.004[1] | - | - |
| Moraxella catarrhalis | 0.008[1] | - | - |
| Anaerobic Gram-negative rods | 0.5[2] | - | - |
Note: "-" indicates that directly comparable data was not available in the reviewed preclinical studies.
Delafloxacin consistently demonstrates potent in vitro activity, particularly against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and levofloxacin-resistant strains.[1] Its activity against anaerobic bacteria also appears to be a distinguishing feature.[2]
Experimental Protocols: A Methodological Overview
The reliability of preclinical data is intrinsically linked to the robustness of the experimental methodologies employed. Below are detailed protocols for key experiments commonly used in the evaluation of new-generation fluoroquinolones.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Protocol Steps:
-
Preparation of Antibiotic Solutions: The fluoroquinolone is dissolved in a suitable solvent and then diluted in the test medium to twice the highest desired concentration.
-
Plate Preparation: 100 µL of sterile broth medium is dispensed into all wells of a 96-well microtiter plate.
-
Serial Dilution: 100 µL of the 2x antibiotic stock solution is added to the first column of wells. A multichannel pipettor is then used to perform serial twofold dilutions across the plate, typically up to column 10.
-
Inoculation: A standardized bacterial suspension (typically 10^4 to 10^5 colony-forming units per milliliter) is prepared. Each well (except for a sterility control in column 12) is inoculated with a small volume (e.g., 5 µL) of the bacterial suspension.
-
Incubation: The plates are incubated at a temperature suitable for bacterial growth (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vivo Efficacy in Animal Models of Respiratory Tract Infections
Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. Murine models of pneumonia are commonly used for fluoroquinolones.
Experimental Workflow: Murine Pneumonia Model
Caption: Workflow for a murine model of pneumonia.
Protocol Steps:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period before the experiment.
-
Infection: Animals are anesthetized and infected via intranasal or intratracheal instillation of a standardized bacterial suspension (e.g., Streptococcus pneumoniae).
-
Treatment: At a predetermined time post-infection, animals are randomized into treatment groups. The test fluoroquinolone is administered at various doses and schedules (e.g., once or twice daily) via a relevant route (e.g., oral gavage or subcutaneous injection). A control group receives the vehicle.
-
Evaluation of Efficacy: Efficacy is assessed based on survival rates, reduction in bacterial load in the lungs at specific time points, and improvement in histopathological scores of the lung tissue.
Mechanism of Action and Resistance Pathways
Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. The following diagram illustrates the primary mechanism of action.
Fluoroquinolone Mechanism of Action
Caption: Mechanism of action of fluoroquinolones.
Bacterial resistance to fluoroquinolones can emerge through several mechanisms, primarily involving mutations in the target enzymes or alterations in drug accumulation.
Fluoroquinolone Resistance Mechanisms
Caption: Key mechanisms of bacterial resistance to fluoroquinolones.
Conclusion
New-generation fluoroquinolones, such as delafloxacin, exhibit promising preclinical profiles with potent activity against a wide range of pathogens, including those resistant to older agents. The data presented in this guide, including comparative in vitro activity and standardized experimental protocols, provides a foundation for further research and development in this important class of antibiotics. Understanding the mechanisms of action and resistance is paramount for the judicious use of these agents and for the design of future antibacterial therapies.
References
validation of Antibacterial agent 116 as a selective PBP1b probe
Validation of Selective PBP1b Probes: A Comparative Guide
Introduction
Penicillin-binding protein 1b (PBP1b) is a crucial bacterial enzyme involved in the final stages of peptidoglycan synthesis, making it an attractive target for the development of novel antibacterial agents.[1][2][3] Selective probes for PBP1b are invaluable research tools for understanding its specific roles in bacterial cell wall metabolism and for screening new inhibitors.[1] This guide provides a comparative overview of the validation of selective PBP1b probes, including experimental methodologies and data presentation.
Initial research into "Antibacterial agent 116" identified it as DW-116, a new quinolone antibiotic with a broad antibacterial spectrum.[4] Quinolones typically function by inhibiting DNA synthesis.[5][6][7] Currently, there is no scientific literature validating DW-116 as a selective PBP1b probe. Therefore, this guide will focus on established classes of PBP1b inhibitors and probes used in research.
Comparison of PBP1b Inhibitors and Probes
The development of selective PBP1b inhibitors and probes is an active area of research. Various chemical scaffolds have been explored, each with distinct mechanisms of action and selectivity profiles. Below is a comparison of some prominent classes of molecules targeting PBP1b.
| Probe/Inhibitor Class | Mechanism of Action | Selectivity for PBP1b | Reported Experimental Validation |
| β-Lactams (e.g., Cefsulodin) | Covalent acylation of the active site serine in the transpeptidase domain.[8][9] | Cefsulodin shows some specificity for PBP1b, particularly in Pseudomonas aeruginosa.[8] However, most β-lactams target multiple PBPs.[10] | Gel-based competition assays with fluorescent penicillin (BOCILLIN FL), X-ray crystallography of acyl-enzyme complexes.[8] |
| Boronic Acids | Form a reversible covalent bond with the catalytic serine or a dative bond with the catalytic lysine in the PBP1b active site.[2][3][11] | Selectivity can be engineered through appropriate recognition elements that favor binding to PBP1b.[11] | Structure-based virtual screening, structure-activity relationship studies, quantum mechanical/molecular mechanical simulations, high-throughput biochemical inhibition assays.[2][3][11] |
| β-Lactone Probes | Covalent modification of the active site serine.[9][12] | Can be designed to exhibit high selectivity for PBP1b over other PBPs.[9][12] | Fluorescent labeling in live cells and cell lysates, SDS-PAGE analysis, competition assays, mass spectrometry-based proteomics.[12] |
| Moenomycin | A potent inhibitor of the glycosyltransferase (GT) domain of PBP1b, acting as a substrate analog.[8] | Highly specific for the GT domain of bifunctional PBPs like PBP1b.[8] | Pyrophosphate sensor assays to monitor GT activity, X-ray crystallography of the enzyme-inhibitor complex, thermal stabilization assays.[8] |
Experimental Protocols for Probe Validation
Validating the selectivity of a PBP1b probe is a multi-step process that involves a combination of in vitro and in vivo techniques.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potency of the compound against purified PBP1b.
-
Methodology:
-
Purify recombinant PBP1b from a suitable expression system (e.g., E. coli).
-
Perform a continuous kinetic assay, such as the pyrophosphate sensor assay, to monitor the glycosyltransferase activity of PBP1b in the presence of varying concentrations of the test compound.[8]
-
For the transpeptidase activity, a competition assay with a fluorescently labeled β-lactam like BOCILLIN FL can be used.[8] PBP1b is pre-incubated with the test compound before adding the fluorescent probe.
-
The reaction products are separated by SDS-PAGE, and the inhibition is quantified by measuring the decrease in the fluorescent signal of the PBP1b band using a fluorescence gel imager.[13]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Selectivity Profiling Against Other PBPs
-
Objective: To assess the binding of the probe to other PBPs from the same bacterium.
-
Methodology:
-
Prepare membrane fractions or purified samples of other major PBPs from the target bacterium.
-
Perform competition assays as described above for each PBP.
-
A probe is considered selective if it shows a significantly lower IC50 for PBP1b compared to other PBPs.
-
Live Bacterial Cell Labeling
-
Objective: To confirm that the probe can penetrate the bacterial cell envelope and bind to PBP1b in its native environment.
-
Methodology:
-
Incubate live bacterial cells with the fluorescently labeled probe.
-
Wash the cells to remove any unbound probe.
-
Lyse the cells and separate the membrane proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.[13] A band corresponding to the molecular weight of PBP1b should be observed.
-
For competition experiments in live cells, pre-incubate the bacteria with an unlabeled version of the probe or a known PBP1b inhibitor before adding the fluorescent probe. A decrease in the fluorescent signal for the PBP1b band confirms target engagement.[13]
-
Mass Spectrometry-Based Target Identification
-
Objective: To definitively identify the protein targets of the probe.
-
Methodology:
-
Label bacterial cell lysates with a probe that contains a bioorthogonal handle (e.g., an alkyne or azide).
-
Use click chemistry to attach a reporter tag, such as biotin.
-
Enrich the probe-labeled proteins using streptavidin affinity chromatography.
-
Digest the enriched proteins with trypsin and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for a selective PBP1b probe.
Caption: Experimental workflow for PBP1b probe validation.
References
- 1. What are PBP1b inhibitors and how do they work? [synapse.patsnap.com]
- 2. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Immunomodulating activity of DW-116, a new quinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 7. Antibiotic - Wikipedia [en.wikipedia.org]
- 8. Structural Insights into Inhibition of Escherichia coli Penicillin-binding Protein 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding the Penicillin-Binding Proteins with Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Novel Quinolones Against Resistant Bacterial Strains
For Immediate Release
In the ongoing battle against antimicrobial resistance, the comparative efficacy of novel quinolone antibiotics is of paramount interest to the scientific and medical communities. This report provides a detailed comparison of the investigational fluoroquinolone DW-116 and the closely related compound DW286, against other established quinolones, with a focus on their activity against resistant bacterial strains. This analysis is based on available preclinical data and aims to inform researchers, scientists, and drug development professionals.
Executive Summary
The emergence of bacterial resistance to widely used fluoroquinolones necessitates the development of new agents with improved activity against resistant pathogens. While data on DW-116 is limited, studies on the structurally similar compound DW286 demonstrate significant potency, particularly against quinolone-resistant Staphylococcus aureus (QRSA). This report summarizes the available in vitro and in vivo data, details the experimental methodologies used in these assessments, and provides a visual representation of the underlying molecular mechanisms and experimental workflows.
In Vitro Efficacy
Comparative Activity of DW-116
Initial studies have positioned DW-116 within the existing landscape of fluoroquinolone antibiotics. In vitro assessments against Gram-positive bacteria have shown that DW-116 is two- to four-fold more active than rufloxacin.[1] However, its activity is reported to be less than that of sparfloxacin, ciprofloxacin, and ofloxacin against the same group of organisms.[1]
Enhanced Potency of DW286 Against Resistant Strains
More extensive data is available for DW286, a novel fluoronaphthyridone. Notably, DW286 has demonstrated superior in vitro activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, and Enterococcus faecalis, when compared to ciprofloxacin, gemifloxacin, sparfloxacin, and trovafloxacin.[2][3]
A key finding is the potent activity of DW286 against quinolone-resistant S. aureus (QRSA). In comparative studies, DW286 was found to be at least eightfold more active against QRSA than the other tested fluoroquinolones.[2][3] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for DW286 and other quinolones against both quinolone-sensitive and quinolone-resistant S. aureus.
Table 1: Comparative MICs against Quinolone-Sensitive S. aureus (QSSA)
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| DW286 | 0.008 | 0.016 |
| Ciprofloxacin | 0.25 | 0.5 |
| Gemifloxacin | 0.03 | 0.06 |
| Sparfloxacin | 0.125 | 0.25 |
| Trovafloxacin | 0.03 | 0.06 |
Data sourced from a comparative study on the in vitro activity of DW286.[2]
Table 2: Comparative MICs against Quinolone-Resistant S. aureus (QRSA)
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| DW286 | 0.5 | 8 |
| Ciprofloxacin | >128 | >128 |
| Gemifloxacin | 8 | 32 |
| Sparfloxacin | 32 | 128 |
| Trovafloxacin | 8 | 32 |
Data sourced from a comparative study on the in vitro activity of DW286.[2]
Against Streptococcus pneumoniae, DW286 also exhibited the most potent activity among the tested quinolones against both quinolone-susceptible and quinolone-resistant strains.[4] For 94 quinolone-susceptible strains, the MICs of DW286 ranged from 0.008 to 0.03 mg/L.[4] Against 23 quinolone-resistant isolates with known resistance mechanisms, DW286 had a MIC₉₀ of 0.5 mg/L, which was lower than that of ciprofloxacin, sparfloxacin, moxifloxacin, and gemifloxacin.[4]
In Vivo Efficacy
The in vivo activity of DW-116 against both Gram-positive and Gram-negative bacteria was found to be similar to or slightly greater than that of rufloxacin, but less potent than sparfloxacin, ciprofloxacin, and ofloxacin.[1]
For DW286, in a mouse model of systemic infection with three different S. aureus strains, including methicillin-resistant S. aureus (MRSA) and QRSA, it demonstrated the most potent activity, which correlated with its in vitro efficacy.[2] The in vivo activity of DW286 against both penicillin-susceptible and -resistant S. pneumoniae was also found to be more effective than that of gemifloxacin.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these quinolones.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The in vitro susceptibility of bacterial isolates to the fluoroquinolones was determined using the broth microdilution method. This is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium overnight. A suspension of the bacteria is then prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: A serial two-fold dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Culture Preparation: A starting bacterial inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL is prepared in a suitable broth medium.
-
Drug Exposure: The antimicrobial agent is added to the bacterial culture at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each culture, serially diluted, and plated onto an appropriate agar medium.
-
Colony Counting: After incubation, the number of viable colonies (CFU/mL) is determined for each time point and antibiotic concentration.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Caption: Workflow for performing a time-kill assay.
Mechanism of Action and Resistance
Quinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. Fluoroquinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.
Resistance to quinolones primarily arises from two main mechanisms:
-
Target Gene Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of the quinolone to its target.
-
Reduced Drug Accumulation: This can be due to either decreased uptake of the drug through the bacterial cell wall or active removal of the drug by efflux pumps.
Caption: Quinolone mechanism of action and resistance pathways.
Conclusion
The available data, particularly for DW286, suggests a promising advancement in the development of quinolones with potent activity against resistant Gram-positive pathogens. The significantly lower MIC values of DW286 against QRSA compared to established quinolones highlight its potential to address a critical area of unmet medical need. While further investigation into DW-116 is warranted, the findings for DW286 provide a strong rationale for the continued exploration of this chemical class. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a framework for the consistent and comparative evaluation of new quinolone candidates.
References
- 1. In-vitro and in-vivo activities of DW-116, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro and in vivo antibacterial activities of DW286, a new fluoronaphthyridone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of DW286 against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Salicylanilide Photoaffinity Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Salicylanilide-based photoaffinity probes are powerful tools for identifying the protein targets of this versatile class of compounds. However, a critical aspect of their utility lies in understanding their cross-reactivity, or the extent to which they bind to unintended off-targets. This guide provides a framework for assessing the potential cross-reactivity of salicylanilide photoaffinity probes by comparing the known protein targets of their parent compounds. The data presented here, compiled from preclinical studies, can help researchers select or design probes with a desired selectivity profile.
Comparative Analysis of Salicylanilide Target Profiles
The cross-reactivity of a photoaffinity probe is intrinsically linked to the binding promiscuity of its parent salicylanilide. The following tables summarize the known protein targets and modulated signaling pathways for several common salicylanilide derivatives. A broader range of targets for a parent compound suggests a higher potential for cross-reactivity in a derived photoaffinity probe.
Table 1: Known Protein and Pathway Targets of Common Salicylanilides
| Salicylanilide Derivative | Primary Target(s) | Other Known Targets/Modulated Pathways | Key References |
| Niclosamide | Wnt Co-receptor LRP6[1] | mTORC1, STAT3, NF-κB, Notch, Hedgehog signaling, RNA-binding proteins (FXR1, IGF2BP2), Lung resistance-related protein, c-myc[1][2][3][4] | [1][2][3][4] |
| Rafoxanide | BRAF V600E[5] | STAT3, NF-κB, c-FLIP, survivin, CDK4/6, Transthyretin (TTR)[6][7][8] | [6][7][8] |
| Oxyclozanide | Uncouples Oxidative Phosphorylation[9][10][11] | Adenovirus, Biofilms, Fungi, Bacteria (including MRSA)[9][12] | [9][12][10][11] |
| Closantel | B-Raf V600E[13] | Further targets not extensively detailed in provided results. | [13] |
| Other Derivatives | Epidermal Growth Factor Receptor (EGFR)[14], STAT3[15] | Inducers of autophagy[16][17] | [14][15][16][17] |
Experimental Protocols
Effective assessment of photoaffinity probe cross-reactivity relies on robust experimental design. Below are detailed methodologies for the synthesis of a generic salicylanilide photoaffinity probe and a general protocol for a photoaffinity labeling experiment followed by proteomic analysis.
Synthesis of a Benzophenone-Containing Salicylanilide Photoaffinity Probe
This protocol describes the synthesis of a salicylanilide probe incorporating a benzophenone photoreactive group, based on methodologies for creating similar bifunctional probes.[18][19]
Materials:
-
Salicylanilide core structure with a suitable functional group for linker attachment (e.g., a hydroxyl or amino group).
-
4-Benzoylbenzoic acid or a similar benzophenone-containing linker with a reactive group (e.g., an acyl chloride or NHS ester).
-
An alkyne- or azide-containing reporter tag for click chemistry.
-
Standard organic synthesis reagents and solvents (e.g., DCC, DMAP, DMF, DCM).
-
Purification supplies (e.g., silica gel for column chromatography).
Procedure:
-
Linker Activation: Activate the carboxylic acid of 4-benzoylbenzoic acid using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and an activator like 4-Dimethylaminopyridine (DMAP) in an anhydrous solvent such as Dichloromethane (DCM).
-
Coupling to Salicylanilide Core: React the activated benzophenone linker with the salicylanilide core. The reaction conditions (temperature, time) will depend on the specific reactivity of the salicylanilide starting material.
-
Reporter Tag Conjugation: If the linker does not already contain a reporter tag, couple an alkyne- or azide-containing moiety to the other end of the linker using standard conjugation chemistry.
-
Purification: Purify the final photoaffinity probe using silica gel column chromatography to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the synthesized probe using techniques such as NMR and mass spectrometry.
Photoaffinity Labeling and Quantitative Chemical Proteomics
This protocol outlines a general workflow for identifying the targets of a salicylanilide photoaffinity probe in a cellular context.[20][21][22][23]
Materials:
-
Salicylanilide photoaffinity probe.
-
Cell line of interest.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
UV irradiation source (e.g., 350-365 nm UV lamp).
-
Click chemistry reagents (e.g., biotin-azide or -alkyne, copper sulfate, TBTA, sodium ascorbate).
-
Streptavidin-conjugated beads.
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).
-
Mass spectrometer for proteomic analysis.
Procedure:
-
Probe Incubation: Treat live cells or cell lysates with the salicylanilide photoaffinity probe at various concentrations and for different durations to determine optimal labeling conditions. Include a control with a molar excess of the parent, non-probe salicylanilide to identify specific binding partners through competition.
-
UV Cross-linking: Irradiate the samples with UV light to induce covalent cross-linking of the probe to its binding partners.
-
Cell Lysis: If using live cells, lyse the cells to release the protein content.
-
Click Chemistry: Conjugate a biotin tag to the probe-protein complexes via a click reaction.
-
Enrichment of Labeled Proteins: Use streptavidin-conjugated beads to pull down the biotinylated probe-protein complexes.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and perform on-bead tryptic digestion of the captured proteins.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were labeled by the photoaffinity probe.
-
Data Analysis: Compare the protein lists from the probe-treated and competitor-treated samples to identify specific binders.
Visualization of Key Signaling Pathways
Salicylanilides are known to modulate several critical signaling pathways involved in cell growth, proliferation, and inflammation. Understanding these pathways is crucial for interpreting the functional consequences of probe-target interactions.
Caption: Wnt/β-catenin Signaling Pathway.
Caption: mTOR Signaling Pathway.
Caption: STAT3 Signaling Pathway.
Caption: NF-κB Signaling Pathway.
References
- 1. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Niclosamide’s potential direct targets in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide induces protein ubiquitination and inhibits multiple pro-survival signaling pathways in the human glioblastoma U-87 MG cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rafoxanide, a salicylanilide anthelmintic, interacts with human plasma protein transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
- 8. Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Uncoupling activity of the anthelmintic oxyclozanide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Oxyclozanide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
comparative study of the pharmacokinetics of DW-116 and rufloxacin
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the novel fluoroquinolone DW-116 and the established antibiotic rufloxacin. The data presented is compiled from preclinical and clinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. While direct head-to-head human clinical trial data is limited, this guide synthesizes available information to draw meaningful comparisons.
Executive Summary
DW-116, a new synthetic fluoroquinolone, demonstrates a promising pharmacokinetic profile characterized by high maximum plasma concentrations and a large area under the concentration-time curve, suggesting the potential for once-daily dosing.[1] In preclinical models, DW-116 exhibited superior in-vivo activity against both Gram-positive and Gram-negative bacteria compared to rufloxacin, a phenomenon attributed to its favorable pharmacokinetic properties despite weaker in-vitro activity.[1][2] Rufloxacin is a long-acting fluoroquinolone with a notable characteristic of high and prolonged biliary concentrations.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for DW-116 and rufloxacin derived from studies in both humans and rats.
Table 1: Pharmacokinetic Parameters of DW-116 in Healthy Human Subjects (Single Oral Dose)
| Dose | Cmax (mg/L) | Tmax (h) | t1/2 (h) | AUC (mg·h/L) | Renal Clearance (mL/min) |
| 100 mg | 1.19 | 1 - 5 | 11.37 - 24.89 | - | ~30 |
| 200 mg | - | 0.9 - 2.7 | 16 - 22 | - | - |
| 300 mg | - | - | - | - | - |
| 400 mg | - | 0.9 - 2.7 | 16 - 22 | - | - |
| 600 mg | - | 0.9 - 2.7 | 16 - 22 | - | - |
| 800 mg | 8.73 | 1 - 5 | 11.37 - 24.89 | - | ~30 |
Data sourced from multiple studies; ranges are provided where applicable.[1][4]
Table 2: Pharmacokinetic Parameters of Rufloxacin in Healthy Human Subjects (Single Oral Dose)
| Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Plasma Clearance (mL/min) |
| 400 mg | 4.05 ± 1.38 | 4.2 ± 3.0 | 45.1 ± 13.5 | 31.3 ± 10.5 |
| 400 mg | - | - | 30 ± 3 | - |
Data presented as mean ± standard deviation where available. Data sourced from separate studies.[3][5]
Table 3: Comparative Pharmacokinetics of DW-116 and Rufloxacin in Rats (20 mg/kg Oral Dose)
| Drug | Bioavailability (%) | Mean Residence Time (h) |
| DW-116 | 99.0 | Longer than rufloxacin |
| Rufloxacin | 84.9 | Shorter than DW-116 |
This table highlights the direct comparison in a preclinical model.[6]
Experimental Protocols
A summary of the methodologies employed in the cited pharmacokinetic studies is provided below.
DW-116 Human Pharmacokinetic Study
-
Study Design: A study was conducted on healthy male subjects who received single oral doses of DW-116.[1] Another study involved oral administration of 200, 400, and 600 mg of DW-116 to human subjects as part of a phase I trial.[4]
-
Sample Collection: Blood samples were collected at various time points following drug administration.[1][4]
-
Analytical Method: Plasma concentrations of DW-116 were determined using high-performance liquid chromatography (HPLC).[4]
-
Pharmacokinetic Analysis: Plasma concentration-time data was analyzed to determine key pharmacokinetic parameters including Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).[4]
Rufloxacin Human Pharmacokinetic Study
-
Study Design: Healthy subjects and patients with varying degrees of renal function received a single oral 400 mg dose of rufloxacin.[5] In another study, plasma, bile, and urine samples were collected over 72 hours after drug administration.[3]
-
Sample Collection: Plasma and urine samples were collected at specified intervals.[5]
-
Analytical Method: Rufloxacin concentrations in plasma and urine were measured by HPLC.[3][5]
-
Pharmacokinetic Analysis: A two-compartment model was used to calculate the pharmacokinetic parameters of rufloxacin.[5]
Comparative Pharmacokinetic Study in Rats
-
Study Design: Rats were administered either DW-116 (4, 20, or 200 mg/kg) or rufloxacin (20 mg/kg) intravenously or orally.[6]
-
Sample Collection: Blood samples were collected at various time points.[6]
-
Analytical Method: Plasma concentrations of the quinolones were determined by an HPLC assay.[6]
-
Pharmacokinetic Analysis: Model-independent methods were used to calculate systemic clearance and steady-state volume of distribution. Bioavailability was determined by comparing AUC values after oral and intravenous administration.[6]
Visualizations
The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study.
Caption: Workflow for a comparative pharmacokinetic study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In-vitro and in-vivo activities of DW-116, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and urinary excretion of DW116, a new fluoroquinolone antibacterial agent, in humans as a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of rufloxacin in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1- piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual JAK/ROCK Inhibitor DW-116 Demonstrates Potent Immunomodulatory Effects in Preclinical Animal Models
For Immediate Release:
Warsaw, Poland – New preclinical data on DW-116 (also known as CPL'116), a novel dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK), reveals significant immunomodulatory and anti-inflammatory efficacy in animal models of autoimmune disease. These findings, presented by Celon Pharma, position DW-116 as a promising therapeutic candidate for conditions such as rheumatoid arthritis (RA) and other immune-mediated disorders. The unique dual-targeting mechanism of DW-116 offers the potential for enhanced efficacy and a differentiated safety profile compared to existing treatments.
Overview of DW-116's Mechanism of Action
DW-116 exerts its immunomodulatory effects by simultaneously targeting two distinct signaling pathways critical in the pathogenesis of autoimmune diseases. As a potent inhibitor of JAK1 and JAK3, with lesser activity against JAK2, DW-116 modulates the signaling of numerous pro-inflammatory cytokines. Additionally, its inhibition of ROCK interferes with cellular processes such as migration and proliferation, and has potential anti-fibrotic and cardioprotective effects. This dual mechanism is anticipated to provide a broader therapeutic window and address multiple facets of autoimmune disease pathology.
dot
A Comparative Analysis of the Binding Modes of Different Penicillin-Binding Protein (PBP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding mechanisms and performance of various classes of penicillin-binding protein (PBP) inhibitors, supported by experimental data. The information is intended to aid researchers in understanding the nuances of PBP inhibition and to inform the development of novel antibacterial agents.
Introduction to Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] By catalyzing the cross-linking of peptide chains, PBPs ensure the structural integrity of the cell wall. Inhibition of these enzymes leads to a weakened cell wall, ultimately causing cell lysis and death.[1][3] This makes PBPs a prime target for antibiotics.
This guide explores the diverse binding modes of three major categories of PBP inhibitors: β-lactams, β-lactamase inhibitors with PBP affinity, and non-β-lactam inhibitors.
Comparative Analysis of Inhibitor Binding Modes
The interaction between an inhibitor and a PBP can be broadly categorized as covalent or non-covalent, with some inhibitors exhibiting a reversible covalent binding mode.
Covalent Inhibitors
Covalent inhibitors form a stable, long-lasting bond with the PBP, typically at the active site, leading to irreversible or slowly reversible inhibition.
-
β-Lactam Antibiotics: This class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, acts as suicide substrates for PBPs.[2][4] The β-lactam ring mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate.[2] The active site serine of the PBP attacks the carbonyl group of the β-lactam ring, forming a stable acyl-enzyme complex.[2][5] This effectively inactivates the enzyme.[2]
-
Pyrazolidinones: These molecules also act as irreversible inhibitors by acylating the catalytic serine of PBPs.[1]
-
β-Lactones: This newer class of inhibitors forms a covalent bond with the active site serine of PBPs.[6]
Reversible Covalent Inhibitors
These inhibitors form a covalent bond that can be reversed, allowing for a dynamic interaction with the target.
-
Boronic Acids: These compounds act as transition-state analogs, forming a reversible covalent tetrahedral adduct with the active site serine of PBPs.[1][7] Some boronic acid derivatives have been shown to form di-covalent or even tri-covalent bonds with the PBP active site, involving additional amino acid residues.[7]
Non-Covalent Inhibitors
Non-covalent inhibitors bind to the PBP through weaker interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. This binding is reversible.
-
Allosteric Inhibitors (e.g., Quinazolinones): Certain compounds, like quinazolinones, bind to an allosteric site on PBP2a, which is distinct from the active site (approximately 60 Å away).[1][8][9] This binding induces a conformational change that opens the active site, making it more susceptible to inhibition by another molecule.[8][9][10]
-
Arylalkylidene Rhodanines and Iminothiazolidin-4-ones: Studies suggest that these compounds act as noncompetitive inhibitors of PBPs.
-
Oxadiazoles: This emerging class of non-β-lactam inhibitors has shown activity against PBP2a in MRSA.[7]
Quantitative Comparison of Inhibitor Affinities
The potency of PBP inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes the binding affinities of selected inhibitors against various PBPs.
| Inhibitor Class | Inhibitor | Target PBP | Organism | Affinity (IC50/Ki) | Reference |
| β-Lactam | Piperacillin | PBP3 | P. aeruginosa | IC50: 166 ± 62 nM | [1] |
| Boronic Acid | Compound 37 | PBP1b | S. pneumoniae | IC50: 6.9 ± 0.1 µM | [1] |
| Boronic Acid | Benzoxaborole 10 | PBP3 | P. aeruginosa | Ki: 74 µM | [7] |
| Boronic Acid | Benzoxaborole 11 | PBP3 | P. aeruginosa | Ki: 78 µM | [7] |
| Boronic Acid | Compound 1 | PBP3 | N. gonorrhoeae | Ki: 0.43 µM | [7] |
| Boronic Acid | Compound 24 | PBP1b | S. pneumoniae | IC50: 26 µM | [7] |
| 4-Quinolone | Derivative 43-50 | PBP4 | E. coli | Ki: 3.1 ± 0.8 to 55 ± 10 µM | [1] |
| Penicilloic Acid | (5S)-PA | PBP3 | P. aeruginosa | IC50: 126 ± 18 µM | [1] |
| Penicilloic Acid | (5R)-PA | PBP3 | P. aeruginosa | IC50: 196 ± 28 µM | [1] |
Experimental Protocols
The determination of PBP inhibitor binding modes and affinities relies on a variety of biochemical and biophysical assays. Detailed protocols for three key experiments are provided below.
Competition Binding Assay using BOCILLIN™ FL
This assay is used to determine the IC50 value of a test compound by measuring its ability to compete with a fluorescently labeled penicillin, BOCILLIN™ FL, for binding to PBPs.
Materials:
-
Bacterial membrane preparations or purified PBPs
-
BOCILLIN™ FL (fluorescent penicillin)
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS) or appropriate assay buffer
-
SDS-PAGE reagents and equipment
-
Fluorescence imager
Procedure:
-
Incubation: Pre-incubate the bacterial membrane preparation or purified PBPs with varying concentrations of the test inhibitor for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[11][12]
-
Labeling: Add a fixed concentration of BOCILLIN™ FL to the mixture and incubate for an additional period (e.g., 10-30 minutes) to allow for binding to the remaining unoccupied PBPs.[11][12]
-
Quenching and Denaturation: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantification and Analysis: Quantify the fluorescence intensity of the PBP bands. The IC50 value is the concentration of the test inhibitor that reduces the fluorescence signal by 50% compared to a control without the inhibitor.
Fluorescence Polarization (FP) Assay
This assay measures the binding of a small fluorescently labeled molecule (tracer) to a larger protein. Binding causes the tracer to tumble more slowly, increasing the polarization of its emitted light. This method is particularly useful for studying reversible inhibitors.
Materials:
-
Purified PBP
-
Fluorescently labeled tracer (e.g., a fluorescent boronic acid or penicillin derivative)
-
Test inhibitor compound
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, combine the purified PBP, a fixed concentration of the fluorescent tracer, and varying concentrations of the test inhibitor.[3][13]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes to 2 hours).[3][13]
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The decrease in fluorescence polarization corresponds to the displacement of the fluorescent tracer by the test inhibitor. The IC50 or Ki value can be determined by plotting the change in polarization against the inhibitor concentration.[14]
Nitrocefin Assay
Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by β-lactamases or, more slowly, by PBPs. This assay can be used in a competition format to assess PBP inhibition.
Materials:
-
Nitrocefin solution
-
Purified PBP or bacterial cell lysate
-
Test inhibitor compound
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation: Prepare a working solution of nitrocefin in a suitable buffer.[6]
-
Pre-incubation: Pre-incubate the PBP or cell lysate with varying concentrations of the test inhibitor.
-
Reaction Initiation: Add the nitrocefin solution to initiate the reaction.
-
Measurement: Monitor the change in absorbance at 486 nm over time.[15] The rate of color change is proportional to the PBP activity.
-
Analysis: The inhibitory effect of the test compound is determined by the reduction in the rate of nitrocefin hydrolysis. IC50 values can be calculated from the dose-response curve.
Signaling Pathways and Downstream Effects of PBP Inhibition
The primary consequence of PBP inhibition is the disruption of peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.[1][3] However, recent research has revealed more complex downstream effects.
-
Futile Cycling: Inhibition of the transpeptidase activity of PBPs can lead to a futile cycle where the cell continues to synthesize peptidoglycan precursors (Lipid II) and incorporate them into the cell wall, but the final cross-linking step is blocked.[4] This is followed by the degradation of the un-cross-linked glycan strands, resulting in a wasteful expenditure of energy and resources that contributes to cell death.[4]
-
Induction of β-Lactamase Expression: In some Gram-negative bacteria, the inhibition of certain PBPs (e.g., PBP4) leads to an accumulation of specific peptidoglycan turnover products in the periplasm.[16] These molecules act as signaling molecules that trigger a two-component system (e.g., BlrA/BlrB), which in turn induces the expression of β-lactamase genes.[16] This represents a sophisticated bacterial defense mechanism against β-lactam antibiotics.
Visualizations
Binding Modes of PBP Inhibitors
Caption: Overview of covalent, reversible covalent, and non-covalent allosteric PBP inhibition.
Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 of a PBP inhibitor.
Signaling Pathway for β-Lactamase Induction
Caption: Signaling cascade for β-lactamase induction upon PBP inhibition.
References
- 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Non-β-Lactam Allosteric Inhibitors Target Methicillin-Resistant Staphylococcus aureus: An In Silico Drug Discovery Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. rsc.org [rsc.org]
- 14. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 15. toku-e.com [toku-e.com]
- 16. Impacts of Penicillin Binding Protein 2 Inactivation on β-Lactamase Expression and Muropeptide Profile in Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Antibacterial Agents: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding the proper procedures for discarding antibacterial agents is paramount to ensuring a safe work environment and preventing the release of hazardous materials. While the term "Antibacterial agent 116" is not uniquely identified in public safety documents, this guide provides a comprehensive framework for the proper disposal of antibacterial agents, emphasizing the need to consult the specific Safety Data Sheet (SDS) for any given compound.
Core Principles of Antibacterial Waste Management
The disposal of antibacterial agents must always be approached with a clear understanding of the specific chemical's properties and associated hazards. The primary source of this information is the Safety Data Sheet (SDS) provided by the manufacturer. Before beginning any work with a new antibacterial agent, researchers should thoroughly review the SDS, paying close attention to sections covering handling, storage, and disposal.
In a laboratory setting, antibacterial waste is generally categorized as chemical waste and may also be considered biohazardous waste if it has come into contact with biological materials.[1] Improper disposal, such as pouring antibiotics down the drain, can contribute to the development of antibiotic-resistant bacteria in the environment.[1][2]
Step-by-Step Disposal Procedures
The following steps outline a general procedure for the safe disposal of antibacterial agents in a laboratory setting. These steps should be adapted to comply with the specific guidelines outlined in the SDS for the agent in use and the institution's waste management policies.
-
Waste Segregation: At the point of generation, waste should be segregated into appropriate, clearly labeled containers.[3][4]
-
Solid Waste: Items such as contaminated personal protective equipment (PPE), petri dishes, and paper towels should be placed in designated biohazard or chemical waste bags.
-
Liquid Waste: Unused media containing antibiotics and stock solutions should be collected in labeled, leak-proof containers.[1]
-
Sharps: Needles, syringes, and other sharp objects contaminated with antibacterial agents must be disposed of in puncture-resistant sharps containers.[4]
-
-
Decontamination: Depending on the nature of the waste and the specific antibacterial agent, a decontamination step may be necessary before disposal.
-
Autoclaving: Steam sterilization is a common method for decontaminating biological waste.[3][4][5] However, it is crucial to note that not all antibiotics are deactivated by autoclaving.[1] The SDS for the specific agent will indicate its thermal stability.
-
Chemical Disinfection: For liquid waste, chemical inactivation may be an option. The choice of disinfectant must be compatible with the antibacterial agent and should be validated for its effectiveness.
-
-
Waste Collection and Storage: Labeled waste containers should be securely sealed and stored in a designated, well-ventilated area away from general laboratory traffic. Follow institutional guidelines for the temporary storage of hazardous waste.
-
Disposal: The final disposal of antibacterial waste must be handled by a licensed hazardous waste management company. Never dispose of antibacterial agents in the general trash or down the sanitary sewer unless explicitly permitted by your institution's environmental health and safety (EHS) office and the specific SDS.[1]
Quantitative Data on Antibacterial Waste
While specific quantitative data for a generic "this compound" is not available, the following table summarizes key disposal parameters that researchers should identify from the specific SDS of the agent they are using.
| Parameter | Description | Typical Considerations |
| LD50 (Lethal Dose, 50%) | The dose of a substance that is lethal to 50% of a test population. | A lower LD50 indicates higher toxicity and may require more stringent disposal precautions. |
| Persistence and Degradability | Information on how long the substance persists in the environment and its potential to biodegrade. | Persistent compounds require more specialized disposal methods to prevent environmental accumulation. |
| Bioaccumulative Potential | The potential for the substance to accumulate in living organisms. | High bioaccumulative potential necessitates disposal methods that prevent release into ecosystems. |
| Mobility in Soil | The potential for the substance to move through the soil and contaminate groundwater. | High mobility requires secure containment to prevent environmental contamination. |
Experimental Workflow for Waste Disposal
The following diagram illustrates a general workflow for the safe management and disposal of antibacterial waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) for the specific antibacterial agent you are using and follow all institutional and local regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
